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  • Product: 3,5-Diamino-4-methylbenzenesulfonic acid
  • CAS: 98-25-9

Core Science & Biosynthesis

Foundational

Spectroscopic Fingerprinting of 3,5-Diamino-4-methylbenzenesulfonic Acid: An In-depth Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture 3,5-Diamino-4-methylbenzenesulfonic acid, also systematically named 2,6-Diaminotoluene-4-sulfonic acid (CAS No. 98-25-9), is a substituted aromatic compound with a mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture

3,5-Diamino-4-methylbenzenesulfonic acid, also systematically named 2,6-Diaminotoluene-4-sulfonic acid (CAS No. 98-25-9), is a substituted aromatic compound with a molecular formula of C₇H₁₀N₂O₃S.[1][2] Its utility as an intermediate in the synthesis of dyes and potentially in pharmaceutical development necessitates a robust analytical framework for its characterization.[1][2] This guide provides a comprehensive technical overview of the spectroscopic analysis of this molecule using Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy. As direct experimental spectra are not always readily available in public databases, this document emphasizes the foundational principles that allow for predictive analysis and rigorous interpretation of experimentally acquired data. We will explore the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a framework for interpreting the resulting spectra, thereby empowering researchers in their analytical endeavors.

Theoretical Spectroscopic Profile: A Sum of Functional Group Contributions

The spectroscopic properties of 3,5-Diamino-4-methylbenzenesulfonic acid are a composite of the contributions from its distinct functional moieties: the primary aromatic amine groups (-NH₂), the sulfonic acid group (-SO₃H), the methyl group (-CH₃), and the substituted benzene ring. Understanding the characteristic absorptions of each is paramount to interpreting the full spectrum.

Infrared (IR) Spectroscopy: Vibrational Signatures

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." For 3,5-Diamino-4-methylbenzenesulfonic acid, the key expected vibrational bands are detailed in Table 1. The presence of two primary amine groups will give rise to a characteristic doublet in the N-H stretching region.[3][4] The sulfonic acid group will exhibit strong, characteristic absorptions for the S=O and S-O bonds.[5] The substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations, providing structural information.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds are excellent chromophores due to their conjugated π-electron systems.[6] The spectrum of 3,5-Diamino-4-methylbenzenesulfonic acid is expected to be dominated by π → π* transitions of the benzene ring. The presence of the two amino groups (auxochromes) will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, moving them to longer wavelengths.[6] The sulfonic acid and methyl groups are not strong chromophores but can subtly influence the electronic environment and thus the absorption spectrum. The solvent environment can also significantly impact the UV-Vis spectrum, a phenomenon known as solvatochromism.[7]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure high-quality, reproducible spectroscopic data.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical for obtaining meaningful spectroscopic data. For solid samples like 3,5-Diamino-4-methylbenzenesulfonic acid, the following methods are recommended for FT-IR analysis:

  • Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the dry powder is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.

  • Potassium Bromide (KBr) Pellet: A few milligrams of the sample are finely ground with spectroscopic grade KBr and pressed into a thin, transparent pellet. This method can yield high-resolution spectra but is more labor-intensive.

For UV-Vis analysis, the sample must be dissolved in a suitable solvent that is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, or water. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

FT-IR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for acquiring an FT-IR spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Step-by-Step Protocol for FT-IR Analysis (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Place a small amount of the powdered 3,5-Diamino-4-methylbenzenesulfonic acid onto the center of the ATR crystal.

  • Apply firm, even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

UV-Vis Spectrophotometer Setup and Data Acquisition

The following diagram illustrates the general workflow for UV-Vis analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Step-by-Step Protocol for UV-Vis Analysis:

  • Select a suitable solvent in which the compound is soluble and that does not absorb in the UV-Vis region of interest (typically 200-800 nm).

  • Prepare a stock solution of 3,5-Diamino-4-methylbenzenesulfonic acid of a known concentration.

  • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank cuvette in the spectrophotometer.

  • Rinse the cuvette with the sample solution before filling it with the sample for analysis.

  • Acquire the UV-Vis spectrum of the sample solution.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation and Expected Results

The following tables summarize the expected spectroscopic data for 3,5-Diamino-4-methylbenzenesulfonic acid based on the known absorptions of its functional groups.

Table 1: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450-3300Primary Amine (-NH₂)N-H Asymmetric & Symmetric StretchingMedium (doublet)
3100-3000Aromatic C-HC-H StretchingMedium to Weak
2950-2850Methyl (-CH₃)C-H StretchingMedium to Weak
1650-1580Primary Amine (-NH₂)N-H Bending (Scissoring)Medium to Strong
1600-1450Aromatic RingC=C StretchingMedium to Strong
1250-1180Sulfonic Acid (-SO₃H)S=O Asymmetric StretchingStrong
1080-1030Sulfonic Acid (-SO₃H)S=O Symmetric StretchingStrong
900-675Aromatic RingC-H Out-of-Plane BendingStrong

Table 2: Expected UV-Vis Absorption Maxima

Wavelength (λmax)Electronic TransitionChromophoreExpected Molar Absorptivity (ε)
~210-230 nmπ → πBenzene Ring (E2-band)High
~260-290 nmπ → πBenzene Ring (B-band)Moderate

Conclusion: A Powerful Analytical Tool

The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and non-destructive method for the comprehensive analysis of 3,5-Diamino-4-methylbenzenesulfonic acid. By understanding the theoretical basis of the expected spectral features and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this important chemical intermediate. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to leverage these spectroscopic techniques for quality control, structural elucidation, and furthering their research objectives.

References

  • Chemsrc. 2,6-Diaminotoluene-4-sulfonic acid(CAS#:98-25-9). (2025-08-22). Available from: [Link].

  • PubChem. 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... Available from: [Link].

  • ResearchGate. Protolytic and complexing properties of some isomeric aromatic amino acids in aqueous solution. (2025-10-04). Available from: [Link].

  • ResearchGate. UV-vis (a) and fluorescence (b) spectra of diamine (3) and PEI(1-5). Available from: [Link].

  • SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. Available from: [Link].

  • ResearchGate. 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6. Available from: [Link].

  • National Center for Biotechnology Information. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Available from: [Link].

  • University of California, Los Angeles. IR: amines. Available from: [Link].

  • HENAN SUNLAKE ENTERPRISE CORPORATION. 2,6-Diaminotoluene-4-sulfonic acid. Available from: [Link].

  • PubChem. 2,6-Diaminotoluene. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. UV‐Vis analysis for reduction of nitrobenzene to aniline. Available from: [Link].

  • MDPI. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... Available from: [Link].

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). Available from: [Link].

  • National Institute of Standards and Technology. Aniline. NIST Chemistry WebBook. Available from: [Link].

  • Hindawi. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021-01-31). Available from: [Link].

  • Shimadzu. Spectroscopic Analysis of Rechargeable Lithium-Ion Battery Electrolyte Solution by a Compact FTIR System located in a Glovebox. Available from: [Link].

  • ResearchGate. (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases... (2023-07-21). Available from: [Link].

  • ResearchGate. FTIR spectra of LDH–RSO 3 , LDH–SO 4 , LDH–CO 3 and sodium dodecylbenzene sulfonate (RSO 3 Na). Available from: [Link].

  • AVESİS. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. (2023-07-31). Available from: [Link].

  • PubChem. 4,6-Diaminotoluene-2-sulphonic acid. National Center for Biotechnology Information. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction 3,5-Diamino-4-methylbenzenesulfonic acid is a valuable aromatic compound featuring both amino and sulfonic acid functional groups. This unique structure makes it a versatile building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Diamino-4-methylbenzenesulfonic acid is a valuable aromatic compound featuring both amino and sulfonic acid functional groups. This unique structure makes it a versatile building block in the synthesis of specialized dyes, polymers, and pharmaceutical intermediates. The strategic placement of the amino groups and the sulfonic acid moiety imparts specific solubility and reactivity characteristics, which are highly sought after in materials science and drug development. This application note provides a comprehensive, two-step experimental protocol for the synthesis of 3,5-diamino-4-methylbenzenesulfonic acid, commencing from p-toluenesulfonic acid. The synthesis involves an initial dinitration of the aromatic ring followed by a catalytic hydrogenation to reduce the nitro groups to the desired amino functionalities. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details and the underlying chemical principles.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Dinitration: p-Toluenesulfonic acid is treated with a nitrating mixture to introduce two nitro groups onto the aromatic ring, yielding 4-methyl-3,5-dinitrobenzenesulfonic acid.

  • Reduction: The resulting dinitro compound is then reduced, typically via catalytic hydrogenation, to afford the final product, 3,5-diamino-4-methylbenzenesulfonic acid.

Synthesis_Pathway pTSA p-Toluenesulfonic acid intermediate 4-methyl-3,5-dinitrobenzenesulfonic acid pTSA->intermediate Dinitration (HNO₃, H₂SO₄) final_product 3,5-Diamino-4-methylbenzenesulfonic acid intermediate->final_product Reduction (H₂, Pd/C)

Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 3,5-Diamino-4-methylbenzenesulfonic Acid

Abstract This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 3,5-Diamino-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 3,5-Diamino-4-methylbenzenesulfonic acid. The compound, a key intermediate in the synthesis of various dyes and pharmaceutical agents, requires stringent purity control to ensure the quality and safety of final products[1]. This method utilizes a C18 stationary phase with a gradient elution of an acidic mobile phase and UV detection, ensuring high resolution and sensitivity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control and drug development environments[2][3].

Introduction and Scientific Rationale

3,5-Diamino-4-methylbenzenesulfonic acid (CAS No. 98-25-9) is a polar aromatic compound containing both basic amino groups and a strongly acidic sulfonic acid group, giving it zwitterionic character[4]. The purity of this intermediate is critical, as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a validated, stability-indicating analytical method is essential.

Methodology Rationale:

  • Reversed-Phase HPLC (RP-HPLC): This technique is the cornerstone of pharmaceutical analysis due to its versatility and robustness[5]. It is ideally suited for separating compounds based on their hydrophobicity. The methyl-substituted benzene ring of the analyte provides sufficient hydrophobicity for retention on a non-polar stationary phase[6].

  • C18 Stationary Phase: An octadecylsilane (C18) column is selected for its strong hydrophobic interactions with the analyte's aromatic core, providing excellent retention and resolving power[5].

  • Acidic Mobile Phase: The presence of two basic amino groups necessitates pH control to ensure consistent protonation and prevent peak tailing caused by interaction with residual silanols on the silica-based stationary phase. An acidic mobile phase (e.g., pH 2.5-3.5) ensures that the amino groups are fully protonated (exist as -NH₃⁺), while the sulfonic acid group remains ionized (-SO₃⁻). This consistent ionization state leads to sharp, symmetrical peaks and reproducible retention times. The use of formic or phosphoric acid is common for this purpose in RP-HPLC[7][8][9].

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed. This allows for the efficient elution of the highly polar main analyte early in the run while ensuring that any less polar impurities, which are more strongly retained, are also eluted and quantified, providing a comprehensive purity profile.

  • Diode Array Detection (DAD): A DAD detector is specified to allow for the simultaneous monitoring of multiple wavelengths and the extraction of UV spectra. This is crucial for assessing peak purity and specificity, ensuring that the analyte peak is not co-eluting with any impurities. Aromatic amines typically exhibit strong UV absorbance, making this a sensitive detection method[10][11].

Experimental Protocol

Materials and Reagents
  • Analyte: 3,5-Diamino-4-methylbenzenesulfonic acid reference standard (≥99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Water: Ultra-purified water (18.2 MΩ·cm).

  • Acid: Formic acid (reagent grade, ~99%).

  • Buffer Salts (Optional): Monobasic potassium phosphate (reagent grade).

Instrumentation & Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with the following components:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD)

Table 1: HPLC Chromatographic Conditions

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30-31 min: 40% to 5% B; 31-40 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | DAD, 254 nm (for quantification), 220-400 nm (for spectral analysis) |

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultra-purified water and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10 v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3,5-Diamino-4-methylbenzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to ensure that low-level impurities can be accurately quantified.

HPLC Analysis and Validation Workflow

The following diagram outlines the logical flow from sample preparation through to data analysis and reporting, forming a self-validating system when combined with rigorous system suitability checks.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation cluster_report Phase 4: Reporting prep_std Prepare Reference Standard (0.1 mg/mL) sst_check System Suitability Test (SST) Inject Working Standard (x5) prep_std->sst_check prep_spl Prepare Test Sample (1.0 mg/mL) analysis_run Inject Blank (Diluent) Inject Standard Inject Sample prep_spl->analysis_run sst_check->analysis_run If SST Passes acquisition Data Acquisition (Chromatograms & Spectra) analysis_run->acquisition processing Peak Integration & Identification (Based on Retention Time) acquisition->processing validation Peak Purity Analysis (DAD) Impurity Quantification (% Area) processing->validation report Generate Final Report (Purity Assay, SST Results) validation->report

Caption: Workflow for the HPLC Purity Analysis.

Trustworthiness: A Self-Validating System

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[2][3]. This involves a series of tests to confirm its performance characteristics. Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is operating correctly.

System Suitability Testing (SST)

Inject the Working Standard Solution (0.1 mg/mL) five times. The system is deemed suitable for use if the following criteria are met.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (Asymmetry) 0.8 – 1.5 Ensures peak is symmetrical, indicating good chromatographic performance and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000 Measures column efficiency and the sharpness of the peak.

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the injection and the overall system. |

Method Validation Protocol

The following parameters must be evaluated to fully validate the method for purity analysis.

Table 3: Method Validation Characteristics and Acceptance Criteria (based on ICH Q2(R2))

Characteristic Test Procedure Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and sample. Spike sample with known impurities. Perform stress testing (acid, base, peroxide, heat, light). The analyte peak should be free from interference from blank/impurities. Peak purity index (from DAD) should be > 0.999.[12]
Linearity Analyze a minimum of 5 concentrations across the range of LOQ to 150% of the working concentration. Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be between 98.0% and 102.0%.[12]
Precision Repeatability: 6 replicate sample preparations or 9 determinations across the range. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument. %RSD should be ≤ 2.0% for the main analyte and ≤ 10.0% for impurities >0.1%.[13]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. %RSD at this concentration should be ≤ 10.0%.

| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%). | System suitability criteria must still be met. Peak areas and retention times should not significantly change. |

Conclusion

The RP-HPLC method detailed in this application note is a highly specific, precise, and accurate procedure for the purity analysis of 3,5-Diamino-4-methylbenzenesulfonic acid. The logical selection of the stationary phase, mobile phase, and gradient conditions provides excellent separation of the main component from potential impurities. By incorporating system suitability tests and a comprehensive validation protocol based on ICH guidelines, this method establishes a trustworthy and self-validating system suitable for rigorous quality control in research, development, and manufacturing environments.

References

  • 3,5-Diamino-4-methylbenzenesulfonic acid. CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Scientific guideline. [Link]

  • Separation of 3-Aminobenzenesulfonic acid on Newcrom C18 HPLC column. SIELC Technologies. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Ultraviolet Absorption Spectra and Dissociation Constants of Diamino-1,3,5-triazines. ResearchGate. [Link]

  • Separation of 4-Aminobenzenesulfonic acid on Newcrom C18 HPLC column. SIELC Technologies. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide... MDPI. [Link]

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Method

Application Notes and Protocols for the Polymerization of 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction: Unlocking the Potential of a Versatile Sulfonated Diamine Monomer 3,5-Diamino-4-methylbenzenesulfonic acid is a unique aromatic diamine monomer characterized by the presence of two reactive amine functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Sulfonated Diamine Monomer

3,5-Diamino-4-methylbenzenesulfonic acid is a unique aromatic diamine monomer characterized by the presence of two reactive amine functionalities and a sulfonic acid group. This combination of functional groups imparts a desirable balance of properties to the resulting polymers, including hydrophilicity, ion-exchange capabilities, and the potential for electrical conductivity. These attributes make polymers derived from this monomer highly attractive for a range of advanced applications, from proton exchange membranes in fuel cells to matrices for controlled drug delivery.

This comprehensive guide provides detailed application notes and robust protocols for the polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid. We will explore two primary polymerization pathways: oxidative polymerization to yield a sulfonated polyaniline-like conductive polymer, and polycondensation reactions to form high-performance polyamides and polyimides. The protocols provided are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step.

Physicochemical Properties of 3,5-Diamino-4-methylbenzenesulfonic Acid

A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.

PropertyValueSource
CAS Number 98-25-9
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
Appearance Crystalline solid-
Solubility Soluble in aqueous base and polar aprotic solvents (e.g., DMSO, DMAc, NMP)General knowledge of sulfonated aromatics

Part 1: Oxidative Polymerization for Conductive Polymers

Scientific Rationale:

Oxidative polymerization of aromatic amines, such as aniline and its derivatives, is a well-established method for synthesizing conductive polymers.[1] The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain. The presence of the sulfonic acid group in 3,5-Diamino-4-methylbenzenesulfonic acid is expected to yield a self-doped conductive polymer. This "self-doping" eliminates the need for a separate protonic acid dopant, which can simplify processing and improve the stability of the polymer's conductivity. The resulting sulfonated polyaniline-like polymer is anticipated to exhibit good solubility in water and polar organic solvents, a significant advantage over unsubstituted polyaniline.

Experimental Workflow: Oxidative Polymerization

Caption: Workflow for the oxidative polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid.

Detailed Protocol: Oxidative Polymerization

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (1 M)

  • Methanol

  • Deionized water

  • Three-neck round-bottom flask

  • Magnetic stirrer with cooling bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of 3,5-Diamino-4-methylbenzenesulfonic acid in 1 M hydrochloric acid. The concentration of the monomer should be carefully controlled to influence the final molecular weight of the polymer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Addition: Prepare a solution of ammonium persulfate in 1 M hydrochloric acid. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 1:1, 1.25:1) to optimize the polymerization. Slowly add the oxidant solution to the cooled monomer solution dropwise using a dropping funnel over a period of 1-2 hours. Maintain the reaction temperature below 5 °C throughout the addition.

  • Polymerization: After the complete addition of the oxidant, allow the reaction mixture to stir at 0-5 °C for 24 hours. A color change to dark green or black is indicative of polymer formation.

  • Isolation and Purification: Pour the reaction mixture into a beaker containing methanol to precipitate the polymer. Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C for 48 hours.

Expected Properties of the Sulfonated Conductive Polymer:

  • Conductivity: The polymer is expected to exhibit moderate electrical conductivity without the need for external dopants.

  • Solubility: The presence of the sulfonic acid groups should render the polymer soluble in water and polar aprotic solvents like DMSO and NMP.

  • Spectroscopic Characteristics: The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to the π-π* transitions of the benzenoid rings and the exciton formation in the quinoid rings.

  • Thermal Stability: The polymer should exhibit good thermal stability, a characteristic feature of polyanilines.[1]

Potential Applications:

  • Antistatic Coatings: The conductivity and processability of the polymer make it a suitable candidate for antistatic coatings in electronic packaging and displays.

  • Sensors: The polymer's conductivity can be modulated by exposure to various analytes, forming the basis for chemical sensors.

  • Drug Delivery: The polymer can be used as a matrix for the electrically controlled release of therapeutic agents.[2][3] The charged nature of the polymer allows for the electrostatic binding and subsequent release of drug molecules upon electrical stimulation.[4]

Part 2: Polycondensation for High-Performance Polyamides and Polyimides

Scientific Rationale:

The two primary amine groups of 3,5-Diamino-4-methylbenzenesulfonic acid make it an excellent monomer for polycondensation reactions with diacyl chlorides (to form polyamides) or dianhydrides (to form polyimides). The resulting polymers will possess a sulfonated aromatic backbone, which is expected to confer a unique combination of high thermal stability, good mechanical properties, and enhanced solubility in organic solvents.[5] The sulfonic acid groups can also serve as sites for further functionalization or for imparting ion-exchange properties.

A. Polyamide Synthesis

Experimental Workflow: Polyamide Synthesis

Caption: Workflow for the synthesis of sulfonated polyamides via low-temperature solution polycondensation.

Detailed Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (diamine monomer)

  • Terephthaloyl chloride or Isophthaloyl chloride (diacyl chloride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (acid scavenger)

  • Methanol or Water (for precipitation)

  • Three-neck round-bottom flask with mechanical stirrer

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Diamine Solution: In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of 3,5-Diamino-4-methylbenzenesulfonic acid and pyridine in anhydrous DMAc. The pyridine acts as an acid scavenger to neutralize the HCl by-product.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Diacyl Chloride Addition: Dissolve an equimolar amount of the diacyl chloride (e.g., terephthaloyl chloride) in a small amount of anhydrous DMAc. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Polymerization: After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polyamide forms.

  • Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol or water.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts, and finally dry it in a vacuum oven at 80 °C for 24 hours.

B. Polyimide Synthesis

The synthesis of polyimides from aromatic diamines and dianhydrides is typically a two-step process.[6][7] The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either thermally or chemically.

Experimental Workflow: Two-Step Polyimide Synthesis

Caption: Workflow for the two-step synthesis of sulfonated polyimides.

Detailed Protocol: Two-Step Polyimide Synthesis

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (diamine monomer)

  • Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dianhydride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

  • Methanol (for precipitation)

  • Three-neck round-bottom flask with mechanical stirrer

  • Nitrogen inlet and outlet

  • Glass plates for film casting

  • Programmable oven

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Diamine Dissolution: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve a specific molar quantity of 3,5-Diamino-4-methylbenzenesulfonic acid in anhydrous DMAc.

  • Dianhydride Addition: Slowly add an equimolar amount of the dianhydride (e.g., PMDA) to the stirred diamine solution in small portions over about an hour. A slight exotherm may be observed.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) is formed.

Step 2: Imidization

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a programmable oven and heat it in a stepwise manner, for example: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating program facilitates the removal of the solvent and the water of imidization, leading to a uniform polyimide film.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit of the polymer.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into methanol.

    • Filter, wash with methanol, and dry the polyimide powder in a vacuum oven at 100 °C.

Expected Properties of Sulfonated Polyamides and Polyimides:

  • Enhanced Solubility: The presence of the sulfonic acid group and the methyl group is expected to disrupt chain packing and increase the solubility of these otherwise rigid polymers in aprotic polar solvents.[8]

  • High Thermal Stability: Aromatic polyamides and polyimides are known for their exceptional thermal stability, and the sulfonated derivatives are expected to retain this property.[5][9]

  • Good Mechanical Properties: These polymers are anticipated to form tough and flexible films with good tensile strength and modulus.[5]

  • Ion-Exchange Capacity: The sulfonic acid groups provide sites for ion exchange, making these materials suitable for membrane applications.

Potential Applications:

  • Proton Exchange Membranes: The sulfonated polyimides are promising candidates for proton exchange membranes in fuel cells due to their high proton conductivity and good thermal and mechanical stability.[9]

  • Gas Separation Membranes: The tailored free volume and chemical affinity of these polymers can be exploited for the separation of gas mixtures.

  • High-Temperature Adhesives and Composites: The excellent thermal stability of these polymers makes them suitable for use as adhesives and matrix resins in high-performance composites for the aerospace and electronics industries.

  • Biomaterials: The hydrophilicity and potential biocompatibility of these sulfonated polymers could be leveraged for applications in biomedical devices and drug delivery systems.

Part 3: Characterization of the Synthesized Polymers

A comprehensive characterization of the synthesized polymers is essential to confirm their structure, and to evaluate their physical and chemical properties.

Recommended Characterization Techniques:

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups (amide, imide, sulfonic acid) and disappearance of monomer functional groups.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural elucidation of the polymer repeating unit.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg).
Four-Point Probe or Dielectric Spectroscopy Measurement of electrical conductivity for the oxidatively polymerized product.[11]
Ion-Exchange Capacity (IEC) Titration Quantification of the sulfonic acid groups in the polycondensation products.
Solubility Tests Assessment of solubility in a range of solvents.
Mechanical Testing (for films) Measurement of tensile strength, modulus, and elongation at break.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ammonium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Diacyl chlorides and dianhydrides are moisture-sensitive and corrosive. Handle them with care in a dry environment.

  • The organic solvents used (DMAc, NMP) are harmful. Avoid inhalation and skin contact.

Conclusion

3,5-Diamino-4-methylbenzenesulfonic acid is a promising monomer for the synthesis of a variety of functional polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and applications of sulfonated conductive polymers, polyamides, and polyimides derived from this versatile building block. It is important to note that the provided protocols are starting points, and optimization of reaction conditions may be necessary to achieve the desired polymer properties for specific applications.

References

  • VTechWorks. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. Retrieved from [Link]

  • Hernandez, N., Nacu, A., Yan, M., Mengguo, C., Cochran, E. W., Matthiesen, J. E., & Tessonnier, J.-P. (2022). Bioadvantaged nylon: polycondensation of 3-hexenedioic acid with hexamethylenediamine. U.S. Patent No. 11,401,377. Washington, DC: U.S.
  • MDPI. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. Retrieved from [Link]

  • ResearchGate. (2015). Characterization and Sulfonation Degree of Sulfonated Poly Ether Ether Ketone Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • The Society of Polymer Science, Japan. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Retrieved from [Link]

  • PubMed Central. (2023). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and properties of sulfonated polyimide–polybenzimidazole copolymers as proton exchange membranes. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Characterization of a Sulfonated Poly(Ionic Liquid) Block Copolymer as an Ionomer for Proton Exchange Membrane Fuel Cells. Retrieved from [Link]

  • PubMed Central. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]

  • IOPscience. (2010). Applications of conducting polymers and their issues in biomedical engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Copolymerization of p-Phenylenediamine and 3-Aminobenzenesulfonic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Actively controlled local drug delivery using conductive polymer-based devices. Retrieved from [Link]

  • YouTube. (2014, October 8). Synthesis of Polyamides from . Retrieved from [Link]

  • ACS Publications. (2006). Water Stability of Sulfonated Polyimide Membranes. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Preparation and characterization of new types of sulfonated poly(ether sulfide sulfone) for application in fuel cell. Retrieved from [Link]

  • YouTube. (2023, July 29). What Are Polyamide Properties? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2019). Polyaniline-poly(styrene sulfonate) conducting hydrogels reinforced by supramolecular nanofibers and used as drug carriers with electric-driven release. Retrieved from [Link]

  • National Institutes of Health. (2018). Characterizing Hydrated Polymers via Dielectric Relaxation Spectroscopy: Connecting Relative Permittivity, State of Water, and Salt Transport Properties of Sulfonated Polysulfones. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • MDPI. (2021). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Retrieved from [Link]

  • Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Polymerization of 3,6-Phenylenediamino-2,5-dichlorobenzoquinone. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of polyimides derived from 4,4′-diaminotruxillic acid and various dianhydrides and their ionization by subsequent treatments with metal/ammonium hydroxides. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and characterization of sulfonated polyimide polymer electrolyte membranes. Retrieved from [Link]

  • ACS Publications. (2022). Conducting Polymers for In Situ Drug Release Triggered via Electrical Stimulus. Retrieved from [Link]

  • ResearchGate. (2015). Polyamide Syntheses. Retrieved from [Link]

  • Defense Technical Information Center. (1971). Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Azo Dyes from 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction: Unlocking the Chromatic Potential of a Versatile Diamine Azo dyes represent the most extensive and diverse class of synthetic colorants, constituting over 60% of the dyes used in a myriad of industrial appl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Chromatic Potential of a Versatile Diamine

Azo dyes represent the most extensive and diverse class of synthetic colorants, constituting over 60% of the dyes used in a myriad of industrial applications, from textiles and printing to advanced materials and biomedical sciences.[1] Their facile synthesis, coupled with the vast chromatic possibilities afforded by the selection of diazo and coupling components, makes them a cornerstone of modern chemistry. The fundamental synthetic pathway to these vibrant compounds is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[1]

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis of novel azo dyes using 3,5-Diamino-4-methylbenzenesulfonic acid as the starting material. The unique structural architecture of this diamine, featuring two primary amino groups and a sulfonic acid moiety, presents an exceptional opportunity for the creation of both monoazo and bis-azo dyes with tailored properties. The sulfonic acid group, in particular, imparts water solubility to the resulting dyes, a critical attribute for many textile dyeing processes and certain biological applications.[2] This guide will delve into the nuanced protocols for selective mono-diazotization and exhaustive bis-diazotization, offering a gateway to a broad spectrum of new chemical entities with significant potential in coloration and beyond.

Chemical Principles and Strategic Considerations

The synthesis of azo dyes from 3,5-Diamino-4-methylbenzenesulfonic acid hinges on the precise control of the diazotization and coupling reactions. The presence of two amino groups on the benzene ring allows for a stepwise or simultaneous conversion to diazonium salts, which are then reacted with suitable coupling components.

Diazotization: The Critical First Step

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[3] The reaction is highly sensitive to temperature and must be conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

For 3,5-Diamino-4-methylbenzenesulfonic acid, the reaction can be directed to favor either mono- or bis-diazotization through stoichiometric control of the sodium nitrite and acid. The sulfonic acid group influences the solubility of the starting material and the resulting diazonium salt, often requiring careful adjustment of the reaction medium to maintain a homogeneous or finely suspended state.

Azo Coupling: Building the Chromophore

The diazonium salt, being a weak electrophile, readily attacks electron-rich aromatic compounds such as phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction, known as azo coupling, forms the characteristic azo linkage (-N=N-) and the extended conjugated system responsible for the dye's color. The pH of the coupling medium is a critical parameter; coupling to phenols is typically carried out under alkaline conditions, while coupling to aromatic amines is favored in weakly acidic to neutral media.

The ability to perform a stepwise diazotization and coupling with 3,5-Diamino-4-methylbenzenesulfonic acid opens up the possibility of synthesizing unsymmetrical bis-azo dyes by using two different coupling components.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Azo compounds and their precursors may be harmful; consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Synthesis of a Monoazo Dye

This protocol details the selective mono-diazotization of 3,5-Diamino-4-methylbenzenesulfonic acid and subsequent coupling with 2-naphthol.

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (0.01 mol)

  • Sodium nitrite (NaNO₂) (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (0.01 mol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Mono-Diazotization

  • In a 250 mL beaker, create a fine suspension of 3,5-Diamino-4-methylbenzenesulfonic acid (0.01 mol) in 50 mL of distilled water.

  • Add concentrated HCl (2.5 mL) to the suspension and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.01 mol) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete mono-diazotization. The formation of a clear solution or a fine precipitate of the mono-diazonium salt should be observed.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 2-naphthol (0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold mono-diazonium salt solution from Part A to the alkaline 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the monoazo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the dye by vacuum filtration, washing it with a cold saturated sodium chloride solution to aid in precipitation ("salting out") and then with cold distilled water to remove excess salts.

  • Dry the synthesized dye in a vacuum oven at a low temperature.

Protocol 2: Synthesis of a Symmetrical Bis-Azo Dye

This protocol describes the exhaustive bis-diazotization of 3,5-Diamino-4-methylbenzenesulfonic acid and coupling with two equivalents of phenol.

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (0.01 mol)

  • Sodium nitrite (NaNO₂) (0.02 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (0.02 mol)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Procedure:

Part A: Bis-Diazotization

  • Suspend 3,5-Diamino-4-methylbenzenesulfonic acid (0.01 mol) in 75 mL of water in a 500 mL beaker.

  • Add concentrated HCl (5 mL) and cool the mixture to 0-5 °C in an ice bath with efficient stirring.

  • Prepare a solution of sodium nitrite (0.02 mol) in 20 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 45-60 minutes at 0-5 °C. The resulting mixture contains the bis-diazonium salt.

Part B: Azo Coupling

  • In a separate 600 mL beaker, dissolve phenol (0.02 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. Cool to 0-5 °C.

  • Slowly and with vigorous stirring, add the cold bis-diazonium salt solution from Part A to the alkaline phenol solution.

  • A deep-colored precipitate of the bis-azo dye will form.

  • Maintain the reaction mixture at 0-5 °C with stirring for 1-2 hours.

  • Adjust the pH of the mixture to 7-8 with a saturated sodium carbonate solution.

  • Isolate the dye by filtration, wash with a saturated NaCl solution, followed by cold water.

  • Dry the product under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of monoazo and bis-azo dyes from 3,5-Diamino-4-methylbenzenesulfonic acid.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_product Products start 3,5-Diamino-4- methylbenzenesulfonic acid mono_diazo Mono-diazotization (1 eq. NaNO2) start->mono_diazo 0-5 °C, HCl bis_diazo Bis-diazotization (2 eq. NaNO2) start->bis_diazo 0-5 °C, HCl coupling1 Coupling with 1 eq. Coupling Component mono_diazo->coupling1 coupling2 Coupling with 2 eq. Coupling Component bis_diazo->coupling2 mono_azo Monoazo Dye coupling1->mono_azo bis_azo Bis-azo Dye coupling2->bis_azo

Caption: General workflow for the synthesis of monoazo and bis-azo dyes.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized using a range of analytical techniques to confirm their structure and purity.

Analytical Technique Expected Observations for a Bis-Azo Dye
UV-Visible Spectroscopy A strong absorption band in the visible region (typically 400-600 nm), corresponding to the π → π* transition of the extended azo chromophore. The exact λmax will depend on the coupling component.
FT-IR Spectroscopy Characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), O-H stretching (for phenolic couplers, broad band around 3200-3600 cm⁻¹), and S=O stretching of the sulfonic acid group (around 1030-1080 cm⁻¹ and 1150-1200 cm⁻¹).
¹H NMR Spectroscopy Aromatic protons in distinct regions depending on the substitution pattern. Protons adjacent to the azo group will be deshielded. The methyl group protons will appear as a singlet.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized dye.[4]

Potential Applications

Azo dyes derived from 3,5-Diamino-4-methylbenzenesulfonic acid are anticipated to have a range of applications, primarily driven by the presence of the water-solubilizing sulfonic acid group and the potential for forming highly conjugated bis-azo structures.

  • Textile Dyes: The sulfonic acid group makes these dyes suitable for dyeing natural fibers such as cotton, wool, and silk, as well as synthetic polyamides. The potential for a wide color gamut, from yellows and oranges to deep reds and browns, makes them attractive for the textile industry.[1]

  • Industrial Colorants: These dyes can be used as colorants in paper, leather, and ink formulations.

  • Analytical Reagents: The color change of some azo dyes in response to pH or the presence of metal ions can be exploited for their use as indicators or in colorimetric assays.

  • Drug Development and Biomedical Research: Azo compounds have been investigated for their biological activities. The synthesized dyes could be screened for potential therapeutic applications.[5]

Conclusion

The synthesis of azo dyes from 3,5-Diamino-4-methylbenzenesulfonic acid offers a versatile platform for the development of novel colorants and functional molecules. By carefully controlling the reaction conditions for diazotization and coupling, a diverse library of monoazo and bis-azo dyes can be generated. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemical landscape offered by this unique diamine precursor. Further investigation into the specific properties and applications of these novel dyes is warranted and holds the promise of exciting discoveries in the field of color chemistry and beyond.

References

  • Classifications, properties, recent synthesis and applications of azo dyes. PMC. [Link]

  • The Synthesis of Azo Dyes. Unknown Source.
  • Aromatic Diazonium Salts. NPTEL Archive. [Link]

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega. [Link]

  • Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. ResearchGate. [Link]

  • Solvent medium for diazotization reaction.
  • Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group.
  • One step diazotization coupling process.
  • Azo Dyes. DTIC. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

  • Combinatorial Synthesis of an Azo Dye. Unknown Source.
  • Solvent medium for diazotization reaction.
  • Sulfonated azo dyes on the market. ResearchGate. [Link]

  • Diazotization method of aromatic primary amine.
  • SYNTHESIS OF AZO DYES. ResearchGate. [Link]

  • The Chemistry of Diazonium and Diazo Groups. ResearchGate. [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry. [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. [Link]

  • Sulphonation and Diazotization Mechanisms. Scribd. [Link]

  • Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Unknown Source.
  • Usefulness of sulfonated azo dyes to evaluate macromolecularly oriented protein substr

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Method

Harnessing 3,5-Diamino-4-methylbenzenesulfonic Acid for the Synthesis of Functional Polyamides

An Application and Protocol Guide for Researchers Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel polyamides incorporating 3,5-Diamino-4-methylbenzenesulfonic acid....

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel polyamides incorporating 3,5-Diamino-4-methylbenzenesulfonic acid. The introduction of both a methyl group and a sulfonic acid moiety onto the diamine monomer presents a unique opportunity to engineer polyamides with enhanced solubility, inherent ion-exchange capabilities, and tailored thermal properties. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and innovate upon these foundational protocols. We will explore both solution and interfacial polymerization techniques, detail rigorous characterization methods, and discuss the potential applications of these functional polymers in fields ranging from advanced membrane technology to drug delivery systems.

Foundational Principles: The "Why" Behind the Monomer

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength.[1] However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility, which severely limits their processability and applications.[1][2] The strategic design of the monomer, 3,5-Diamino-4-methylbenzenesulfonic acid, directly addresses these challenges.

  • The Sulfonic Acid Group (-SO₃H): This is the primary functionalizing group. Its presence imparts several critical properties:

    • Enhanced Solubility: The polar, hydrophilic nature of the sulfonic acid group disrupts the tight chain packing typical of aramids, significantly improving solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).

    • Ion-Exchange Capability: The acidic proton can be exchanged for other cations, making these polyamides excellent candidates for heavy metal capture, water softening, and as ion-exchange membranes.[3] The density of these fixed charges can be precisely controlled through monomer selection.[4]

    • Proton Conductivity: In its acidic form, the sulfonic acid group facilitates proton transport, opening applications for these materials as proton exchange membranes (PEMs) in fuel cells.[5]

  • The Methyl Group (-CH₃): This seemingly simple group plays a crucial steric role.

    • Disruption of Chain Packing: The methyl group, positioned ortho to one of the amine functionalities, creates a non-coplanar structure that further prevents close chain packing. This synergistic effect with the sulfonic acid group enhances solubility.[1]

    • Tuning Thermal Properties: By altering the polymer's morphology, the methyl group can influence the glass transition temperature (Tg) and thermal degradation profile.

Choosing the Right Synthetic Pathway

The two primary methods for synthesizing these polyamides are low-temperature solution polycondensation and interfacial polymerization. The choice depends on the desired polymer properties and experimental constraints.

  • Low-Temperature Solution Polycondensation: This is a homogeneous reaction, typically performed in a polar aprotic solvent. It allows for excellent control over stoichiometry and molecular weight, generally leading to a more uniform polymer. The Yamazaki-Higashi reaction is a well-known example of this method, using condensing agents to facilitate the reaction between a diacid and a diamine.[6]

  • Interfacial Polymerization: This is a heterogeneous reaction occurring at the interface of two immiscible liquids—typically an aqueous solution of the diamine and an organic solution of the diacid chloride.[7][8] The reaction is extremely rapid and diffusion-controlled, often resulting in high molecular weight polymer films ideal for membrane applications.[7][9]

Synthesis Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Diacid chlorides are lachrymatory and react violently with water.

Protocol 2.1: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a sulfonated polyamide from 3,5-Diamino-4-methylbenzenesulfonic acid and terephthaloyl chloride.

Causality: This method is chosen for its ability to produce a soluble, well-defined polymer. The use of NMP as a solvent is critical for dissolving the aromatic monomers and the resulting polymer. Lithium chloride (LiCl) is added to prevent the aggregation of polymer chains and maintain a homogeneous solution, which is crucial for achieving high molecular weight.

Workflow Diagram: Solution Polycondensation

G cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_workup Purification & Isolation Monomer Weigh Diamine & LiCl Solvent Add Anhydrous NMP Monomer->Solvent Stir Stir under N₂ at 0°C Solvent->Stir Diacid Add Terephthaloyl Chloride (portion-wise) Stir->Diacid React React at 0°C for 2h, then RT for 24h Diacid->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter the Polymer Precipitate->Filter Wash Wash with H₂O & Methanol Filter->Wash Dry Dry in Vacuum Oven at 80°C Wash->Dry

Caption: Workflow for solution polycondensation of sulfonated polyamide.

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (0.01 mol)

  • Terephthaloyl chloride (0.01 mol, freshly recrystallized)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (50 mL)

  • Lithium Chloride (LiCl), anhydrous (1.5 g)

  • Methanol (500 mL)

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Monomer Dissolution: Add 3,5-Diamino-4-methylbenzenesulfonic acid and anhydrous LiCl to the flask. Add 30 mL of anhydrous NMP.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring until the diamine is fully dissolved.

  • Diacid Chloride Addition: Dissolve the terephthaloyl chloride in 20 mL of anhydrous NMP. Add this solution dropwise to the cooled diamine solution over 30 minutes. Rationale: Portion-wise addition is crucial to control the exothermic reaction and maintain a 1:1 stoichiometric ratio locally, preventing low molecular weight oligomer formation.

  • Polymerization: Continue stirring the reaction mixture at 0-5 °C for 2 hours. Then, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The solution will become highly viscous, indicating polymer formation.

  • Precipitation: Slowly pour the viscous polymer solution into 500 mL of methanol in a beaker with vigorous stirring. A fibrous white polymer will precipitate.

  • Purification: Filter the polymer using a Büchner funnel. To remove unreacted monomers and LiCl, thoroughly wash the polymer by suspending it in 200 mL of deionized water and stirring for 1 hour, followed by filtration. Repeat this washing step twice. Finally, wash with methanol to remove water.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Protocol 2.2: Interfacial Polymerization

This protocol is ideal for forming a thin film of the sulfonated polyamide directly on a support substrate.

Causality: This method leverages the rapid, irreversible reaction between an amine and an acid chloride at the boundary of two immiscible phases.[7] Sodium hydroxide is used in the aqueous phase not only to dissolve the sulfonated diamine (by forming the sodium sulfonate salt) but also to act as an acid acceptor, neutralizing the HCl byproduct and driving the reaction to completion.

Materials:

  • Aqueous Phase:

    • 3,5-Diamino-4-methylbenzenesulfonic acid (0.005 mol)

    • Sodium Hydroxide (NaOH) (0.01 mol)

    • Deionized Water (50 mL)

  • Organic Phase:

    • Isophthaloyl chloride (0.005 mol)

    • Hexane or another inert, water-immiscible solvent (50 mL)

  • A microporous support membrane (e.g., polysulfone) for film formation.

Procedure:

  • Aqueous Phase Preparation: Dissolve the 3,5-Diamino-4-methylbenzenesulfonic acid and sodium hydroxide in 50 mL of deionized water.

  • Organic Phase Preparation: Dissolve the isophthaloyl chloride in 50 mL of hexane.

  • Film Formation (on a support): a. Immerse the microporous support membrane in the aqueous amine solution for 2 minutes. b. Remove the support, drain excess solution, and gently remove surface droplets with a rubber roller or air knife. c. Immerse the amine-saturated support into the organic phase for 1 minute. A thin polyamide film will form instantly at the interface.[9]

  • Post-Treatment: Remove the newly formed composite membrane from the organic phase. Heat-treat it in an oven at 60-80 °C for 5-10 minutes to complete the polymerization and evaporate the solvent.

  • Washing & Storage: Thoroughly rinse the membrane with deionized water to remove unreacted monomers and byproducts. Store it in deionized water until use.

Polymer Characterization: Validating the Synthesis

Successful synthesis must be confirmed through rigorous characterization.

Reaction Scheme: Polyamide Synthesis

Caption: General polycondensation reaction. (Note: DOT language cannot render chemical structures; this is a conceptual representation).

Structural and Thermal Properties
PropertyCharacterization MethodExpected Outcome & Rationale
Amide Bond Formation FTIR SpectroscopyAppearance of a strong absorption band around 1650 cm⁻¹ (Amide I, C=O stretch) and around 1540 cm⁻¹ (Amide II, N-H bend). Disappearance of the acid chloride C=O stretch (~1770 cm⁻¹). This confirms successful polymerization.
Chemical Structure ¹H NMR Spectroscopy (in DMSO-d₆)Peaks corresponding to aromatic protons in the polymer backbone will be observed. The broad amide proton (N-H) peak will appear downfield (~10 ppm). This provides definitive proof of the polymer's structure.
Thermal Stability Thermogravimetric Analysis (TGA)A high decomposition temperature (T_d), typically >400 °C for aromatic polyamides. The 5% or 10% weight loss temperature is a key metric. The sulfonic acid groups may show an earlier, separate degradation step at lower temperatures.[10]
Glass Transition Differential Scanning Calorimetry (DSC)A distinct glass transition temperature (T_g), indicating the amorphous nature of the polymer. The T_g value reflects the chain rigidity. Aromatic polyamides typically have high T_g values.[2]
Solubility Qualitative Solubility TestingThe polymer should be soluble in polar aprotic solvents like DMAc, NMP, and DMSO, especially with added LiCl. This improved solubility is a key feature imparted by the functional groups.[2][11]
Functional Properties
PropertyCharacterization MethodProtocol Summary & Rationale
Ion Exchange Capacity (IEC) Acid-Base Titration1. Soak a known weight of the dry polymer (in its H⁺ form) in a standard NaCl solution. 2. The polymer will release H⁺ ions into the solution in exchange for Na⁺ ions. 3. Titrate the released H⁺ with a standardized NaOH solution. The IEC (in meq/g) is calculated from the amount of NaOH used. This quantifies the density of functional sulfonic acid groups.
Water Uptake / Swelling Gravimetric Analysis1. Weigh a dry sample of the polymer (W_dry). 2. Immerse it in deionized water for 24 hours. 3. Remove, blot surface water, and weigh the wet sample (W_wet). 4. Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100. This measures the hydrophilicity, which is critical for membrane and biomedical applications.[12]

Applications and Future Perspectives

The unique combination of properties makes polyamides derived from 3,5-Diamino-4-methylbenzenesulfonic acid highly attractive for several advanced applications:

  • Water Treatment Membranes: The high charge density from the sulfonic acid groups makes these polymers ideal for nanofiltration membranes designed to reject divalent salts (e.g., MgSO₄, CaCl₂) through the Donnan exclusion mechanism, a key process in water softening.[4]

  • Heavy Metal Sequestration: The sulfonate groups act as efficient docking sites for capturing toxic heavy metal ions like lead (Pb²⁺) from contaminated water sources.[3]

  • Proton Exchange Membranes (PEMs): While perfluorinated materials like Nafion dominate the PEM market, sulfonated aramids offer a promising, potentially lower-cost alternative with excellent thermal stability for use in high-temperature fuel cells.[5][10]

  • Drug Delivery: The hydrophilic nature and potential for ionic interactions could be exploited to create polymer-drug conjugates or hydrogels for controlled drug release applications.

References

  • A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). (n.d.).
  • Ultra-Thin Cation Exchange Membranes: Sulfonated Polyamide Thin-Film Composite Membranes with High Charge Density. (2024).
  • Functional Arom
  • Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. (2025). PMC - PubMed Central.
  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). NIH.
  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library.
  • Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. (n.d.). MDPI.
  • Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfon
  • Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. (2024). PubMed.
  • Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes. (2024).
  • Synthesis and characterization of polyamides, polyimides and polyesters containing flexibilizing groups. (n.d.).
  • Comparative Analysis of Aromatic Sulfonated Polyamide and Perfluorinated Sulfonic Acid Ionomers: Implications for Polymer Electrolyte Fuel Cell Performance. (2025). PubMed.
  • Aromatic Polyamides. (2018).

Sources

Application

Purification of Crude 3,5-Diamino-4-methylbenzenesulfonic Acid by Recrystallization: An Application Note and Protocol

This technical guide provides a detailed protocol for the purification of crude 3,5-Diamino-4-methylbenzenesulfonic acid via recrystallization. The methodologies outlined herein are designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the purification of crude 3,5-Diamino-4-methylbenzenesulfonic acid via recrystallization. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require a high-purity starting material for their synthetic endeavors. This document emphasizes the underlying chemical principles governing the purification process, ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for Recrystallization

3,5-Diamino-4-methylbenzenesulfonic acid is a valuable building block in the synthesis of various specialty chemicals, including dyes and pharmaceutical intermediates. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised final product quality. Synthesis of aromatic sulfonic acids, particularly through sulfonation reactions, can often result in a crude product contaminated with residual acids, starting materials, and colored byproducts.[1][2] Experience with structurally similar compounds, such as 3,4-diaminobenzenesulfonic acid, has shown that crude products can be dark in color, indicating the presence of impurities that necessitate a purification step like recrystallization.[1][2]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

This guide will detail a robust recrystallization protocol for 3,5-Diamino-4-methylbenzenesulfonic acid, with a focus on water as the primary solvent, drawing parallels from successful purifications of analogous compounds.[1]

Understanding the Physicochemical Properties

A successful recrystallization protocol is predicated on a thorough understanding of the physicochemical properties of the target compound. While specific solubility data for 3,5-Diamino-4-methylbenzenesulfonic acid is not extensively published, we can infer its behavior from structurally related molecules.

PropertyValue/InformationSource
Molecular Formula C₇H₁₀N₂O₃SN/A
Molecular Weight 202.23 g/mol N/A
Appearance (Crude) Can be a dark-colored solid[1][2]
Melting Point (Analog) 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: 169-171 °C[4]
Solubility (Inferred) Likely soluble in hot water and polar organic solvents. p-Toluenesulfonic acid is highly soluble in water, alcohols, and ethers.[1][5][6]

The presence of both amino and sulfonic acid groups imparts a polar, zwitterionic character to the molecule, suggesting good solubility in polar solvents like water, especially at elevated temperatures.

Potential Impurities in Crude 3,5-Diamino-4-methylbenzenesulfonic Acid

The nature and quantity of impurities in the crude product will depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Residual 2,6-diaminotoluene or sulfonating agent.

  • Isomeric Byproducts: Other isomers of diaminotoluenesulfonic acid formed during sulfonation.

  • Sulfonated Byproducts: Over-sulfonated or degraded aromatic compounds.

  • Inorganic Salts: Residual acids or bases from the workup procedure.

  • Colored Impurities: Polymeric or oxidized materials that contribute to a darker appearance of the crude solid.[1][2]

Recrystallization Protocol

This protocol is based on the successful recrystallization of the closely related 3,4-diaminobenzenesulfonic acid from an aqueous solution.[1]

Materials and Equipment
  • Crude 3,5-Diamino-4-methylbenzenesulfonic acid

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven

Experimental Workflow

Recrystallization_Workflow A 1. Dissolution of Crude Product B 2. Decolorization with Activated Carbon A->B Add activated carbon C 3. Hot Filtration B->C Filter while hot D 4. Crystallization C->D Cool slowly E 5. Isolation of Crystals D->E Vacuum filtration F 6. Washing E->F Wash with cold solvent G 7. Drying F->G Dry in oven H Pure Product G->H

Caption: Recrystallization workflow for 3,5-Diamino-4-methylbenzenesulfonic acid.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 3,5-Diamino-4-methylbenzenesulfonic acid in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a minimal amount of deionized water, approximately 3-5 times the weight of the crude material.[1] For example, for 10 g of crude product, start with 30-50 mL of water.

    • Heat the mixture with gentle stirring on a hot plate or in a heating mantle. Bring the solution to a gentle boil.

    • If the solid does not completely dissolve, add small portions of hot deionized water until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent bumping when adding the activated carbon.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.

    • Gently swirl the flask and then reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[1]

  • Hot Filtration:

    • This step is crucial to remove the activated carbon and any other insoluble impurities. It must be performed quickly to prevent premature crystallization of the product.

    • Preheat a clean Erlenmeyer flask and a fluted filter paper in a funnel by placing them over a beaker of boiling water or in an oven.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass or beaker will slow the cooling rate and prevent contamination.

    • Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized 3,5-Diamino-4-methylbenzenesulfonic acid should be assessed using appropriate analytical techniques.

Analytical TechniqueExpected Outcome for Pure Product
Melting Point A sharp melting point range of 1-2 °C.
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to the product, with a significant reduction in impurity peaks compared to the crude material. A purity of >98% is often achievable.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the structure of 3,5-Diamino-4-methylbenzenesulfonic acid, with no significant signals from impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the amino (N-H stretching), sulfonic acid (S=O stretching), and aromatic ring functional groups.[1]

Troubleshooting

ProblemPossible CauseSolution
Product does not dissolve Insufficient solvent.Add more hot solvent in small portions.
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Oily precipitate forms The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, then cool more slowly, perhaps by scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery yield Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization.Use the minimum amount of hot solvent; ensure the filtration apparatus is preheated; cool the solution in an ice bath for a longer period.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle hot glassware with caution.

  • Consult the Safety Data Sheet (SDS) for 3,5-Diamino-4-methylbenzenesulfonic acid and all other chemicals used.

Conclusion

Recrystallization from water is an effective and environmentally benign method for the purification of crude 3,5-Diamino-4-methylbenzenesulfonic acid. The protocol detailed in this application note, supported by evidence from structurally similar compounds, provides a robust framework for obtaining high-purity material suitable for demanding synthetic applications. Careful execution of each step, coupled with appropriate analytical characterization, will ensure the successful purification of this valuable chemical intermediate.

References

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Method for producing segregative 3,4-diamino benzene sulfonic.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • p-Toluenesulfonic acid. Solubility of Things. [Link]

  • Methylbenzenesulfonic acid. ChemBK. [Link]

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Method

Application of 3,5-Diamino-4-methylbenzenesulfonic Acid in Conductive Polymers: A Technical Guide for Researchers

Introduction: A Self-Doping Monomer for Functional Conductive Polymers The field of conductive polymers is continuously driven by the quest for materials with tailored properties, enhanced processability, and intrinsic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Self-Doping Monomer for Functional Conductive Polymers

The field of conductive polymers is continuously driven by the quest for materials with tailored properties, enhanced processability, and intrinsic functionalities. 3,5-Diamino-4-methylbenzenesulfonic acid emerges as a compelling monomer in this pursuit. Its unique molecular architecture, featuring two polymerizable amino groups and a sulfonic acid moiety on a toluene backbone, offers a direct route to self-doped conductive polymers. The sulfonic acid group, covalently bound to the polymer backbone, provides a fixed counter-ion, leading to polymers that exhibit conductivity without the need for external doping agents. This intrinsic doping is particularly advantageous, as it can enhance the stability of the polymer's conductive state, especially in neutral or even basic environments where traditional externally doped polyanilines become insulating. Furthermore, the presence of the methyl group can influence the polymer's solubility and morphology.

This technical guide provides a comprehensive overview of the application of 3,5-diamino-4-methylbenzenesulfonic acid in the synthesis of conductive polymers. We will delve into the underlying chemical principles, provide detailed protocols for both chemical and electrochemical polymerization, discuss essential characterization techniques, and explore key application areas for the resulting polymers.

Chemical Principles and Polymerization Mechanisms

The polymerization of 3,5-diamino-4-methylbenzenesulfonic acid proceeds through the oxidative coupling of its amino groups, analogous to the polymerization of aniline. The reaction can be initiated either chemically, using an oxidizing agent, or electrochemically, by applying an anodic potential.

Chemical Oxidative Polymerization: In this method, an oxidizing agent such as ammonium persulfate (APS) is typically used to initiate the polymerization in an acidic aqueous medium. The reaction mechanism involves the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the polymer chain. The sulfonic acid group on the monomer plays a crucial role in maintaining the acidity of the reaction medium and in the self-doping of the final polymer.

Electrochemical Polymerization: Electropolymerization offers precise control over the polymer film's thickness, morphology, and properties by manipulating electrochemical parameters like potential, current, and charge. The process involves the oxidation of the monomer at the electrode surface to form radical cations, which then polymerize on the electrode.[1] This in-situ deposition is ideal for fabricating thin-film devices.

Protocols for Synthesis and Characterization

PART 1: Chemical Synthesis of Poly(3,5-diamino-4-methylbenzenesulfonic acid)

This protocol outlines the chemical oxidative polymerization of 3,5-diamino-4-methylbenzenesulfonic acid to yield a self-doped conductive polymer powder.

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Acetone

  • Deionized (DI) water

  • Beakers, magnetic stirrer, filter funnel, and filter paper

Protocol:

  • Monomer Solution Preparation: Dissolve a specific amount of 3,5-diamino-4-methylbenzenesulfonic acid in 1 M HCl in a beaker with continuous stirring until a homogenous solution is obtained. A typical concentration is 0.1 M.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in DI water. The molar ratio of monomer to oxidant is typically 1:1.

  • Initiation of Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Polymerization: Continue stirring the reaction mixture for 24 hours to ensure complete polymerization. A dark-colored precipitate of the polymer will form.

  • Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the precipitate extensively with DI water to remove any unreacted monomer, oxidant, and oligomers.

    • Subsequently, wash the polymer with methanol and acetone to remove any organic impurities.[2]

    • For enhanced purity, dialysis can be employed to remove low molecular weight impurities and excess surfactants if used.[3]

  • Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 24 hours.

Expected Outcome: A dark green or black powder of poly(3,5-diamino-4-methylbenzenesulfonic acid).

PART 2: Electrochemical Synthesis of Poly(3,5-diamino-4-methylbenzenesulfonic acid) Films

This protocol describes the electrochemical deposition of a conductive polymer film onto a working electrode.

Materials and Equipment:

  • 3,5-Diamino-4-methylbenzenesulfonic acid (monomer)

  • Sulfuric acid (H₂SO₄), 1 M (supporting electrolyte)

  • Deionized (DI) water

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)

    • Counter electrode (e.g., platinum wire or graphite rod)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

Protocol:

  • Electrolyte Preparation: Prepare a solution of 0.1 M 3,5-diamino-4-methylbenzenesulfonic acid in 1 M H₂SO₄.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrolyte. Ensure the working electrode is clean and polished.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film is indicated by an increase in the peak currents with each cycle.

    • Potentiostatic Method (Chronoamperometry): Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode for a specified duration. The deposition of the polymer film will be observed on the electrode surface.

    • Galvanostatic Method (Chronopotentiometry): Apply a constant current density (e.g., 0.1 mA/cm²) to the working electrode for a desired time.

  • Post-Polymerization Treatment: After deposition, rinse the polymer-coated electrode thoroughly with DI water to remove any unreacted monomer and electrolyte.

  • Drying: Dry the film under a stream of nitrogen or in a vacuum desiccator.

Expected Outcome: A uniform, dark-colored conductive polymer film deposited on the working electrode.

PART 3: Characterization of the Conductive Polymer

A suite of characterization techniques is essential to validate the synthesis and evaluate the properties of the resulting polymer.

Property Characterization Technique Expected Observations
Chemical Structure Fourier-Transform Infrared (FT-IR) SpectroscopyAppearance of characteristic peaks for quinoid and benzenoid rings, N-H stretching, and S=O stretching from the sulfonic acid group.[4]
Ultraviolet-Visible (UV-Vis) SpectroscopyAbsorption bands corresponding to π-π* transitions in the benzenoid rings and polaron/bipolaron transitions, confirming the conductive state.[4]
Morphology Scanning Electron Microscopy (SEM)Visualization of the surface morphology of the polymer (e.g., granular, fibrous, or film-like).
Electrochemical Behavior Cyclic Voltammetry (CV)Redox peaks corresponding to the oxidation and reduction of the polymer backbone, indicating its electrochemical activity.[5]
Conductivity Four-Point Probe MeasurementQuantitative measurement of the electrical conductivity of the polymer film or pressed pellet.
Thermal Stability Thermogravimetric Analysis (TGA)Determination of the decomposition temperature and thermal stability of the polymer.[4]

Application Notes

The unique properties of poly(3,5-diamino-4-methylbenzenesulfonic acid) make it a promising candidate for a variety of applications.

Chemical Sensors

The conductivity of self-doped polyanilines is sensitive to changes in their chemical environment, making them excellent materials for chemical sensors.[2] The presence of both amino and sulfonic acid groups can lead to specific interactions with various analytes.

  • pH Sensors: The conductivity of the polymer is expected to be stable over a wider pH range compared to externally doped polyaniline due to the self-doping effect.[6] This allows for the development of pH sensors that can operate in non-acidic conditions.

  • Gas Sensors: The polymer can be used to detect various gases, as the adsorption of gas molecules can alter the polymer's conductivity. The specific response will depend on the nature of the gas (oxidizing or reducing) and its interaction with the polymer backbone.

  • Biosensors: The polymer can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to create highly specific biosensors. The polymer acts as a transducer, converting the biological recognition event into a measurable electrical signal.

Antistatic Coatings

The inherent conductivity of poly(3,5-diamino-4-methylbenzenesulfonic acid) makes it suitable for use in antistatic coatings.[7] These coatings are crucial in applications where the buildup of static electricity can be problematic, such as in electronic device packaging, cleanrooms, and industrial settings. A thin layer of the conductive polymer can effectively dissipate static charges, preventing electrostatic discharge (ESD) damage and dust attraction.[5]

Electrochromic Devices

Conductive polymers often exhibit electrochromism, the ability to change color in response to an applied electrical potential. This property is due to the different light absorption characteristics of the polymer in its various oxidation states. Poly(3,5-diamino-4-methylbenzenesulfonic acid) is expected to display electrochromic behavior, making it a candidate for applications such as smart windows, displays, and optical switches.

Visualizations

Chemical Structure and Polymerization

G cluster_monomer 3,5-Diamino-4-methylbenzenesulfonic acid Monomer cluster_polymer Proposed Polymer Structure monomer monomer polymer ...-[C6H(CH3)(SO3H)(NH)-C6H(CH3)(SO3H)(NH)]n-... monomer->polymer Oxidative Polymerization

Caption: Oxidative polymerization of the monomer.

Electrochemical Polymerization Workflow

G prep Prepare Monomer & Electrolyte Solution cell Assemble 3-Electrode Electrochemical Cell prep->cell electro Apply Potential/Current (Electropolymerization) cell->electro rinse Rinse Electrode with DI Water electro->rinse dry Dry Polymer Film rinse->dry char Characterize Film (CV, SEM, Conductivity) dry->char

Caption: Workflow for electrochemical polymerization.

Conclusion

3,5-Diamino-4-methylbenzenesulfonic acid represents a promising monomer for the development of functional conductive polymers. Its self-doping capability offers significant advantages in terms of environmental stability and processability. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers exploring the potential of this versatile material in various technological fields. Further research into optimizing polymerization conditions and exploring novel applications will undoubtedly unlock the full potential of this intriguing conductive polymer.

References

  • MDPI. (n.d.). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A novel strategy to purify conductive polymer particles. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
  • SPIE. (2017). Self-doped polyaniline multifunctional optical probes in confined nanostructure for pH sensing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of conducting substituted polyanilines. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2015). Electrochemical Properties of Poly(aminobenzene sulfonic)phosphazene Derivative Grafted SPEEK Proton Exchange Membrane. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminobenzenesulfonic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (2022). Sulfonated polyaniline synthesis via moistureproof sulfonation of emeraldine salt polyaniline for graphite-based composite counter electrode in dye-sensitized solar cells. Retrieved from [Link]

  • Defense Technical Information Center. (1996). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Polymerization of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • ACS Publications. (1999). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Retrieved from [Link]

  • ScienceDirect. (2006). Synthesis and characterization of conducting substituted polyanilines. Retrieved from [Link]

  • ACS Publications. (2025). Mass Spectrometric Insight into the Sulfonated Polyaniline Polymerization Assisted by Aniline, Aniline Dimers and Perchloric Acid. Retrieved from [Link]

  • International Research Journal of Engineering and Technology. (2016). Conducting Polymers and Their Characterization. Retrieved from [Link]

  • MDPI. (2020). Functionalization of Conductive Polymers through Covalent Postmodification. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric spectroscopy and conductivity of polyelectrolyte solutions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4 Electrochemical Polymerization of Aniline. Retrieved from [Link]

  • Defense Technical Information Center. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Conductivity of composite membrane-based poly(ether-ether-ketone) sulfonated (SPEEK) nanofiber mats of varying thickness. Retrieved from [Link]

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Application

Application Note & Protocol: Laboratory Scale Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction 3,5-Diamino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid derivative containing two amino groups and a methyl group. This substitution pattern makes it a potentially valuable building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Diamino-4-methylbenzenesulfonic acid is an aromatic sulfonic acid derivative containing two amino groups and a methyl group. This substitution pattern makes it a potentially valuable building block in the synthesis of specialized dyes, polymers, and pharmaceutical intermediates. The strategic placement of the amino and sulfonic acid groups imparts unique solubility and reactivity characteristics. This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of this compound, commencing with the dinitration of p-toluenesulfonic acid, followed by the catalytic hydrogenation of the resulting dinitro intermediate. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis is approached in two distinct stages. The first stage involves the electrophilic aromatic substitution of p-toluenesulfonic acid to introduce two nitro groups, yielding 4-methyl-3,5-dinitrobenzenesulfonic acid. The second stage is the reduction of these nitro groups to the corresponding primary amines, affording the target molecule.

Synthetic_Workflow start Start: p-Toluenesulfonic Acid step1 Step 1: Dinitration (HNO3 / H2SO4) start->step1 intermediate Intermediate: 4-Methyl-3,5-dinitrobenzenesulfonic Acid step1->intermediate step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) intermediate->step2 product Final Product: 3,5-Diamino-4-methylbenzenesulfonic Acid step2->product purification Purification & Characterization product->purification

Caption: Overall workflow for the synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid.

Part 1: Synthesis of 4-Methyl-3,5-dinitrobenzenesulfonic Acid

Principle and Mechanistic Insight

The dinitration of p-toluenesulfonic acid is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ[1][2]. The sulfonic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. In p-toluenesulfonic acid, the positions ortho to the methyl group (positions 2 and 6) are also meta to the sulfonic acid group. This alignment of directing effects strongly favors the introduction of the nitro groups at positions 3 and 5. Elevated temperatures are necessary to overcome the deactivating effect of the sulfonic acid group and achieve dinitration[3].

Caption: Reaction scheme for the dinitration of p-toluenesulfonic acid.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierQuantityMolar Eq.
p-Toluenesulfonic acid monohydrateReagentSigma-Aldrich19.0 g (0.1 mol)1.0
Concentrated Sulfuric Acid (98%)ACS GradeFisher Scientific100 mL-
Fuming Nitric Acid (≥90%)ACS GradeSigma-Aldrich25 mL (approx. 0.6 mol)~6.0
Deionized Water--500 mL-
Ice--As needed-

Procedure

  • Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Dissolution of Starting Material: While stirring, slowly add 19.0 g (0.1 mol) of p-toluenesulfonic acid monohydrate to the sulfuric acid. The dissolution is endothermic; continue stirring until a clear solution is obtained.

  • Cooling: Cool the flask in an ice-water bath to 5-10 °C.

  • Addition of Nitrating Agent: Slowly add 25 mL of fuming nitric acid dropwise from the dropping funnel over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the highly exothermic nature of the reaction and to prevent runaway reactions and the formation of unwanted byproducts[4]. The temperature of the reaction mixture must be maintained below 15 °C during this addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture in an oil bath to 80-85 °C. Maintain this temperature for 2 hours. Causality: The elevated temperature provides the necessary activation energy for the second nitration step, which is slower due to the deactivating effect of the first introduced nitro group and the sulfonic acid group[3].

  • Reaction Quenching and Product Isolation: After the reaction period, cool the flask to room temperature and then carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a pale yellow solid.

Safety Precautions

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent accidents. Always add the nitrating agent slowly to the substrate solution in sulfuric acid, and have an ice bath ready for immediate cooling.

  • Nitrated Compounds: Dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat.

Part 2: Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

Principle and Mechanistic Insight

The reduction of the dinitro intermediate to the target diamino compound is most effectively and cleanly achieved by catalytic hydrogenation.[5] This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the stepwise reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups.[6][7] Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) as it avoids the formation of large amounts of metallic waste and often provides a cleaner product with higher yields.[8]

Caption: Reaction scheme for the reduction of 4-methyl-3,5-dinitrobenzenesulfonic acid.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
4-Methyl-3,5-dinitrobenzenesulfonic acidSynthesized above-13.1 g (0.05 mol)
Palladium on Carbon (10 wt. %)Catalyst gradeSigma-Aldrich0.5 g
EthanolAnhydrousFisher Scientific200 mL
Hydrogen GasHigh purity-Sufficient pressure
Celite® 545Filtration aidSigma-Aldrich~5 g

Procedure

  • Catalyst and Reactant Loading: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 13.1 g (0.05 mol) of 4-methyl-3,5-dinitrobenzenesulfonic acid and 200 mL of ethanol. Carefully add 0.5 g of 10% Pd/C catalyst. Causality: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions. The catalyst loading is typically 1-5% by weight of the substrate.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Begin vigorous stirring or shaking and heat the mixture to 40-50 °C. The progress of the reaction can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen gas. Causality: It is crucial to handle the catalyst under an inert atmosphere (nitrogen) as Pd/C is pyrophoric, especially when saturated with hydrogen and in the presence of solvent. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product.

  • Product Isolation: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting solid is the crude 3,5-Diamino-4-methylbenzenesulfonic acid.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or an ethanol/water mixture. Dissolve the solid in a minimum amount of boiling solvent, treat with activated charcoal if necessary to remove colored impurities, filter hot, and allow to cool slowly to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 70 °C.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with water and disposed of appropriately.

  • Pressure Equipment: Ensure the hydrogenation vessel is rated for the intended pressure and temperature and has been properly inspected and maintained.

Data Summary and Characterization

Quantitative Data

ParameterStep 1: DinitrationStep 2: Reduction
Starting Material p-Toluenesulfonic acid (19.0 g)4-Methyl-3,5-dinitrobenzenesulfonic acid (13.1 g)
Product 4-Methyl-3,5-dinitrobenzenesulfonic acid3,5-Diamino-4-methylbenzenesulfonic acid
Theoretical Yield ~26.2 g~10.1 g
Appearance Pale yellow solidOff-white to light brown crystalline solid

Characterization

  • Melting Point: Determine the melting point of the final product and compare it to literature values if available.

  • ¹H NMR Spectroscopy: The structure of the final product can be confirmed by ¹H NMR. The aromatic protons and the methyl protons should show characteristic chemical shifts. The amino protons may appear as a broad singlet.

  • FT-IR Spectroscopy: The disappearance of the nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3500 cm⁻¹) would confirm the conversion.

References

  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Preparation method of 3, 5-dinitrobenzoic acid. Google Patents (CN111253261A).
  • Methyl 4-bromo-3,5-dinitrobenzoate. ResearchGate. Available from: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available from: [Link]

  • Synthesis and identification of dinitro- and diamino-terephthalic acid. ResearchGate. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents (WO1996036597A1).
  • Reduction of aromatic nitro and nitroso compounds. Google Patents (US3223727A).
  • Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). Available from: [Link]

  • Electrophilic Aromatic Substitution 2: Sulfonation and Nitration. YouTube. Available from: [Link]

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Method

safety precautions for handling 3,5-Diamino-4-methylbenzenesulfonic acid

An Application Guide to the Safe Handling of 3,5-Diamino-4-methylbenzenesulfonic Acid Introduction: A Proactive Approach to Safety 3,5-Diamino-4-methylbenzenesulfonic acid (CAS No. 98-25-9) is an aromatic amine and sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Safe Handling of 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction: A Proactive Approach to Safety

3,5-Diamino-4-methylbenzenesulfonic acid (CAS No. 98-25-9) is an aromatic amine and sulfonic acid derivative.[1] Like many bifunctional aromatic compounds, it serves as a valuable intermediate and building block in medicinal chemistry and material science. Its structure, possessing both acidic and basic functionalities, makes it reactive and requires a nuanced understanding for safe handling.

This guide is designed for the professional researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety protocol. By treating every procedure as a self-validating system, we can mitigate risks, ensure experimental integrity, and foster a culture of safety. The following protocols and notes are synthesized from established safety data for structurally related aromatic amines and sulfonic acids, providing a robust framework in the absence of comprehensive data for this specific molecule.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of a reliable safety protocol. The primary risks associated with 3,5-Diamino-4-methylbenzenesulfonic acid are derived from its chemical class: aromatic amines and sulfonic acids.

1.1 Toxicological Profile & Routes of Exposure

The main routes of occupational exposure are inhalation of dust particles, direct skin contact, eye contact, and accidental ingestion.

  • Skin and Eye Contact: As a sulfonic acid derivative, the compound is predicted to be corrosive or irritating. Direct contact can cause severe skin burns and serious eye damage.[2][3] Aromatic amines can also be absorbed through the skin, potentially leading to systemic effects, and may act as skin sensitizers.[4] Symptoms of eye exposure may include stinging, tearing, redness, and swelling, with a risk of permanent damage.[3]

  • Inhalation: Inhaling dust can lead to irritation of the respiratory tract.[5] For related compounds, tissue destruction of the mucous membranes and upper respiratory tract has been noted.

  • Ingestion: Ingestion is harmful and can cause burns to the digestive tract.[2][3]

While specific carcinogenicity data for this compound is not available, some aromatic amines are suspect carcinogens.[4] However, studies on the closely related 4,4'-Diamino-2,2'-stilbenedisulfonic acid showed no evidence of carcinogenic activity in rats or mice and it was not mutagenic in Salmonella typhimurium or Chinese hamster ovary cells.[6][7] Given the structural alerts, it is prudent to handle the compound as potentially hazardous until proven otherwise.

1.2 GHS Hazard Classification (Inferred)

The following classification is inferred from data on structurally similar compounds. Users must always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[5][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5]

1.3 Physical and Chemical Hazards

  • Combustibility: The material is combustible but may not ignite readily. In case of fire, hazardous combustion gases, including carbon oxides, sulfur oxides, and nitrogen oxides, can be produced.[2]

  • Reactivity: Sulfonic acids can react exothermically with bases.[8] This class of compounds may be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[4][9]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions to minimize reliance on PPE. PPE should be considered the final barrier between the researcher and the hazard.

2.1 Mandatory Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne dust particles.[10]

  • Ventilation: The laboratory must be equipped with good general ventilation, typically 10-12 air changes per hour, to control fugitive emissions.[3][11]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[12][3] Their functionality should be checked weekly.

2.2 Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are non-negotiable.

PPE ItemSpecificationRationale and Best Practices
Hand Protection Chemical-resistant, powder-free nitrile or neoprene gloves.Causality: Aromatic amines and acids can degrade some glove materials. Nitrile offers good protection against a range of chemicals. Double-gloving is recommended during high-concentration work to protect against undetected pinholes and to allow for safe removal of the contaminated outer layer.[13][14] Change gloves immediately if contaminated, torn, or after 30-60 minutes of use.[13]
Eye & Face Protection Chemical safety goggles (meeting ANSI Z87.1 or EN 166 standards).[12]Causality: Standard safety glasses do not provide a seal against dust and splashes. Goggles are essential to protect against the severe eye damage this compound can cause. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[15][16]
Body Protection A flame-resistant lab coat with a solid front and tight-fitting cuffs.Causality: Protects skin from accidental contact and spills. The cuffs should be tucked under the inner glove (or the outer glove should overlap the cuff) to ensure a complete barrier at the wrist.[14]
Respiratory Protection Not required if handled exclusively in a fume hood.Causality: If engineering controls fail or for major spill cleanup, a NIOSH-approved N95 respirator or higher may be necessary to protect against airborne dust.[17] Use of respirators requires a formal respiratory protection program, including fit-testing.[17]

Section 3: Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a step-by-step guide for a common laboratory task, integrating the safety principles discussed.

Objective: To accurately weigh 100 mg of 3,5-Diamino-4-methylbenzenesulfonic acid and prepare a 10 mg/mL stock solution in DMSO.

Workflow Diagram: Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase a 1. Review SDS & SOP b 2. Assemble Materials (Chemical, Solvents, Glassware) a->b c 3. Don Full PPE (Lab Coat, Goggles, Double Gloves) b->c d 4. Place Balance & Equipment in Fume Hood c->d Enter Hood e 5. Weigh Compound (Use anti-static weigh boat) d->e f 6. Add Solvent & Dissolve (Cap vial immediately) e->f g 7. Decontaminate Workspace f->g Exit Hood h 8. Dispose of Waste (Contaminated PPE, weigh boat) g->h i 9. Remove PPE & Wash Hands h->i

Caption: Workflow for safely weighing and dissolving a hazardous solid compound.

Step-by-Step Procedure:

  • Pre-Operation Briefing:

    • Confirm the location and operational status of the nearest eyewash station and safety shower.

    • Ensure the chemical fume hood certification is current.

    • Designate a specific waste container for chemically contaminated solid waste.

  • Preparation (Inside the Fume Hood):

    • Place an analytical balance, a new weigh boat, spatula, and a pre-labeled vial inside the fume hood.

    • Ensure the solvent (DMSO) and a vortex mixer are within reach but positioned to avoid interfering with airflow.

  • Donning PPE:

    • Put on a lab coat, chemical safety goggles, and two pairs of nitrile gloves. Ensure the outer glove overlaps the lab coat cuff.

  • Weighing the Compound:

    • Slowly open the container of 3,5-Diamino-4-methylbenzenesulfonic acid, avoiding any disturbance that could create dust.

    • Using a clean spatula, carefully transfer approximately 100 mg of the solid to the weigh boat on the balance.

    • Once the desired weight is achieved, securely close the primary chemical container.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the pre-labeled vial.

    • Dispense the calculated volume of DMSO into the vial.

    • Cap the vial tightly and use a vortex mixer to ensure complete dissolution.

  • Decontamination and Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes into the designated solid hazardous waste container.

    • Wipe down the spatula with a solvent-dampened cloth and place the cloth in the waste container.

    • Wipe down the surface of the analytical balance and the fume hood sash.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Step away from the immediate work area. Remove the lab coat and inner gloves.

    • Wash hands thoroughly with soap and water.

Section 4: Storage, Spills, and Disposal

4.1 Chemical Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8][9][18]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[9][19]

  • Store in a locked cabinet or area with restricted access.[2][3]

  • Never store with food, drink, or animal feed.[8][11][18]

4.2 Emergency Spill Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

For a MINOR Spill (<20 mL of solution or a few grams of solid):

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operational.

  • Contain: Cover the spill with an absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[10]

  • Neutralize (if appropriate): For acidic compounds, a weak base like sodium bicarbonate can be used for neutralization after absorption.

  • Clean: Wearing full PPE, carefully scoop the absorbed material into a labeled hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[10]

For a MAJOR Spill or Any Spill Outside a Fume Hood:

  • RESCUE & EVACUATE: Immediately alert everyone and evacuate the laboratory.[20][21] If anyone is contaminated, guide them to a safety shower or eyewash station, removing contaminated clothing while showering.[20][22]

  • CONFINE: Close the laboratory doors to confine the spill.[21]

  • REPORT: Call your institution's emergency response number (e.g., Environmental Health & Safety). Provide details on the chemical, location, and quantity spilled.[21]

  • SECURE: Prevent re-entry into the area until emergency personnel arrive.[21] Do not attempt to clean up a major spill yourself.[22]

4.3 Waste Disposal

  • All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.[12][2]

  • Place waste in a sealed, properly labeled, and leak-proof container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[11]

References

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Profile for 2,2'-DIAMINO-4,4'-STILBENEDISULFONIC ACID. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet for 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007). Toxicological Profiles for Three Organic Acids. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet for Toluene-4-sulfonic acid monohydrate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ajman University. (n.d.). Procedure for Chemical Spills. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary for Alkane Sulfonic Acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,5-Diamino-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing segregative 3,4-diamino benzene sulfonic.
  • Australian Government Department of Health. (2016). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt: Human health tier III assessment. Retrieved from [Link]

  • University of California, Santa Cruz. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Substance Details for Benzenesulfonic acid, 3,4-diamino-. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aromatic Aminosulfonic Acid Purification

Welcome to the dedicated support center for navigating the complexities of aromatic aminosulfonic acid purification. This guide is structured to provide direct, actionable solutions to common challenges encountered in re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for navigating the complexities of aromatic aminosulfonic acid purification. This guide is structured to provide direct, actionable solutions to common challenges encountered in research and development. It is built on a foundation of established scientific principles and field-tested expertise to ensure you can achieve your desired purity and yield with confidence.

Introduction: The Challenge of Duality

Aromatic aminosulfonic acids are characterized by the presence of both a basic amino group (-NH2) and a strongly acidic sulfonic acid group (-SO3H) on an aromatic ring. This dual functionality imparts a zwitterionic nature, leading to high polarity, strong intermolecular interactions, and often poor solubility in common organic solvents. These inherent properties are the root cause of many of the purification challenges detailed in this guide.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Issue 1: Poor Solubility and Low Recovery During Recrystallization

Q: My aromatic aminosulfonic acid has very low solubility in most solvents, making recrystallization difficult and leading to poor recovery. How can I improve this?

A: This is a classic challenge stemming from the compound's zwitterionic character and strong crystal lattice energy. The key is to disrupt these strong intermolecular forces by manipulating the pH.

  • The Underlying Principle: At its isoelectric point (pI), an aminosulfonic acid exists as a zwitterion, maximizing intermolecular ionic interactions and minimizing solubility. By adjusting the pH away from the pI, you convert the molecule into a more soluble salt form.

    • Acidic Conditions (pH < pI): The amino group is protonated (-NH3+), while the sulfonic acid group remains (-SO3H). The molecule carries a net positive charge.

    • Alkaline Conditions (pH > pI): The sulfonic acid group is deprotonated (-SO3-), and the amino group is in its free base form (-NH2). The molecule carries a net negative charge.

  • Troubleshooting Protocol:

    • Solubilization: Dissolve the crude aminosulfonic acid in a dilute aqueous base (e.g., 5% NaOH or NH4OH) to form the highly soluble sodium or ammonium salt. Gentle heating can aid this process.

    • Decolorization/Filtering: If the solution is colored, treat it with activated carbon and filter it hot through a bed of celite to remove insoluble impurities and colored by-products.

    • Precipitation: Slowly acidify the clear, warm filtrate with an acid (e.g., HCl, H2SO4). The aromatic aminosulfonic acid will precipitate out as you approach its isoelectric point. Monitor the pH continuously.

    • Controlled Crystallization: Avoid "crashing out" the product by adding the acid slowly and with vigorous stirring. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal growth and yield.

    • Washing: Wash the collected crystals with cold deionized water to remove any remaining inorganic salts, followed by a rinse with a minimal amount of a cold organic solvent like ethanol or acetone to facilitate drying.

  • Expert Tip: The choice of base and acid can be critical. For example, using ammonia for solubilization can be advantageous as any excess can be removed by gentle heating, and the resulting ammonium salts are often highly soluble.

Issue 2: Persistent Colored Impurities

Q: After synthesis, my aminosulfonic acid product is dark and retains color even after initial purification attempts. What are these impurities and how can I remove them?

A: The color is typically due to oxidation and polymerization by-products formed during the sulfonation or amination reactions, which are often conducted under harsh conditions. These impurities are often large, conjugated molecules that are difficult to remove.

  • Troubleshooting Strategy:

    • Activated Carbon Treatment: As mentioned in the previous protocol, activated carbon is highly effective at adsorbing these large, colored molecules. The key is to use the correct amount (typically 1-5% by weight of your crude product) and allow sufficient contact time (15-30 minutes) in the hot, dissolved state. Using too much carbon can lead to product loss through adsorption.

    • Reductive Bleaching: In some cases, a small amount of a reducing agent, like sodium dithionite (Na2S2O4) or sodium bisulfite (NaHSO3), can be added to the hot, basic solution. This chemically reduces the colored, oxidized impurities to colorless forms. This should be done judiciously, as it adds another reagent that may need to be removed.

    • Solvent Selection: Sometimes, a mixed-solvent recrystallization can be effective. For example, dissolving the product in a minimal amount of hot water and then adding a miscible organic solvent (like isopropanol or ethanol) in which the impurities are more soluble can help to leave them in the mother liquor.

Issue 3: Ineffective Separation by Chromatography

Q: I'm trying to use column chromatography to separate my target aromatic aminosulfonic acid from closely related isomers, but I'm getting poor resolution and peak tailing. What am I doing wrong?

A: The high polarity and zwitterionic nature of these compounds make them notoriously difficult to purify using standard normal-phase silica gel chromatography. They tend to interact very strongly with the polar stationary phase, leading to the issues you're observing.

  • The Causality: The sulfonic acid group is highly acidic and will interact irreversibly with basic sites on standard silica gel. The amino group can also lead to strong hydrogen bonding. This results in very long retention times and broad, tailing peaks.

  • Recommended Chromatographic Solutions:

Technique Stationary Phase Mobile Phase Principle Best For
Reverse-Phase HPLC (RP-HPLC) C18 or C8Aqueous buffer with an organic modifier (e.g., Methanol, Acetonitrile). Ion-pairing agents are often required.High-resolution separation of isomers and purity analysis.
Ion-Exchange Chromatography (IEX) Strong Anion Exchange (SAX) or Strong Cation Exchange (SCX)Aqueous buffers with a salt gradient (e.g., NaCl, KCl) to elute the bound analyte.Preparative scale purification and separation from non-ionic impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar phases (e.g., Amide, Diol)High concentration of organic solvent with a small amount of aqueous buffer.An alternative to RP-HPLC for very polar compounds.
  • Expert Protocol: RP-HPLC with Ion-Pairing

    • Column Selection: A C18 column is a robust starting point.

    • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0). Add an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (TBAHS) at a concentration of 5-10 mM. The organic phase is typically acetonitrile or methanol.

    • Mechanism: The hydrophobic alkyl chains of the TBAHS adsorb to the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged head of the TBAHS then forms an ion pair with the negatively charged sulfonate group of your analyte, allowing it to be retained and separated based on its aromatic character.

    • Gradient Elution: Start with a high aqueous/low organic mobile phase composition and run a gradient to increase the organic content. This will elute compounds based on their hydrophobicity.

  • Workflow for Chromatography Method Selection

    G Start Goal: Purify Aromatic Aminosulfonic Acid PurityCheck Is high purity (>99%) required? Start->PurityCheck Scale Is this for preparative (>1g) scale? PurityCheck->Scale  No (Bulk purification) RPHPLC Use Reverse-Phase HPLC with Ion-Pairing PurityCheck->RPHPLC  Yes (Analytical/small scale) IEX Use Ion-Exchange Chromatography Scale->IEX  Yes Recrystallization Optimize pH-controlled Recrystallization Scale->Recrystallization  No

    Caption: Decision tree for selecting a primary purification strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the purity of my final product?

A1: A single method is often insufficient. A combination of techniques is recommended for an authoritative assessment.

  • HPLC: As detailed above, RP-HPLC with an ion-pairing agent is the gold standard for identifying and quantifying impurities.

  • NMR Spectroscopy (1H NMR): This is excellent for structural confirmation and identifying residual solvents or starting materials. Dissolving the sample in a deuterated solvent like D2O or DMSO-d6 is common.

  • Elemental Analysis (CHN/S): This provides the empirical formula and is a powerful tool for confirming the overall purity and composition, especially the sulfur content.

  • Titration: A simple acid-base titration can be used to determine the molar equivalent and purity if the impurities are not acidic or basic.

Q2: My purified aminosulfonic acid is difficult to dry and retains water. Why is this happening?

A2: The high polarity and hygroscopic nature of these compounds mean they readily absorb and retain moisture from the atmosphere. The zwitterionic crystal lattice can also incorporate water molecules.

  • Solution: Drying under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period is typically required. Using a drying agent like phosphorus pentoxide (P2O5) in the vacuum oven can be very effective. A Karl Fischer titration can be used to quantify the residual water content.

Q3: Can I use normal-phase silica gel chromatography if I modify the mobile phase?

A3: While generally not recommended, it is sometimes possible for less polar aminosulfonic acids. You would need a highly polar mobile phase, often containing a mixture of a chlorinated solvent, an alcohol, and an acid or base to suppress ionization. For example, a mobile phase of Dichloromethane:Methanol:Acetic Acid could potentially work. However, you will likely still face issues with peak tailing and potential irreversible adsorption. Reverse-phase or ion-exchange chromatography remain the more robust and reliable choices.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. [Link]

  • Agilent Technologies. (n.d.). Ion-Pairing Chromatography on Reversed-Phase Columns. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Optimization

Technical Support Center: Optimizing HPLC Separation of Diaminotoluene Sulfonic Acid Isomers

Welcome to the technical support center for the analysis of diaminotoluene sulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of diaminotoluene sulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these isomers can be challenging due to their similar structures and physicochemical properties. This resource is structured to help you navigate these complexities and achieve robust and reproducible HPLC separations.

Understanding the Challenge

Diaminotoluene sulfonic acid (DTSA) isomers are aromatic compounds containing both basic amino groups and an acidic sulfonic acid group. This amphoteric nature, combined with subtle differences in the substitution patterns on the aromatic ring, makes their separation by high-performance liquid chromatography (HPLC) a complex task. Common issues include poor peak shape (tailing or fronting), inadequate resolution between isomers, and retention time variability.

Here are the structures of some common diaminotoluene sulfonic acid isomers:

  • 2,4-Diaminotoluene-5-sulfonic acid

  • 2,6-Diaminotoluene-4-sulfonic acid[1][2][3]

  • 3,4-Diaminotoluene-6-sulfonic acid

The key to a successful separation lies in controlling the interactions between the analytes, the stationary phase, and the mobile phase. This guide will walk you through how to modulate these interactions to optimize your chromatographic method.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of diaminotoluene sulfonic acid isomers.

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My peaks for the diaminotoluene sulfonic acid isomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like diaminotoluene isomers and can be caused by several factors.[4][5] The primary cause is often secondary interactions between the basic amino groups of the analytes and active silanol groups on the silica-based stationary phase.[4]

Causality and Solution Workflow:

Troubleshooting Peak Tailing

Detailed Solutions:

  • Mobile Phase pH Adjustment: The ionization state of both the amino and sulfonic acid groups is pH-dependent.

    • Low pH (e.g., pH 2.5-3.5): At low pH, the amino groups are protonated (positively charged), and the sulfonic acid group is deprotonated (negatively charged), making the molecule a zwitterion. This can reduce interactions with silanol groups. Add an acid like phosphoric acid or formic acid to your mobile phase.[6][7] For MS compatibility, formic acid is preferred.[6][7]

    • Mid-range pH (e.g., pH 5-7): In this range, the molecule will still be zwitterionic. Using a buffer (e.g., ammonium acetate or ammonium formate) can help maintain a consistent pH and improve peak shape.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped C18 or C8 column. Columns with high carbon loading can also provide better shielding of the silica surface.[8]

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent to the mobile phase can improve peak shape and retention.[9]

    • For these analytes, a cationic ion-pairing reagent like tetrabutylammonium (TBA) could be used to pair with the sulfonic acid group.

    • Alternatively, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., octyl sulfonic acid) can pair with the protonated amino groups.[4]

  • Lower Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and reinjecting.

Issue 2: Insufficient Resolution Between Isomers

Q: I am seeing co-elution or very poor separation of my diaminotoluene sulfonic acid isomers. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase composition, changing the stationary phase, or adjusting the temperature.

Strategies for Improving Resolution:

StrategyPrinciple of OperationRecommended Action
Mobile Phase Organic Modifier Changing the organic solvent in the mobile phase can alter the selectivity.If you are using acetonitrile, try methanol or a mixture of both. Acetonitrile and methanol have different selectivities for aromatic compounds.
Gradient Optimization A shallower gradient can increase the separation between closely eluting peaks.[10]Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if your gradient is from 10% to 50% acetonitrile in 10 minutes, try running it over 15 or 20 minutes.
Stationary Phase Selection Different stationary phases offer different selectivities.If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which can offer enhanced selectivity for aromatic compounds through pi-pi interactions.[11] A mixed-mode column with both reversed-phase and ion-exchange characteristics could also be beneficial.[12]
Temperature Control Increasing the column temperature can improve efficiency and may change selectivity.Try increasing the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then 40 °C).
Issue 3: Retention Time Instability

Q: The retention times of my isomers are shifting between injections. What could be the cause?

A: Retention time instability is often due to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Retention Time Shifts:

Troubleshooting Retention Time Instability

Key Considerations:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods and when using ion-pairing reagents. A good starting point is to equilibrate for at least 10 column volumes.

  • Mobile Phase: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a buffer, make sure it is fully dissolved and the pH is stable.

  • Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly affect retention times.

  • System Check: Regularly check your HPLC system for leaks and perform routine maintenance on pump seals and check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of diaminotoluene sulfonic acid isomers?

A1: A good starting point would be a reversed-phase method using a C18 column with an acidic mobile phase.

Baseline Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[13]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water[6]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-17 min: 40% to 5% B (linear gradient)

    • 17-22 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[13]

  • Injection Volume: 10 µL

This method should be considered a starting point and will likely require optimization for your specific isomers and sample matrix.

Q2: Can I use a mass spectrometer (MS) for detection?

A2: Yes, MS detection is compatible with the analysis of these isomers. However, you will need to use a volatile mobile phase modifier. Replace phosphoric acid with 0.1% formic acid.[6][7] Ammonium formate or ammonium acetate are also good choices for buffering in LC-MS applications.

Q3: How do I prepare my samples for analysis?

A3: Sample preparation will depend on your sample matrix. For relatively clean samples, dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[13] It is crucial to filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the column and system.[13] If your sample is in a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary.[13]

Q4: My column pressure is suddenly very high. What should I do?

A4: A sudden increase in pressure is typically caused by a blockage in the system.

Troubleshooting High System Pressure:

  • Isolate the Column: Disconnect the column from the system and see if the pressure returns to normal. If it does, the blockage is in the column.

  • Column Blockage: Try back-flushing the column at a low flow rate.[5] If this does not resolve the issue, the column inlet frit may be clogged and may need to be replaced, or the column itself may need replacement.[5]

  • System Blockage: If the pressure remains high without the column, the blockage is in the HPLC system. Systematically check for blockages in the tubing, injector, or detector.

Q5: How can I confirm the identity of each isomeric peak?

A5: The most reliable way to identify each peak is to inject individual standards of each isomer. If standards are not available, LC-MS/MS can be used to fragment the molecules, and the resulting fragmentation patterns may provide clues to the substitution pattern on the aromatic ring.

References

  • Ganeshjeevan, R., et al. (n.d.). Resolving the benign and themalign isomers of aryl amines by HPLC. TSI Journals. Available at: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Available at: [Link]

  • 4,6-Diaminotoluene-2-sulphonic acid. (2018, May 17). SIELC Technologies. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Available at: [Link]

  • 2,6-Diaminotoluene-4-sulfonic acid | CAS#:98-25-9. (2025, August 22). Chemsrc. Available at: [Link]

  • HPLC Columns and Consumables Selection Chart. (n.d.). Aurora Pro Scientific. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). BUCHI. Available at: [Link]

  • Unger, P. D., & Friedman, M. A. (1979). High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma. Journal of Chromatography A, 174(2), 379–384. Available at: [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. (2018, June 15). National Institutes of Health (NIH). Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Available at: [Link]

  • Separation of Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • 2,6-Diaminotoluene-4-sulfonic acid. (n.d.). HENAN SUNLAKE ENTERPRISE CORPORATION. Available at: [Link]

Sources

Troubleshooting

troubleshooting poor solubility of 3,5-Diamino-4-methylbenzenesulfonic acid

Welcome to the technical support guide for 3,5-Diamino-4-methylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges relat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-Diamino-4-methylbenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound. The following question-and-answer guide provides in-depth technical explanations and practical, field-proven protocols to ensure successful experimental outcomes.

Understanding the Challenge: The Amphoteric Nature of Aminobenzenesulfonic Acids

Researchers frequently encounter difficulties in dissolving 3,5-Diamino-4-methylbenzenesulfonic acid and related compounds. The root cause of this poor solubility in neutral solvents lies in its molecular structure. The presence of both acidic (sulfonic acid, -SO₃H) and basic (amino, -NH₂) functional groups on the same molecule makes it amphoteric. In a neutral pH environment, an intramolecular acid-base reaction occurs, forming a zwitterion.[1][2] This dipolar ion has strong intermolecular electrostatic interactions, leading to a stable crystal lattice, high melting point, and consequently, low solubility in water and many organic solvents.[1]

The key to solubilizing this compound is to prevent the formation of the zwitterion by manipulating the pH of the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 3,5-Diamino-4-methylbenzenesulfonic acid not dissolving in water or common organic solvents like ethanol?

A1: The Zwitterionic State is Likely the Cause.

Troubleshooting Action: Do not assume the compound is insoluble. Instead, modify the pH of your aqueous solution.

Q2: How can I effectively dissolve 3,5-Diamino-4-methylbenzenesulfonic acid?

A2: Adjust the pH to either a highly acidic or a highly basic range.

The solubility of aminobenzenesulfonic acids is highly dependent on pH.[4] By shifting the pH far from the compound's isoelectric point (the pH at which the net charge is zero), you can ensure that either the amino groups or the sulfonic acid group are fully protonated or deprotonated, respectively. This prevents zwitterion formation and results in a charged species (a salt) that is much more soluble in water.

  • In Basic Conditions (pH > 10): Adding a base (e.g., NaOH, KOH) will deprotonate the ammonium groups (-NH₃⁺) to the neutral amino groups (-NH₂), while the sulfonic acid group remains deprotonated (-SO₃⁻). The resulting species is an anionic salt, which is typically highly soluble in water.

  • In Acidic Conditions (pH < 2): Adding a strong acid (e.g., HCl, H₂SO₄) will protonate the sulfonate group (-SO₃⁻) to the neutral sulfonic acid (-SO₃H), while the amino groups remain protonated (-NH₃⁺). The resulting species is a cationic salt, which generally has moderate to good solubility in water.

The following diagram illustrates the relationship between pH and the soluble species of an aminobenzenesulfonic acid.

G cluster_low_ph Low pH (e.g., < 2) cluster_neutral_ph Near Isoelectric Point cluster_high_ph High pH (e.g., > 10) low_ph_species Cationic Form (Soluble) R-SO₃H (NH₃⁺)₂ zwitterion Zwitterionic Form (Poorly Soluble) R-SO₃⁻ (NH₃⁺)(NH₂) low_ph_species->zwitterion Increase pH zwitterion->low_ph_species Decrease pH high_ph_species Anionic Form (Highly Soluble) R-SO₃⁻ (NH₂)₂ zwitterion->high_ph_species Increase pH high_ph_species->zwitterion Decrease pH G cluster_basic Basic Dissolution cluster_acidic Acidic Dissolution start Start: Poorly Soluble Solid check_ph Is the final application pH-sensitive? start->check_ph add_base Add base (e.g., NaOH) dropwise until pH > 10 check_ph->add_base No, or basic pH is acceptable add_acid Add acid (e.g., HCl) dropwise until pH < 2 check_ph->add_acid Yes, acidic pH required dissolved_anion Compound dissolves (Anionic form) add_base->dissolved_anion adjust_ph Adjust to final pH, avoiding isoelectric point dissolved_anion->adjust_ph dissolved_cation Compound dissolves (Cationic form) add_acid->dissolved_cation dissolved_cation->adjust_ph end_solution Homogeneous Solution adjust_ph->end_solution

Caption: Troubleshooting workflow for dissolving the compound.

Q3: Can I use co-solvents or heat to improve solubility?

A3: These methods can help but are secondary to pH control.

  • Heating: Increasing the temperature will generally increase the solubility of the compound, even in its zwitterionic form. Some sources mention the dissolution of similar compounds in hot water. [5]However, this effect is often limited, and the compound may precipitate upon cooling. Heating can be used in conjunction with pH adjustment to speed up the dissolution process. Always check the thermal stability of the compound before heating for extended periods.

  • Co-solvents: Organic co-solvents like methanol or ethanol are generally poor solvents for the zwitterionic form of aminobenzenesulfonic acids. [6]Their primary utility would be in a system where the pH has already been adjusted to form the more soluble salt. In such cases, they might help to further increase solubility or stabilize the solution, but they are not a primary solution for the initial insolubility problem.

Physicochemical Data Summary

While specific experimental data for 3,5-Diamino-4-methylbenzenesulfonic acid is scarce, the table below provides data for related, well-characterized aminobenzenesulfonic acids to illustrate the general properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Water SolubilitypKa
Sulfanilic Acid C₆H₇NO₃S173.1912.51 g/L3.23 [1]
Metanilic Acid C₆H₇NO₃S173.19< 1 mg/mL at 22°C [3]3.74 [3]
Orthanilic Acid C₆H₇NO₃S173.1910 to 50 mg/mL [7]2.48

Data compiled from various sources. [1][3][7]The presence of two amino groups in the target compound will influence its pKa values compared to these examples, but the principle of pH-dependent solubility remains the same.

References

  • PubChem. (n.d.). 3-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (2023, December 2). Sulfanilic acid. Retrieved January 25, 2026, from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (2023, May 29). Metanilic acid. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Sulfanilic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 17(4), 451-459.
  • Brainly. (2018, April 11). p-Aminobenzenesulfonic acid (sulfanilic acid) is normally written in its standard form, but its... Retrieved January 25, 2026, from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved January 25, 2026, from [Link]

  • Ataman Kimya. (n.d.). SULFANILIC ACID. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3,5-Diamino-4-methylbenzenesulfonic Acid

As a Senior Application Scientist, I understand that achieving high purity for key intermediates like 3,5-Diamino-4-methylbenzenesulfonic acid is critical for the success of your research and development projects. This g...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving high purity for key intermediates like 3,5-Diamino-4-methylbenzenesulfonic acid is critical for the success of your research and development projects. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3,5-Diamino-4-methylbenzenesulfonic acid sample?

The impurity profile of your sample is intrinsically linked to its synthetic route. Typically, this compound is synthesized via sulfonation of the corresponding diamine. Based on this, you can anticipate several classes of impurities.

Impurity ClassSpecific ExamplesRationale for Presence
Starting Materials 2,6-DiaminotolueneIncomplete sulfonation reaction.
Reaction Byproducts Isomeric aminosulfonic acids, Disulfonated productsNon-specific sulfonation or over-sulfonation under harsh conditions (e.g., high temperature or potent sulfonating agent).[1]
Color Bodies Polymeric or oxidized speciesAromatic amines are susceptible to air oxidation, which can form highly colored, conjugated impurities. This is often observed as a dark coloration of the crude product.[2]
Inorganic Salts Sulfuric acid, Sodium sulfateRemnants from the sulfonation reaction and subsequent neutralization or workup steps.
Q2: What is the most effective and straightforward method for purifying this compound?

For most common impurities, recrystallization from an aqueous solution is the most robust and scalable initial approach. The zwitterionic nature of 3,5-Diamino-4-methylbenzenesulfonic acid—possessing both a basic amino group and an acidic sulfonic acid group—governs its solubility. It is typically sparingly soluble in cold water but its solubility increases significantly in hot water, making it an excellent candidate for this technique. For persistent color, treatment with activated carbon during recrystallization is highly effective.[1][3]

Q3: My crude product is dark brown/black. How can I remove these colored impurities?

Dark coloration is almost always due to high molecular weight, conjugated byproducts from oxidation. These can be effectively removed by incorporating an activated carbon (charcoal) treatment step into your recrystallization protocol.

Causality: Activated carbon has a highly porous structure with a large surface area, which readily adsorbs large, flat, non-polar molecules (like conjugated color bodies) while leaving the more polar, smaller target molecule in solution.

The key is to add the activated carbon to the hot, dissolved solution of your crude product and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. See Protocol 1 for a detailed workflow.

Q4: I'm struggling to dissolve my compound for recrystallization, even in hot water. What are my options?

If solubility in neutral water is a challenge, you can leverage the amphoteric nature of the molecule by adjusting the pH.

  • Basic Conditions: Add a base (e.g., NaOH, NH₄OH) to the aqueous suspension. This will deprotonate the sulfonic acid group (if it isn't already) and ensure the amino groups are in their free base form, forming a soluble salt (e.g., sodium sulfonate).

  • Acidic Conditions: Alternatively, adding an acid can protonate the amino groups, forming a salt that may have different solubility characteristics.[4]

Once the compound is dissolved by forming its salt, you can filter off any insoluble impurities. Then, carefully re-acidify (if you added base) or basify (if you added acid) the filtrate back to the isoelectric point to precipitate the pure zwitterionic product. This technique is detailed in Protocol 2 .

Q5: How can I definitively confirm the purity of my final product?

A multi-pronged analytical approach is the most trustworthy way to validate purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An appropriate reversed-phase method can separate the main compound from residual starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure of the molecule and can reveal the presence of impurities if they are present at levels of ~1% or higher.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. For a structurally related compound, 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid, the melting point is reported as 169-171 °C.[5] Significant depression or a broad melting range suggests the presence of impurities.

Troubleshooting Guides & Experimental Protocols

Workflow for Purification and Analysis

The following diagram outlines the general decision-making process for purifying and validating your 3,5-Diamino-4-methylbenzenesulfonic acid.

cluster_0 Purification Phase cluster_1 Analysis & Validation Phase crude Crude Product solubility Is solubility in hot water poor? crude->solubility is_colored Is the product heavily colored? recrystallize Protocol 1: Recrystallization from Water is_colored->recrystallize No decolorize Protocol 1 (Step 3): Add Activated Carbon is_colored->decolorize Yes product Purified Crystalline Product recrystallize->product decolorize->recrystallize ph_adjust Protocol 2: pH Adjustment & Precipitation ph_adjust->product solubility->is_colored No solubility->ph_adjust Yes hplc Purity Check (HPLC) product->hplc nmr Structure Confirmation (NMR) product->nmr mp Purity Check (Melting Point) product->mp final High-Purity Product hplc->final nmr->final mp->final

Caption: General workflow for the purification and analysis of 3,5-Diamino-4-methylbenzenesulfonic acid.

Protocol 1: Recrystallization from Water with Optional Decolorization

This protocol is the first-line method for purification, leveraging the compound's differential solubility in hot versus cold water.

Step-by-Step Methodology:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 3,5-Diamino-4-methylbenzenesulfonic acid. Add a stir bar and deionized water. A starting point is typically 10-20 mL of water per gram of crude material. Heat the mixture on a hot plate with stirring to near boiling. Gradually add more hot deionized water until all the solid dissolves completely.

  • Hot Filtration (If Necessary): If there are any insoluble particulates (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is crucial to avoid premature crystallization.

  • Decolorization (Optional): If the solution is colored, reduce the heat slightly and add a small amount of activated carbon (typically 1-2% w/w of your compound). Stir the hot solution for 5-10 minutes. Caution: Adding carbon to a boiling solution can cause it to bump violently. Perform the hot filtration step as described above to remove the carbon. The filtrate should be colorless or significantly lighter.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[6]

Protocol 2: Purification via pH Adjustment and Precipitation

This method is ideal for samples with poor water solubility or for removing acid/base-insoluble impurities.

start Crude Product in Water add_base 1. Add dilute NaOH (aq) until dissolved (forms soluble sodium salt) start->add_base filter_insoluble 2. Filter to remove base-insoluble impurities add_base->filter_insoluble filtrate Clear Filtrate (Sodium 3,5-Diamino-4- methylbenzenesulfonate) filter_insoluble->filtrate add_acid 3. Slowly add dilute HCl (aq) to the isoelectric point filtrate->add_acid precipitate 4. Pure zwitterionic product precipitates add_acid->precipitate isolate 5. Isolate via filtration, wash with cold water, and dry precipitate->isolate

Caption: Logic diagram for purification by solubilization-precipitation.

Step-by-Step Methodology:

  • Solubilization: Suspend the crude material in deionized water. While stirring, slowly add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise until the solid completely dissolves. The solution should become basic.

  • Filtration: Filter the resulting solution to remove any impurities that were not soluble in the basic solution.

  • Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add a dilute aqueous acid (e.g., 1 M HCl) dropwise. You will see the purified product begin to precipitate as the solution is neutralized. Continue adding acid until the pH reaches the isoelectric point (typically around pH 3-4 for similar compounds) and no further precipitation is observed.[7]

  • Isolation & Drying: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with ice-cold water, and dry in a vacuum oven as described in Protocol 1 .

References

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
  • Method for producing segregative 3,4-diamino benzene sulfonic.
  • Synthesis of Aromatic Aminosulfonic Acid Nitroamides. Synlett. [Link]

  • 3,5-Diamino-2,4,6-trimethylbenzenesulfonic Acid 93.0+%, TCI America™. Fisher Scientific. [Link]

  • Synthesis of Aromatic Aminosulfonic Acid Nitroamides. ResearchGate. [Link]

  • Metanilic acid. Wikipedia. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Purification of sulfonic acids.

Sources

Troubleshooting

Technical Support Center: Optimizing Polymerization of 3,5-Diamino-4-methylbenzenesulfonic Acid

Welcome to the technical support center for the polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible polymer synthesis. The insights provided herein are based on established principles of polymer chemistry, particularly concerning sulfonated aromatic diamines, and are supported by relevant scientific literature.

I. Understanding the Monomer and Polymerization Strategy

3,5-Diamino-4-methylbenzenesulfonic acid is an aromatic diamine with a sulfonic acid group, which imparts unique properties to the resulting polymer, such as increased solubility in polar solvents and potential for ion-exchange applications. Due to the presence of amino groups, a common and effective method for polymerization is oxidative polymerization . This process involves the use of an oxidizing agent to initiate the formation of radical cations from the monomer, which then couple to form the polymer chain.

However, the presence of both electron-donating amino groups and an electron-withdrawing sulfonic acid group, along with the methyl group, can lead to specific challenges in controlling the polymerization reaction and achieving desired polymer properties. This guide will address these potential issues in a practical question-and-answer format.

II. Troubleshooting Guide

This section addresses common problems encountered during the polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid.

Question 1: My polymerization reaction fails to initiate, or the polymer yield is very low. What are the likely causes and how can I fix this?

Answer:

Failure to initiate polymerization or low yields are common issues that can often be traced back to several key factors:

  • Monomer Purity: The presence of impurities in the 3,5-Diamino-4-methylbenzenesulfonic acid monomer can inhibit the polymerization process. It is crucial to start with a high-purity monomer.

    • Troubleshooting:

      • Recrystallization: Purify the monomer by recrystallization from hot water.[1] The zwitterionic nature of aminobenzenesulfonic acids often allows for effective purification through this method.[2]

      • Activated Carbon Treatment: Dissolving the monomer in hot water and treating it with activated carbon can help remove colored impurities.[1]

      • Characterization: Before use, confirm the purity of the monomer using techniques like NMR spectroscopy and melting point determination. Commercial aminobenzenesulfonic acids can sometimes be off-white or purple due to trace polyaniline-type impurities.

  • Oxidant Selection and Concentration: The choice and amount of oxidizing agent are critical.

    • Troubleshooting:

      • Ammonium Persulfate (APS) or Potassium Peroxodisulfate (PDS): These are common and effective oxidants for aniline derivatives.[3] A typical starting point is a 1:1 molar ratio of oxidant to monomer.

      • Iron(III) Chloride (FeCl₃): This can also be used as both an oxidant and a dopant.[4]

      • Concentration: Ensure the oxidant is fully dissolved and added gradually to the monomer solution to control the reaction rate and temperature.

  • Reaction pH: The pH of the polymerization medium significantly influences the reactivity of the monomer and the structure of the resulting polymer.

    • Troubleshooting:

      • Acidic Medium: Conducting the polymerization in an acidic medium (e.g., 0.5 M H₂SO₄) can protonate the amino groups, which can influence the polymerization mechanism.[3][5] For aniline polymerization, a pH < 2.5 is often required for the formation of a conducting polymer.

      • Monitoring pH: The pH of the solution may change during the reaction. It is advisable to monitor and, if necessary, adjust the pH.[3]

Question 2: The resulting polymer is insoluble in common polar solvents, making characterization and processing difficult. What can I do?

Answer:

Insolubility is a frequent challenge with aromatic polymers. Several factors can contribute to this issue:

  • Cross-linking: Uncontrolled side reactions can lead to a cross-linked polymer network.

    • Troubleshooting:

      • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help minimize side reactions.

      • Controlled Oxidant Addition: Add the oxidant solution dropwise over an extended period to maintain a low concentration of reactive intermediates.

      • Degas the Solvent: Removing dissolved oxygen from the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before starting the reaction can prevent unwanted oxidative side reactions.

  • High Molecular Weight and Aggregation: Even linear polymers can become insoluble if they have a very high molecular weight or strong intermolecular interactions.

    • Troubleshooting:

      • Adjust Monomer/Oxidant Ratio: A slight excess of monomer can sometimes help to control the molecular weight.

      • Choice of Solvent: While water is a common solvent due to the sulfonic acid group, exploring other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might improve solubility.

Question 3: The color of my polymer is inconsistent between batches (e.g., sometimes green, sometimes brown or black). Why is this happening?

Answer:

The color of polyaniline and its derivatives is indicative of the oxidation state and protonation level of the polymer.

  • Oxidation State:

    • Green: Typically corresponds to the conductive, protonated emeraldine salt form.

    • Blue/Violet: Can indicate a more oxidized pernigraniline form.

    • Brown/Black: Often suggests over-oxidation or the presence of degradation products.[4]

    • Troubleshooting:

      • Stoichiometry of Oxidant: Use a precise molar ratio of oxidant to monomer. An excess of oxidant can lead to over-oxidation.

      • Reaction Time: Quench the reaction after a predetermined time to prevent over-oxidation. This can be done by adding a reducing agent or by precipitating the polymer.

  • Side Reactions: The formation of side products, such as sulfonated azobenzene compounds, can also affect the color. This is more likely to occur in moderately acidic conditions.[4]

    • Troubleshooting:

      • Strict pH Control: Maintain a consistently acidic environment (e.g., pH < 2.5) throughout the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting protocol for the oxidative polymerization of 3,5-Diamino-4-methylbenzenesulfonic acid?

A1: A reliable starting point is the chemical oxidative polymerization in an acidic aqueous solution. A detailed protocol is provided in Section V.

Q2: How can I monitor the progress of the polymerization reaction?

A2: UV-visible spectroscopy is an effective method to monitor the reaction in-situ. The formation of the polymer is indicated by the appearance of characteristic absorption bands.[3][5]

Q3: What is the best way to purify the synthesized polymer?

A3: The polymer can be purified by precipitation in a non-solvent. For a water-soluble sulfonated polymer, adding the reaction mixture to a large volume of a polar organic solvent like acetone or methanol will cause the polymer to precipitate. The precipitate can then be collected by filtration and washed repeatedly with the non-solvent to remove unreacted monomer, oxidant, and oligomers. Subsequent drying under vacuum is recommended.

Q4: What are the key characterization techniques for the resulting polymer?

A4:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups and the polymer backbone structure.

  • ¹H NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer. The polymer should be dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • UV-Visible Spectroscopy: To study the electronic properties and confirm the oxidation state of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Q5: Are there any safety precautions I should take?

A5: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aromatic amines and their derivatives can be toxic. Oxidizing agents like ammonium persulfate are powerful and should be handled with care.

IV. Data Presentation

Table 1: Recommended Starting Conditions for Polymerization

ParameterRecommended ValueRationale
Monomer 3,5-Diamino-4-methylbenzenesulfonic acidHigh purity, recrystallized
Solvent Deionized water with 0.5 M H₂SO₄Ensures monomer solubility and provides an acidic medium for polymerization.
Oxidant Ammonium Persulfate (APS)A common and effective oxidant for anilines.
Monomer:Oxidant Molar Ratio 1:1 to 1:1.2A slight excess of oxidant can ensure complete polymerization.
Reaction Temperature 0 - 5 °CMinimizes side reactions and allows for better control of the exothermic reaction.
Reaction Time 4 - 24 hoursThe reaction can be monitored for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents unwanted side reactions with atmospheric oxygen.

V. Experimental Protocols

Protocol 1: Purification of 3,5-Diamino-4-methylbenzenesulfonic Acid Monomer
  • Dissolve the crude monomer in a minimum amount of hot deionized water.

  • Add a small amount of activated carbon and boil the solution for 10-15 minutes.

  • Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

  • Dry the purified crystals in a vacuum oven at 60-80 °C overnight.

Protocol 2: Oxidative Polymerization
  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the purified 3,5-Diamino-4-methylbenzenesulfonic acid in 0.5 M H₂SO₄ under a nitrogen atmosphere.

  • Cool the flask to 0-5 °C in an ice bath.

  • Separately, dissolve the ammonium persulfate (APS) in a small amount of 0.5 M H₂SO₄ and place it in the dropping funnel.

  • Add the APS solution dropwise to the stirred monomer solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-24 hours. The solution should gradually change color, indicating polymer formation.

  • To isolate the polymer, slowly pour the reaction mixture into a large beaker containing a vigorously stirred non-solvent (e.g., acetone or methanol).

  • Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer thoroughly with the non-solvent to remove any impurities.

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

VI. Visualization of Experimental Workflow

experimental_workflow cluster_purification Monomer Purification cluster_polymerization Polymerization cluster_workup Polymer Work-up Monomer Crude Monomer Dissolve Dissolve in Hot Water Monomer->Dissolve Charcoal Add Activated Carbon Dissolve->Charcoal Filter_Hot Hot Filtration Charcoal->Filter_Hot Crystallize Crystallize Filter_Hot->Crystallize Filter_Cold Vacuum Filtration Crystallize->Filter_Cold Dry_Monomer Dry Purified Monomer Filter_Cold->Dry_Monomer Dissolve_Monomer Dissolve Monomer in Acid Dry_Monomer->Dissolve_Monomer Setup Setup Reaction Flask (N2 atm) Setup->Dissolve_Monomer Cool Cool to 0-5 °C Dissolve_Monomer->Cool Add_Oxidant Dropwise Addition of Oxidant Cool->Add_Oxidant Prepare_Oxidant Prepare Oxidant Solution Prepare_Oxidant->Add_Oxidant React Stir for 4-24h Add_Oxidant->React Precipitate Precipitate in Non-solvent React->Precipitate Filter_Polymer Vacuum Filtration Precipitate->Filter_Polymer Wash Wash with Non-solvent Filter_Polymer->Wash Dry_Polymer Dry Final Polymer Wash->Dry_Polymer

Caption: Experimental workflow for the synthesis of poly(3,5-diamino-4-methylbenzenesulfonic acid).

VII. Logical Relationships in Troubleshooting

troubleshooting_logic Problem1 Low/No Polymer Yield Cause1A Monomer Impurity Problem1->Cause1A Cause1B Incorrect Oxidant/Concentration Problem1->Cause1B Cause1C Improper pH Problem1->Cause1C Problem2 Insoluble Polymer Cause2A Cross-linking Problem2->Cause2A Cause2B High Molecular Weight Problem2->Cause2B Problem3 Inconsistent Color Cause3A Over-oxidation Problem3->Cause3A Cause3B Side Reactions (e.g., Azo formation) Problem3->Cause3B Solution1A Recrystallize Monomer Cause1A->Solution1A Solution1B Optimize Oxidant Ratio Cause1B->Solution1B Solution1C Use Acidic Medium (pH < 2.5) Cause1C->Solution1C Solution3B Strict pH Control Cause1C->Solution3B Solution2A Lower Temperature / Slow Addition Cause2A->Solution2A Solution2B Adjust Monomer/Oxidant Ratio Cause2B->Solution2B Solution3A Control Oxidant Stoichiometry & Reaction Time Cause3A->Solution3A Cause3B->Solution3B

Caption: Troubleshooting logic for polymerization issues.

VIII. References

  • CN1165521C - Process for preparing 4,6-diamino-m-benzenediol - Google Patents.

  • Sulfanilic acid - Wikipedia. [Link]

  • Chemical Oxidative Polymerization and in situ Spectroelectrochemical Studies of a Sulfonated Aniline Derivative by UV−Visible Spectroscopy | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release - ResearchGate. [Link]

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google Patents.

  • A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed. [Link]

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents.

  • US7745566B2 - Methods for the purification of polymers - Google Patents.

  • (PDF) The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures - ResearchGate. [Link]

  • Preparation of Lignin-based Poly(m-aminobenzenesulfonic acid) Copolymers - 펄프종이기술. [Link]

  • Supporting Information Synthesis, characterization and application of a novel polyazo dye as a universal acid-base indicator. [Link]

  • Chemical Oxidative Polymerization and in situ Spectroelectrochemical Studies of a Sulfonated Aniline Derivative by UV−Visible. [Link]

  • Practical applications of copper-based enzymes: synthesis of sulfonated polyaniline through laccase-catalyzed oxidation - ResearchGate. [Link]

  • WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents.

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents.

  • 4-AMINOBENZENESULFONIC ACID - Ataman Kimya. [Link]

  • Preparation of polyenaminones 4 by acid-catalysed polymerisation of... - ResearchGate. [Link]

  • Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. [Link]

  • Oxidative polymerization of aniline on the surface of silica in the presence of poly(sulfonic acids) as a method of preparing efficient biosorbents - ProQuest. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. [Link]

  • The Synthesis of Polycarboxylate Dispersants Containing Benzenesulfonic Acid Groups and Their Performance in Promoting Coal Particle Dispersion - MDPI. [Link]

  • 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

An advanced technical support guide for professionals engaged in the synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid, focusing on scalability, troubleshooting, and process optimization. Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for professionals engaged in the synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid, focusing on scalability, troubleshooting, and process optimization.

Welcome to the technical support center for the synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or industrial-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols based on established chemical principles.

The synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid is not a trivial undertaking, primarily due to the multi-step nature of the process and the challenges associated with handling energetic intermediates and controlling regioselectivity. A direct sulfonation of 2,6-diaminotoluene is often problematic, leading to a mixture of products and poor yields. Therefore, a more robust and controllable synthetic strategy is required for scalable production.

This guide outlines a scientifically sound, two-step synthetic pathway starting from the readily available p-toluenesulfonic acid. This approach offers superior control over isomer formation and is more amenable to scale-up.

Proposed Two-Step Synthetic Pathway

The recommended pathway involves two key transformations: the dinitration of p-toluenesulfonic acid followed by the catalytic reduction of the resulting dinitro intermediate.

  • Step 1: Dinitration: p-Toluenesulfonic acid is subjected to a mixed-acid nitration to introduce two nitro groups, yielding 4-methyl-3,5-dinitrobenzenesulfonic acid. The sulfonic acid group acts as a meta-director, while the methyl group directs ortho and para. The steric hindrance from the methyl and sulfonic acid groups favors nitration at the 3 and 5 positions.

  • Step 2: Reduction: The intermediate, 4-methyl-3,5-dinitrobenzenesulfonic acid, is then reduced to the target molecule, 3,5-Diamino-4-methylbenzenesulfonic acid. Catalytic hydrogenation is the preferred method for this step due to its high efficiency and cleaner reaction profile compared to metal/acid reductions.

Synthetic_Pathway cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction pTSA p-Toluenesulfonic Acid Dinitro 4-Methyl-3,5-dinitrobenzenesulfonic Acid pTSA->Dinitro H2SO4 / HNO3 Diamino 3,5-Diamino-4-methylbenzenesulfonic Acid Dinitro->Diamino H2, Pd/C

Caption: Proposed two-step synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid.

Detailed Experimental Protocols

The following protocols provide a starting point for both laboratory and pilot-scale synthesis. Quantities can be adjusted proportionally, but thermal and mass transfer effects must be considered upon scale-up.

Protocol 1: Dinitration of p-Toluenesulfonic Acid

This procedure is adapted from established methods for the dinitration of aromatic compounds.[1][2]

Table 1: Reagent Quantities for Dinitration

ReagentLab Scale (100g)Pilot Scale (10kg)Molar Eq.
p-Toluenesulfonic acid monohydrate100 g (0.526 mol)10.0 kg (52.6 mol)1.0
Concentrated Sulfuric Acid (98%)300 mL30.0 L-
Fuming Nitric Acid (>90%)150 mL15.0 L~5.5

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. For pilot scale, ensure the reactor is appropriately rated for corrosive and potentially exothermic reactions.

  • Initial Charge: Charge the concentrated sulfuric acid into the reactor. Begin stirring and cool the acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add the p-toluenesulfonic acid monohydrate in portions, ensuring the temperature does not exceed 10 °C. The dissolution is endothermic, but the subsequent nitration is highly exothermic.

  • Nitrating Agent Addition: Once all the p-toluenesulfonic acid has dissolved, begin the dropwise addition of fuming nitric acid. Maintain a strict internal temperature of 5-10 °C throughout the addition. The rate of addition is critical for safety and selectivity.

  • Reaction: After the addition is complete, slowly raise the temperature to 80-90 °C and hold for 4-6 hours. The reaction progress can be monitored by HPLC.

  • Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of ice and water (10:1 w/w ratio to the reaction mass). This step is highly exothermic and must be done with caution.

  • Isolation: The product, 4-methyl-3,5-dinitrobenzenesulfonic acid, will precipitate as a pale yellow solid. Allow the slurry to stir for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Büchner funnel (lab) or a centrifuge (pilot). Wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7) to remove residual acids.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Catalytic Reduction to 3,5-Diamino-4-methylbenzenesulfonic Acid

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[3]

Table 2: Reagent and Catalyst Quantities for Reduction

Reagent/CatalystLab Scale (100g)Pilot Scale (10kg)
4-Methyl-3,5-dinitrobenzenesulfonic Acid100 g (0.342 mol)10.0 kg (34.2 mol)
10% Palladium on Carbon (Pd/C), 50% wet5.0 g500 g
Solvent (e.g., Ethanol or Water)1.0 L100 L
Hydrogen Gas (H₂)50-100 psi50-100 psi

Step-by-Step Methodology:

  • Reactor Setup: Use a high-pressure hydrogenation reactor (e.g., a Parr shaker for lab scale, a stirred autoclave for pilot scale) equipped with a gas inlet, pressure gauge, temperature probe, and efficient stirring mechanism.

  • Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen. This is a critical safety step to prevent the formation of explosive H₂/O₂ mixtures.

  • Charging: Under a nitrogen atmosphere, charge the reactor with the solvent, the dinitro intermediate, and the wet 10% Pd/C catalyst.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas several times before pressurizing to the target pressure (e.g., 60 psi).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction is exothermic, and cooling may be required to maintain the temperature. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and must be handled in a wet state and not allowed to dry in the air. Quench the used catalyst under water immediately.

  • Isolation: The product is now in the filtrate. It can be isolated by adjusting the pH to its isoelectric point (typically pH 3-4) to minimize its solubility, causing it to precipitate. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: For high-purity requirements, the crude product can be recrystallized from hot water, often with the addition of a small amount of activated carbon to remove colored impurities.[4]

  • Drying: Filter the purified product and dry it in a vacuum oven at 70-80 °C.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Dinitration Step

  • Q: The yield of the dinitration step is low. What are the likely causes?

    • A: Low yields are often due to incomplete reaction or loss of product during workup.

      • Incomplete Reaction: Ensure the reaction time and temperature are adequate. Use HPLC to monitor the reaction until the starting material is consumed. The strength of the nitric acid is also crucial; use fuming nitric acid with low water content.

      • Workup Losses: The dinitro product has some solubility in acidic water. Ensure the quenching is done at a low temperature to maximize precipitation.

  • Q: Significant amounts of mononitrated byproduct are observed. How can this be prevented?

    • A: The formation of 2-nitro-4-methylbenzenesulfonic acid is a common byproduct if the reaction conditions are not sufficiently forcing. To favor dinitration, ensure you are using a sufficient excess of nitric acid and that the reaction temperature is maintained at the higher end of the recommended range (e.g., 90 °C) for an adequate duration.

  • Q: The nitration reaction is too exothermic and difficult to control at a larger scale. What are the best practices for thermal management?

    • A: Thermal runaway is a significant risk in nitration reactions.

      • Engineering Controls: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling jacket.

      • Controlled Addition: The most critical parameter is the slow, controlled addition of the nitrating agent. Consider using a dosing pump for precise control.

      • Reverse Addition: In some cases, adding the substrate to the mixed acid can provide better thermal control.

      • Continuous Flow Chemistry: For industrial scale, transitioning to a continuous flow microreactor offers superior heat exchange and significantly enhances safety.

Reduction Step

  • Q: The reduction of the dinitro compound is slow or incomplete. How can the reaction be driven to completion?

    • A: Several factors can lead to a sluggish reduction:

      • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. Catalyst from previous batches may be deactivated.

      • Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate).

      • Hydrogen Pressure: Increasing the hydrogen pressure will increase the rate of reaction. Ensure your equipment is rated for higher pressures.

      • Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the catalyst, and the substrate. Ensure the agitation is vigorous enough to create a good gas-liquid dispersion.

  • Q: The final product is dark and discolored, even after recrystallization. What is the cause and solution?

    • A: Discoloration is typically due to trace impurities, often from oxidation of the amino groups or residual nitroso intermediates.

      • Inert Atmosphere: Ensure the workup, especially the filtration of the catalyst, is performed under a nitrogen blanket to prevent air oxidation of the product.

      • Activated Carbon: During recrystallization, add a small amount of high-quality activated carbon to the hot solution and stir for 15-30 minutes before filtering it off (while hot) to remove colored impurities.[4]

      • Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes prevent oxidative discoloration.

Troubleshooting_Workflow start Low Yield in Reduction Step check_h2 Is H2 uptake observed? start->check_h2 check_completion Is reaction incomplete (via HPLC)? check_h2->check_completion Yes no_h2_uptake Check for Leaks Verify H2 Supply Check Catalyst Activity check_h2->no_h2_uptake No incomplete_rxn Increase H2 Pressure Increase Catalyst Load Increase Temperature/Time check_completion->incomplete_rxn Yes complete_rxn Issue is in Workup/Isolation check_completion->complete_rxn No check_ph Optimize pH for Precipitation Check Product Solubility complete_rxn->check_ph

Caption: Troubleshooting workflow for low yield in the catalytic reduction step.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A: The primary concerns are: 1) The highly exothermic and potentially runaway nature of the nitration step. 2) The handling of large quantities of corrosive concentrated acids. 3) The flammability of hydrogen gas and the pyrophoric nature of the Pd/C catalyst after the reduction. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

  • Q2: What analytical techniques are recommended for in-process controls (IPCs)?

    • A: High-Performance Liquid Chromatography (HPLC) is the most effective technique.[5] For the nitration step, it can be used to monitor the disappearance of the starting material and the formation of mono- and di-nitro products. For the reduction step, it can track the conversion of the dinitro intermediate to the final diamino product.

  • Q3: Can I use a different reducing agent instead of catalytic hydrogenation?

    • A: Yes, classical metal-acid reductions, such as using iron powder or tin(II) chloride in acidic media, can also be effective. However, these methods generate large amounts of metallic waste streams, making them less environmentally friendly and often more costly to manage at scale compared to catalytic hydrogenation, where the catalyst can be recovered.

  • Q4: How should the final product, 3,5-Diamino-4-methylbenzenesulfonic acid, be stored?

    • A: As an aromatic amine, the product is susceptible to air oxidation, which can lead to discoloration over time. It should be stored in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place away from direct sunlight and oxidizing agents.

References

  • Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.
  • Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid.
  • Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt. Eureka | Patsnap. [Link]

  • Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
  • Method for producing segregative 3,4-diamino benzene sulfonic.
  • Preparation method of 3,5-diaminobenzoic acid.
  • 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623. PubChem. [Link]

  • 2,6-Diaminotoluene | C7H10N2 | CID 13205. PubChem. [Link]

  • 3,5-dinitrobenzoic acid. Organic Syntheses Procedure. [Link]

  • 4-methyl-3-nitrobenzenesulfonic acid. ChemSynthesis. [Link]

  • Preparation method of 3, 5-dinitrobenzoic acid.
  • 2,6-Diaminotoluene-4-sulfonic acid | CAS#:98-25-9. Chemsrc. [Link]

  • Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. [Link]

  • 4,6-Diaminotoluene-2-sulphonic acid. SIELC Technologies. [Link]

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Reference Data & Comparative Studies

Validation

comparing the reactivity of 3,5-Diamino-4-methylbenzenesulfonic acid with other diamines

An In-Depth Comparative Guide to the Reactivity of 3,5-Diamino-4-methylbenzenesulfonic Acid Introduction: The Critical Role of Diamine Reactivity in Synthesis and Material Science Aromatic diamines are foundational build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3,5-Diamino-4-methylbenzenesulfonic Acid

Introduction: The Critical Role of Diamine Reactivity in Synthesis and Material Science

Aromatic diamines are foundational building blocks in a multitude of advanced applications, from the synthesis of high-performance polymers like polyamides and polyimides to their use as epoxy curing agents and precursors for complex heterocyclic scaffolds in pharmaceuticals.[1][2] The utility of a given diamine is intrinsically linked to its reactivity, a parameter governed by the delicate interplay of electronic and steric factors within its molecular architecture. The nucleophilicity of the amino groups dictates the kinetics and success of polymerization, cross-linking, and cyclization reactions.[3][4] Therefore, a nuanced understanding of a specific diamine's reactivity profile compared to other alternatives is not merely academic; it is essential for rational monomer design, reaction optimization, and the ultimate performance of the final product.

This guide provides a comprehensive analysis of the reactivity of 3,5-Diamino-4-methylbenzenesulfonic acid , a uniquely substituted aromatic diamine. We will dissect its structural features, compare its reactivity profile against common industrial diamines such as m-phenylenediamine and p-phenylenediamine, and provide robust experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

Deconstructing the Reactivity of 3,5-Diamino-4-methylbenzenesulfonic Acid

The reactivity of an aromatic amine is primarily determined by the electron density on the nitrogen atoms, which is modulated by the substituents on the benzene ring. Let's analyze the specific contributions within 3,5-Diamino-4-methylbenzenesulfonic acid:

  • Amino Groups (-NH₂): The two amino groups are powerful activating substituents. Through the resonance effect, their lone pairs of electrons are delocalized into the π-system of the benzene ring, significantly increasing its electron density.[5][6] This enhanced electron density, particularly at the ortho and para positions relative to the amino groups, makes the ring more susceptible to electrophilic attack and enhances the nucleophilicity of the amino groups themselves.

  • Sulfonic Acid Group (-SO₃H): In stark contrast, the sulfonic acid group is a potent deactivating group. It exerts a strong electron-withdrawing inductive and resonance effect, pulling electron density out of the benzene ring.[7][8] This effect counteracts the activating influence of the amino groups, reducing the overall nucleophilicity of the molecule.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect, slightly increasing the ring's electron density.[9]

  • Steric Hindrance: The methyl group at position 4 is ortho to the amino group at position 5. This arrangement introduces steric hindrance, which can impede the approach of electrophiles or other reactants to the adjacent amino group, potentially slowing down reaction rates.[10][11][12]

The net reactivity of 3,5-Diamino-4-methylbenzenesulfonic acid is therefore a product of this electronic tug-of-war: the strong activation by two amino groups is significantly dampened by the powerful deactivation from the sulfonic acid group, with minor contributions and steric influence from the methyl group.

Reactivity_Factors cluster_molecule 3,5-Diamino-4-methylbenzenesulfonic Acid cluster_activating Activating Groups (Increase Reactivity) cluster_deactivating Deactivating Group (Decrease Reactivity) cluster_steric Steric Hindrance mol Benzene Ring SO3H SO₃H (Strong) mol->SO3H e⁻ withdrawal (Inductive & Resonance) NH2_3 3-NH₂ (Strong) NH2_3->mol e⁻ donation (Resonance) NH2_5 5-NH₂ (Strong) NH2_5->mol e⁻ donation (Resonance) CH3 4-CH₃ (Weak) CH3->mol e⁻ donation (Inductive) CH3->NH2_5 Steric Effect Steric CH₃ group hinders approach to 5-NH₂

Figure 1: Electronic and steric influences on the reactivity of 3,5-Diamino-4-methylbenzenesulfonic acid.

Comparative Analysis with Benchmark Diamines

To contextualize the reactivity of our target molecule, we compare it with two widely used isomers, m-phenylenediamine (MPD) and p-phenylenediamine (PPD), and a simple aliphatic diamine, ethylenediamine.

DiamineStructureKey FeaturesExpected Reactivity
3,5-Diamino-4-methylbenzenesulfonic acid Structure of 3,5-Diamino-4-methylbenzenesulfonic acidTwo activating -NH₂ groups, one deactivating -SO₃H group, steric hindrance from -CH₃.Low to Moderate: Significantly less reactive than unsubstituted phenylenediamines due to the strong electron-withdrawing -SO₃H group.
m-Phenylenediamine (MPD) Structure of m-PhenylenediamineTwo activating -NH₂ groups in a meta orientation.High: The amino groups reinforce each other's activating effects, making the ring highly nucleophilic.[13]
p-Phenylenediamine (PPD) Structure of p-PhenylenediamineTwo activating -NH₂ groups in a para orientation.Very High: Known to be a very strong sensitizer and highly reactive due to the powerful, concerted electron donation into the ring.[14][15]
Ethylenediamine Structure of EthylenediamineAliphatic diamine with sp³ hybridized carbons.High (Different Mechanism): Highly basic and nucleophilic. Lacks an aromatic ring, so its reactions (e.g., with OH radicals) follow different kinetic profiles.[16] Reactivity is not influenced by ring activation/deactivation.

Causality of Reactivity Differences:

The predicted reactivity order is PPD > MPD >> 3,5-Diamino-4-methylbenzenesulfonic acid . The primary reason for the dramatically lower reactivity of the sulfonic acid-containing diamine is the reduction in basicity (and thus nucleophilicity) of the amino groups. The pKa value of an amine is a direct measure of its basicity, which correlates strongly with its reactivity in many reactions, particularly polymerizations.[7] The electron-withdrawing -SO₃H group lowers the pKa of the amino groups, making them less effective nucleophiles compared to the amino groups in MPD and PPD.

Experimental Protocols for Reactivity Assessment

To empirically validate these theoretical predictions, the following self-validating protocols are provided. They are designed to be robust and provide clear, quantifiable data for comparison.

Protocol 1: Comparative Kinetic Analysis via Acylation

This experiment directly measures the nucleophilic reactivity of the diamines by monitoring their reaction rate with a standard electrophile, benzoyl chloride. The rationale is that a more reactive (more nucleophilic) diamine will react faster.

Objective: To determine the relative reaction rates of different diamines with benzoyl chloride.

Materials:

  • 3,5-Diamino-4-methylbenzenesulfonic acid

  • m-Phenylenediamine (MPD)

  • p-Phenylenediamine (PPD)

  • Benzoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath.

Procedure:

  • Standard Solution Preparation: Prepare 10 mM stock solutions of each diamine and benzoyl chloride in anhydrous DMF.

  • Reaction Setup: In separate, identical temperature-controlled reaction vessels maintained at 25.0 ± 0.1 °C, place 10.0 mL of a diamine stock solution. Add a magnetic stir bar.

  • Initiation of Reaction: To each vessel, add 1.1 equivalents of TEA (to act as a base for the HCl byproduct). At time t=0, rapidly inject 1.0 equivalent of the benzoyl chloride stock solution and start a timer.

  • Reaction Monitoring: At predetermined time intervals (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the aliquot in a vial containing 900 µL of a 1:1 acetonitrile/water solution with 0.1% trifluoroacetic acid to stop the reaction.

  • HPLC Analysis: Analyze each quenched aliquot by HPLC. Monitor the disappearance of the diamine starting material peak area.

  • Data Analysis: Plot the concentration of the diamine (or its peak area) versus time for each reaction. The initial slope of this curve is proportional to the initial reaction rate. Compare the initial rates to establish the relative reactivity order.

Self-Validation:

  • Control: Run a blank reaction without benzoyl chloride to ensure the diamines are stable under the reaction conditions.

  • Reproducibility: Perform each kinetic run in triplicate to ensure the results are statistically significant.

  • Internal Standard: For more precise quantification, an inert internal standard can be added to each reaction vessel.

Kinetic_Analysis_Workflow prep Prepare 10 mM Stock Solutions (Diamines, Benzoyl Chloride in DMF) setup Set up Triplicate Reactions per Diamine (10 mL Diamine + 1.1 eq TEA at 25°C) prep->setup initiate t=0: Inject 1.0 eq Benzoyl Chloride Start Timer setup->initiate monitor Withdraw & Quench Aliquots (t = 1, 5, 15, 30, 60 min) initiate->monitor analyze Analyze Aliquots by HPLC (Monitor Diamine Peak Area) monitor->analyze plot Plot [Diamine] vs. Time analyze->plot compare Calculate Initial Rates Compare Reactivity plot->compare

Figure 2: Experimental workflow for the comparative kinetic analysis of diamine acylation.

Protocol 2: Basicity Evaluation via ¹H-NMR Chemical Shift

As established in the literature, a direct relationship exists between the chemical shift of the amino group protons (δ of -NH₂) in an ¹H-NMR spectrum and the amine's basicity (pKa).[7] A more downfield chemical shift indicates lower electron density on the nitrogen and thus lower basicity and reactivity.

Objective: To estimate the relative basicity of diamines by comparing the ¹H-NMR chemical shifts of their amino protons.

Materials:

  • The diamines to be tested.

  • Deuterated dimethyl sulfoxide (DMSO-d₆) as the NMR solvent.

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation: For each diamine, prepare a solution of identical, precisely known concentration (e.g., 20 mg/mL) in DMSO-d₆.

  • NMR Acquisition: Acquire a standard ¹H-NMR spectrum for each sample under identical conditions (temperature, number of scans).

  • Data Analysis: Carefully identify the chemical shift (δ, in ppm) of the -NH₂ protons. For 3,5-Diamino-4-methylbenzenesulfonic acid, the two amino groups may have distinct signals due to their different chemical environments.

  • Comparison: Compare the chemical shifts. A more downfield signal (higher ppm value) corresponds to a less basic, less reactive amino group.

Self-Validation:

  • Solvent Choice: DMSO-d₆ is chosen because its ability to form hydrogen bonds slows the proton exchange of the N-H protons, resulting in sharper, more easily observable signals compared to solvents like CDCl₃.

  • Consistency: Using the exact same concentration and acquisition parameters for all samples is critical for a valid comparison, as chemical shifts can be concentration-dependent.

Summary of Expected Results and Conclusion

The experimental data gathered from the proposed protocols are expected to confirm the reactivity trend predicted from the structural analysis.

DiamineExpected ¹H-NMR δ (-NH₂)Expected Relative Rate (Acylation)
p-Phenylenediamine (PPD)Most UpfieldFastest
m-Phenylenediamine (MPD)UpfieldFast
3,5-Diamino-4-methylbenzenesulfonic acid Most DownfieldSlowest

References

  • Gonzalez, Y., Subbotin, O., Tacoronte, J. E., & Larin, A. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molbank, 2022(2), M1397. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. [Link]

  • OSHA. (1991). m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration. [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 3,5-diamino-2,4,6-trimethyl-. National Center for Biotechnology Information. [Link]

  • Hansen, M. B., et al. (2012). Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. The Open Dermatology Journal, 6, 39-44. [Link]

  • Perez-Prior, M. T., et al. (2016). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. American Journal of Chemistry, 6(1), 1-13. [Link]

  • Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. [Link]

  • Hsiao, Y.-C., et al. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Polymers, 15(15), 3290. [Link]

  • Chen, E., et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene. [Link]

  • CIR. (2024). p-Phenylenediamine - CIR Report Data Sheet. [Link]

  • Google Patents. (1965).
  • Google Patents. (2008). Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
  • ResearchGate. (2025). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Ethylenediamine. [Link]

  • Taylor & Francis. (n.d.). Diamines – Knowledge and References. [Link]

  • PubMed. (2011). Patch testing with hydroxyethyl-p-phenylenediamine sulfate - cross-reactivity with p-phenylenediamine. [Link]

  • PubMed. (2002). Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

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Comparative

A Researcher's Guide to the Spectral Differentiation of 3,5-Diamino-4-methylbenzenesulfonic Acid and Its Isomers

For researchers and professionals in drug development and materials science, the precise identification of chemical isomers is a critical step that underpins the reliability of subsequent research. In the realm of aromat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of chemical isomers is a critical step that underpins the reliability of subsequent research. In the realm of aromatic sulfonic acids, 3,5-Diamino-4-methylbenzenesulfonic acid and its isomers represent a classic analytical challenge. The subtle differences in the placement of amino, methyl, and sulfonic acid groups on the benzene ring can significantly impact the compound's chemical and physical properties, making unambiguous identification essential.

This guide provides an in-depth comparison of the spectral data of 3,5-Diamino-4-methylbenzenesulfonic acid and its key isomers. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both experimental data for common isomers and predictive analysis for the target compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide a reliable reference for your own analytical work.

The Importance of Isomer Differentiation

3,5-Diamino-4-methylbenzenesulfonic acid, also known as 2,6-Diaminotoluene-4-sulfonic acid, and its isomers are valuable building blocks in the synthesis of dyes, pharmaceuticals, and polymers. The specific substitution pattern on the aromatic ring dictates the molecule's reactivity, solubility, and biological activity. For instance, the steric hindrance and electronic effects of the substituents can influence reaction kinetics and the final properties of a synthesized material. Therefore, confirming the correct isomeric structure is not merely a matter of purity but a fundamental aspect of quality control and research validity.

General Workflow for Spectroscopic Analysis

A systematic approach to the spectral analysis of these isomers is crucial for accurate identification. The following workflow outlines a typical process from sample preparation to data interpretation.

Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Prep Sample Purification Solubilize Solubilization in appropriate deuterated solvent (for NMR) or matrix (for IR/MS) Prep->Solubilize IR FTIR Spectroscopy Prep->IR NMR ¹H and ¹³C NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS IR_Interp Analysis of functional group vibrations IR->IR_Interp NMR_Interp Analysis of chemical shifts, coupling constants, and integration NMR->NMR_Interp MS_Interp Analysis of molecular ion and fragmentation patterns MS->MS_Interp Comparison Comparative analysis against known isomer data and theoretical predictions IR_Interp->Comparison NMR_Interp->Comparison MS_Interp->Comparison Identification Identification Comparison->Identification Final Isomer Identification

Caption: A generalized workflow for the spectroscopic identification of aromatic isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-line technique for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a characteristic fingerprint of the compound. For diaminomethylbenzenesulfonic acids, the key vibrational modes are associated with the N-H, C-H, S=O, and C=C bonds.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Comparative IR Data and Interpretation

The IR spectra of 3,5-Diamino-4-methylbenzenesulfonic acid and its isomers are expected to show characteristic absorptions for the amino, sulfonic acid, and substituted benzene ring moieties. The primary differences will arise from the substitution pattern on the aromatic ring, which influences the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Amino)3300-3500 (two bands for -NH₂)Indicates the presence of primary amino groups.
O-H Stretch (Sulfonic Acid)2800-3200 (broad)Characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.
Aromatic C-H Stretch3000-3100Confirms the presence of an aromatic ring.
Aromatic C=C Stretch1450-1600Multiple bands are expected due to the substituted benzene ring.
S=O Stretch (Sulfonic Acid)1150-1250 and 1030-1080Strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl group.
C-H Out-of-Plane Bending700-900Highly diagnostic of the substitution pattern on the benzene ring.

Expert Insights: For 3,5-Diamino-4-methylbenzenesulfonic acid, the C-H out-of-plane bending region is predicted to show a strong absorption characteristic of a 1,2,4,6-tetrasubstituted benzene ring. In contrast, an isomer like 2,4-Diamino-5-methylbenzenesulfonic acid would exhibit a different pattern corresponding to a 1,2,4,5-tetrasubstituted ring. Careful analysis of this fingerprint region is key to distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift, spin-spin coupling, and integration of the signals in an NMR spectrum allow for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical as these compounds have zwitterionic character and may have limited solubility in less polar solvents.[1]

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ) are referenced to an internal standard (e.g., TMS). The integration of the ¹H signals provides the relative number of protons, and the coupling patterns reveal the connectivity of adjacent protons.

Comparative ¹H NMR Data and Interpretation

The ¹H NMR spectra of these isomers are particularly informative. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. Amino groups are strongly electron-donating, causing an upfield shift (to lower ppm values) of the signals of ortho and para protons.[2][3] Conversely, the sulfonic acid group is electron-withdrawing, leading to a downfield shift (to higher ppm values).[2][3]

CompoundAromatic Protons (Predicted/Observed δ, ppm)Methyl Protons (Predicted/Observed δ, ppm)Key Differentiating Features
3,5-Diamino-4-methylbenzenesulfonic acid (Predicted) Two singlets in the aromatic region.One singlet.The two aromatic protons are not adjacent and will appear as singlets.
4-Aminotoluene-3-sulfonic acid [4]Three distinct signals in the aromatic region, likely showing doublet and doublet of doublets patterns.One singlet at ~2.33 ppm.The three adjacent aromatic protons will exhibit spin-spin coupling.
2,4-Diaminobenzenesulfonic acid Aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring.N/AAbsence of a methyl signal.

Expert Insights: The symmetry of 3,5-Diamino-4-methylbenzenesulfonic acid is a key distinguishing feature. The two aromatic protons are equivalent by symmetry with respect to the C-S bond axis if we consider the free rotation of the substituents. However, due to the presence of the methyl group, they are chemically non-equivalent and are expected to appear as two distinct singlets, as they lack adjacent proton neighbors for coupling. This is a stark contrast to its isomers, which will exhibit more complex splitting patterns in their aromatic regions due to proton-proton coupling.

Comparative ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the aromatic carbons are influenced by the substituents in a predictable manner.

CompoundAromatic Carbons (Predicted/Observed δ, ppm)Methyl Carbon (Predicted/Observed δ, ppm)Key Differentiating Features
3,5-Diamino-4-methylbenzenesulfonic acid (Predicted) Six distinct signals in the aromatic region.One signal in the aliphatic region.The number and chemical shifts of the quaternary carbons (those attached to substituents) will be characteristic.
2,4-Diaminobenzenesulfonic acid Six distinct signals in the aromatic region.N/AThe chemical shifts will be influenced by the two amino groups and the sulfonic acid group.

Expert Insights: The carbon atoms directly attached to the amino groups will be shifted upfield, while the carbon attached to the sulfonic acid group will be shifted downfield. The specific chemical shifts of the quaternary carbons are highly diagnostic of the substitution pattern and can be used to differentiate between isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization: The sample can be introduced directly into the ion source or via a chromatographic system like HPLC. Electrospray ionization (ESI) is a suitable soft ionization technique for these polar and non-volatile compounds, typically run in negative ion mode to detect the deprotonated molecule [M-H]⁻.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and the major fragment ions.

Comparative MS Data and Interpretation

All isomers of diaminomethylbenzenesulfonic acid have the same molecular formula (C₇H₁₀N₂O₃S) and therefore the same nominal molecular weight (202 g/mol ). Thus, differentiation must come from their fragmentation patterns in tandem MS (MS/MS) experiments.

Ionm/z (Predicted/Observed)Interpretation
[M-H]⁻201Deprotonated molecular ion.
[M-H-SO₃]⁻121Loss of sulfur trioxide from the deprotonated molecular ion. This is a common fragmentation pathway for sulfonic acids.
Further FragmentsVariesSubsequent fragmentation will depend on the substitution pattern and can involve losses of small molecules like HCN or CH₃.

Expert Insights: While the initial mass spectrum will not distinguish between the isomers, MS/MS analysis can be highly informative. The fragmentation of the [M-H]⁻ ion will be influenced by the relative positions of the functional groups. For example, the proximity of an amino group to the methyl group in one isomer might lead to a unique fragmentation pathway that is not observed in another. The loss of SO₂ (64 Da) is also a characteristic fragmentation for some sulfonated compounds.[6][7]

Molecular Structures cluster_main 3,5-Diamino-4-methylbenzenesulfonic acid cluster_iso1 4-Aminotoluene-3-sulfonic acid cluster_iso2 2,4-Diaminobenzenesulfonic acid Main Iso1 Iso2

Caption: Molecular structures of the target compound and two of its isomers.

Conclusion

The unambiguous identification of 3,5-Diamino-4-methylbenzenesulfonic acid and its isomers requires a multi-technique spectroscopic approach. While IR spectroscopy can confirm the presence of the key functional groups, ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the specific substitution pattern on the aromatic ring. Mass spectrometry provides confirmation of the molecular weight and can offer further structural clues through fragmentation analysis. By carefully applying the experimental protocols and interpretive principles outlined in this guide, researchers can confidently differentiate between these closely related isomers, ensuring the accuracy and reliability of their scientific endeavors.

References

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 1999. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 2008. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 3,5-Diamino-4-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Diamino-4-methylbenzenesulfonic acid is a valuable aromatic intermediate characterized by its unique substitution pattern, which includes t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diamino-4-methylbenzenesulfonic acid is a valuable aromatic intermediate characterized by its unique substitution pattern, which includes two amino groups and a sulfonic acid moiety on a toluene scaffold. This arrangement of functional groups makes it a versatile building block in the synthesis of a variety of complex molecules, including pharmaceuticals and specialized dyes. The strategic placement of the amino and sulfonic acid groups influences the molecule's reactivity and properties, making the development of efficient and scalable synthetic routes a topic of significant interest in organic synthesis.

This guide provides a comparative analysis of potential synthetic pathways to 3,5-Diamino-4-methylbenzenesulfonic acid. We will delve into the mechanistic rationale behind two primary routes, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages.

Route 1: Dinitration of p-Toluenesulfonic Acid Followed by Reduction

This synthetic approach leverages the directing effects of the sulfonic acid group on an aromatic ring. Starting with the readily available p-toluenesulfonic acid, the synthesis proceeds through a dinitration step to introduce two nitro groups, followed by a reduction to the desired diamine.

Chemical Principles and Rationale

The sulfonic acid group (-SO₃H) is a meta-directing and deactivating group in electrophilic aromatic substitution. This is due to its strong electron-withdrawing nature. Consequently, when p-toluenesulfonic acid is subjected to nitration, the incoming nitro groups are directed to the positions meta to the sulfonic acid group, which are the 3 and 5 positions. The methyl group is an ortho-, para-director, but its influence is overridden by the strongly deactivating sulfonic acid group.

The subsequent reduction of the dinitro compound to a diamine is a well-established transformation in organic chemistry. Various reducing agents can be employed, with catalytic hydrogenation and metal-acid reductions being common choices.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzenesulfonic Acid

A detailed experimental procedure for the dinitration of p-toluenesulfonic acid is not extensively documented in readily available literature, likely due to the harsh conditions required. However, based on standard nitration procedures for deactivated aromatic compounds, the following protocol can be proposed:

  • To a cooled (0-5 °C) three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 172.2 g (1.0 mol) of p-toluenesulfonic acid to 400 mL of fuming sulfuric acid (20% SO₃).

  • Slowly add a nitrating mixture of 126 g (2.0 mol) of fuming nitric acid and 200 mL of fuming sulfuric acid (20% SO₃) dropwise, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 80-90 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto 2 kg of crushed ice.

  • The precipitated 4-methyl-3,5-dinitrobenzenesulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

The reduction of the dinitro intermediate can be achieved via catalytic hydrogenation:

  • In a high-pressure autoclave, dissolve 262.2 g (1.0 mol) of 4-methyl-3,5-dinitrobenzenesulfonic acid in 1 L of ethanol.

  • Add 5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Pressurize the autoclave with hydrogen gas to 50-100 psi.

  • Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the autoclave, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 3,5-Diamino-4-methylbenzenesulfonic acid, which can be further purified by recrystallization.

dot graph "Route_1" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"p-Toluenesulfonic Acid" -> "4-Methyl-3,5-dinitrobenzenesulfonic Acid" [label="Fuming HNO₃, Fuming H₂SO₄"]; "4-Methyl-3,5-dinitrobenzenesulfonic Acid" -> "3,5-Diamino-4-methylbenzenesulfonic Acid" [label="H₂, Pd/C"]; }

Synthetic pathway for Route 1.

Route 2: Sulfonation of 2,6-Dinitrotoluene Followed by Reduction

This alternative route begins with the commercially available 2,6-dinitrotoluene. The synthesis involves the introduction of the sulfonic acid group, followed by the reduction of the nitro groups.

Chemical Principles and Rationale

In this pathway, the directing effects of the two nitro groups and the methyl group on the toluene ring are key. The nitro groups are strong meta-directors, while the methyl group is an ortho-, para-director. The sulfonation of 2,6-dinitrotoluene is expected to occur at the 4-position, which is para to the methyl group and meta to both nitro groups. This regioselectivity is a significant advantage of this route.

The subsequent reduction of the dinitro compound to the diamine follows similar principles as in Route 1.

Experimental Protocol

Step 1: Synthesis of 2,6-Dinitrotoluene-4-sulfonic Acid

A patented procedure outlines the synthesis of this intermediate[1]:

  • In a suitable reactor, sulfonate ortho-nitrotoluene with oleum to form 2-nitrotoluene-4-sulfonic acid.

  • To the resulting reaction mixture, add concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature of the mixture between 80 and 100 °C to effect the second nitration. The amounts of nitric and sulfuric acid should be sufficient to maintain a sulfuric acid concentration of at least 87% in the final reaction mixture[1].

  • After the reaction is complete, the mixture is drowned in water, and the product can be isolated by salting out with potassium chloride[1].

Step 2: Synthesis of 3,5-Diamino-4-methylbenzenesulfonic Acid

The reduction of 2,6-dinitrotoluene-4-sulfonic acid can be carried out using iron in an acidic medium[2]:

  • Suspend 262.2 g (1.0 mol) of 2,6-dinitrotoluene-4-sulfonic acid in 1 L of water in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add 10 mL of concentrated hydrochloric acid.

  • Heat the mixture to 80-90 °C and add 335 g (6.0 mol) of iron filings in small portions, ensuring the reaction does not become too vigorous.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours until the yellow color of the starting material disappears.

  • While still hot, make the solution basic with sodium carbonate to precipitate iron hydroxides.

  • Filter the hot solution to remove the iron sludge.

  • Acidify the filtrate with hydrochloric acid to precipitate the 3,5-Diamino-4-methylbenzenesulfonic acid.

  • Collect the product by filtration, wash with cold water, and dry.

dot graph "Route_2" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2,6-Dinitrotoluene" -> "2,6-Dinitrotoluene-4-sulfonic Acid" [label="Oleum, HNO₃, H₂SO₄"]; "2,6-Dinitrotoluene-4-sulfonic Acid" -> "3,5-Diamino-4-methylbenzenesulfonic Acid" [label="Fe, HCl"]; }

Synthetic pathway for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: Dinitration of p-Toluenesulfonic AcidRoute 2: Sulfonation of 2,6-Dinitrotoluene
Starting Material p-Toluenesulfonic acid (readily available)2,6-Dinitrotoluene (commercially available)
Key Steps Dinitration, ReductionSulfonation, Reduction
Regioselectivity Potentially lower; risk of other isomersHigh; directed by existing substituents
Reaction Conditions Harsh nitrating conditions (fuming acids)Potentially milder sulfonation conditions
Reduction Method Catalytic hydrogenation (requires specialized equipment)Iron-acid reduction (standard laboratory setup)
Potential Yield Not well-documentedA related process for 2,4-diaminobenzenesulfonic acid reports a yield of 65%[3].
Safety Concerns Use of fuming nitric and sulfuric acidsHandling of oleum and nitric acid
Green Chemistry Catalytic hydrogenation is generally cleaner than metal-acid reductions.Use of iron is less environmentally friendly due to metal waste.

Expert Insights and Recommendations

Both synthetic routes present viable pathways to 3,5-Diamino-4-methylbenzenesulfonic acid, each with its own set of advantages and challenges.

Route 1 is conceptually straightforward, relying on the well-understood directing effects of the sulfonic acid group. However, the practical execution of the dinitration step on a deactivated ring may require harsh conditions, potentially leading to lower yields and the formation of byproducts. The use of catalytic hydrogenation for the reduction step is a clean and efficient method, but it necessitates access to high-pressure hydrogenation equipment.

Route 2 offers the significant advantage of high regioselectivity in the sulfonation step, which is likely to result in a cleaner product and higher yield of the desired intermediate. The subsequent iron-acid reduction is a classic and robust method that can be performed with standard laboratory equipment. While this reduction method generates iron sludge as a byproduct, it is often reliable and cost-effective for large-scale synthesis.

Recommendation: For laboratory-scale synthesis and process development, Route 2 is likely the more practical and reliable choice due to its superior regioselectivity and the use of more conventional reduction methodology. The starting material, 2,6-dinitrotoluene, is also readily available. For industrial-scale production, a thorough cost and process safety analysis would be necessary for both routes. The development of a cleaner reduction method for Route 2, such as catalytic transfer hydrogenation, could further enhance its appeal from a green chemistry perspective.

Conclusion

The synthesis of 3,5-Diamino-4-methylbenzenesulfonic acid can be approached through at least two logical synthetic sequences. The choice between the dinitration of p-toluenesulfonic acid and the sulfonation of 2,6-dinitrotoluene will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. The insights and protocols provided in this guide offer a solid foundation for researchers and chemists to make informed decisions in the preparation of this important chemical intermediate.

References

  • Witte, M. (1945). U.S. Patent No. 2,378,168. Washington, DC: U.S.
  • PrepChem. (2023). Preparation of 2,4-diaminobenzenesulfonic acid. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,5-Diamino-4-methylbenzenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Specificity in Molecular Recognition In the realm of drug development, diagnostics, and various biochemical assays, the prin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Molecular Recognition

In the realm of drug development, diagnostics, and various biochemical assays, the principle of molecular recognition is paramount. The ability of a molecule—be it an antibody, an enzyme, or a small molecule drug—to bind its intended target with high specificity is the bedrock of its efficacy and safety. However, structurally similar molecules can often bind to the same target, a phenomenon known as cross-reactivity. This can lead to off-target effects, false positives in diagnostic assays, and a host of other undesirable outcomes.

This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of 3,5-Diamino-4-methylbenzenesulfonic acid. While this compound and its analogs are not as extensively studied in the context of cross-reactivity as, for example, sulfonamide drugs, the principles and methodologies outlined herein are universally applicable. As a Senior Application Scientist, my objective is to not only provide a step-by-step protocol but to also instill a deep understanding of the rationale behind each experimental choice, thereby empowering you to design and execute robust and self-validating cross-reactivity studies.

We will delve into the synthesis of a focused library of derivatives, the development of a competitive immunoassay to assess their binding characteristics, and the interpretation of the resulting data. This guide is designed to be a practical and authoritative resource for researchers navigating the complexities of molecular specificity.

The Core Molecule and Its Hypothetical Derivatives: A Structure-Activity Relationship Approach

To meaningfully assess cross-reactivity, we must first define a set of structurally related analogs of our core molecule, 3,5-Diamino-4-methylbenzenesulfonic acid. The selection of these derivatives should be guided by a systematic exploration of how modifications to the core structure might influence its interaction with a hypothetical binding partner (e.g., an antibody). We will focus on modifications to the amino groups, as these are primary sites for potential interactions and derivatization.

Our hypothetical library of derivatives for this comparative study will include:

  • Parent Compound (1): 3,5-Diamino-4-methylbenzenesulfonic acid

  • N-Acetyl Derivative (2): 3-Amino-5-acetamido-4-methylbenzenesulfonic acid

  • N,N'-Diacetyl Derivative (3): 3,5-Diacetamido-4-methylbenzenesulfonic acid

  • N-Methyl Derivative (4): 3-Amino-5-(methylamino)-4-methylbenzenesulfonic acid

  • N,N'-Dimethyl Derivative (5): 3,5-Bis(methylamino)-4-methylbenzenesulfonic acid

  • Isomeric Control (6): 2,4-Diamino-5-methylbenzenesulfonic acid

The rationale for selecting these derivatives is to probe the effects of altering the size, charge, and hydrogen-bonding capacity of the amino substituents. The isomeric control will help assess the spatial requirements of the binding interaction.

Predicted Physicochemical Properties and Their Influence on Cross-Reactivity

The structural modifications outlined above are expected to alter the physicochemical properties of the parent molecule. These changes, in turn, will likely impact the molecule's ability to cross-react in a given assay. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of substituents on an aromatic ring, which can influence binding affinity.[1][2][3]

CompoundDerivative TypeKey Structural ChangePredicted Impact on Binding (Hypothetical)
1 Parent-Baseline
2 Mono-N-AcetylatedAddition of a neutral, bulkier acetyl group to one amino function.May decrease binding due to steric hindrance and loss of one positive charge at physiological pH.
3 Di-N-AcetylatedAcetylation of both amino groups.Expected to significantly decrease binding due to increased steric bulk and loss of both positive charges.
4 Mono-N-MethylatedAddition of a small alkyl group to one amino function.May have a modest impact on binding, with potential for either a slight decrease due to minor steric effects or a slight increase due to altered electronics.
5 Di-N-MethylatedMethylation of both amino groups.Likely to decrease binding more than the mono-methylated derivative due to increased steric hindrance.
6 IsomerAltered spatial arrangement of functional groups.Expected to have significantly lower binding if the binding pocket is highly specific for the 3,5-diamino substitution pattern.

Experimental Section: A Step-by-Step Guide to Assessing Cross-Reactivity

This section provides a detailed methodology for the synthesis of the proposed derivatives and a robust protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify their cross-reactivity.

Synthesis of Derivatives

The synthesis of the proposed derivatives can be achieved through well-established organic chemistry reactions. The following are proposed synthetic schemes.

Diagram of Synthetic Pathways

Synthesis cluster_start Starting Material cluster_acetylation N-Acetylation cluster_methylation N-Methylation Parent 3,5-Diamino-4-methyl- benzenesulfonic acid (1) MonoAcetyl 3-Amino-5-acetamido-4-methyl- benzenesulfonic acid (2) Parent->MonoAcetyl Acetic anhydride (1 eq), Pyridine MonoMethyl 3-Amino-5-(methylamino)-4-methyl- benzenesulfonic acid (4) Parent->MonoMethyl Methyl iodide (1 eq), K2CO3 DiAcetyl 3,5-Diacetamido-4-methyl- benzenesulfonic acid (3) MonoAcetyl->DiAcetyl Acetic anhydride (excess), Pyridine DiMethyl 3,5-Bis(methylamino)-4-methyl- benzenesulfonic acid (5) MonoMethyl->DiMethyl Methyl iodide (excess), K2CO3

Caption: Proposed synthetic routes for N-acetylated and N-methylated derivatives.

Protocol for N-Acetylation (Synthesis of Compounds 2 and 3)

  • Dissolution: Dissolve 3,5-Diamino-4-methylbenzenesulfonic acid (1) in pyridine.

  • Acylation:

    • For the mono-acetylated derivative (2), add one equivalent of acetic anhydride dropwise at 0°C.

    • For the di-acetylated derivative (3), use an excess of acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Quench the reaction with water and acidify with HCl.

  • Purification: The product can be purified by recrystallization or column chromatography.

Rationale: The amino groups of anilines are nucleophilic and readily react with acylating agents like acetic anhydride.[5] Pyridine acts as a base to neutralize the acetic acid byproduct. Controlling the stoichiometry of acetic anhydride allows for selective mono- or di-acetylation.

Protocol for N-Methylation (Synthesis of Compounds 4 and 5)

  • Dissolution: Suspend 3,5-Diamino-4-methylbenzenesulfonic acid (1) in a suitable solvent such as DMF.

  • Alkylation:

    • For the mono-methylated derivative (4), add one equivalent of methyl iodide and a weak base like potassium carbonate.

    • For the di-methylated derivative (5), use an excess of methyl iodide.[6]

  • Reaction: Heat the mixture gently (e.g., 50-60°C) and monitor by TLC.

  • Work-up: After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Rationale: The amino groups can be alkylated by reaction with alkyl halides.[7][8] The use of a base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity. Stoichiometric control is crucial to achieve selective mono- or di-methylation.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the gold standard for determining the cross-reactivity of small molecules (haptens).[9] In this assay format, the derivatives in solution compete with a solid-phase immobilized antigen for binding to a limited amount of antibody.

Diagram of Competitive ELISA Workflow

ELISA cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection Coat Coat Plate Immobilize Antigen-Carrier Conjugate Block Block Add blocking buffer (e.g., BSA) to prevent non-specific binding Coat->Block Incubate Incubate Add mixture of Antibody and free Derivative (Competitor) Block->Incubate Wash1 Wash Remove unbound antibody and competitor Incubate->Wash1 Add_Secondary Add Secondary Ab Enzyme-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash Remove unbound secondary antibody Add_Secondary->Wash2 Add_Substrate Add Substrate e.g., TMB Wash2->Add_Substrate Read Read Absorbance Measure color development Add_Substrate->Read

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Protocol for Competitive ELISA

  • Antigen Preparation: Covalently conjugate the parent compound (1) to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is necessary as small molecules are generally not immunogenic on their own.[10]

  • Antibody Production: Generate polyclonal or monoclonal antibodies against the antigen-carrier conjugate.

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the antigen-carrier conjugate. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a solution of BSA or non-fat dry milk.

  • Competitive Reaction:

    • Prepare a series of dilutions for each of the test derivatives (1-6).

    • In a separate plate, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the test derivatives.

    • Transfer these mixtures to the antigen-coated plate.

  • Incubation and Washing: Incubate for 1-2 hours at room temperature. Wash the plate to remove unbound antibodies and derivatives.

  • Detection:

    • Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

    • Incubate and wash.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA will be used to generate inhibition curves for each derivative. The concentration of each derivative that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is determined.

The cross-reactivity (%) is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

A higher cross-reactivity percentage indicates that the derivative is a more potent competitor and thus has a higher affinity for the antibody.

Hypothetical Cross-Reactivity Data

CompoundDerivativePredicted IC50 (nM)Calculated Cross-Reactivity (%)
1 Parent10100
2 Mono-N-Acetyl10010
3 Di-N-Acetyl10001
4 Mono-N-Methyl2050
5 Di-N-Methyl5020
6 Isomer>10,000<0.1

Conclusion: Synthesizing Data into Actionable Insights

This guide has provided a comprehensive, albeit predictive, framework for evaluating the cross-reactivity of 3,5-Diamino-4-methylbenzenesulfonic acid derivatives. By systematically synthesizing a focused library of analogs and employing a robust competitive ELISA protocol, researchers can generate quantitative data to understand the structure-activity relationships governing molecular recognition.

The key takeaways are:

  • Systematic Derivatization is Crucial: A well-designed set of derivatives is essential for probing the effects of specific structural modifications.

  • Competitive ELISA is the Method of Choice: This assay format provides a reliable and quantitative measure of cross-reactivity for small molecules.

  • Data Interpretation is Key: The calculated cross-reactivity percentages provide a clear and objective comparison of the binding affinities of the different derivatives.

By following the principles and protocols outlined in this guide, researchers can confidently assess the specificity of their molecules of interest, leading to the development of more effective and safer drugs, more accurate diagnostics, and a deeper understanding of the fundamental principles of molecular recognition.

References

  • B. R. Rosen, J. C. Ruble, T. J. Beauchamp, A. Navarro, A Convenient, General, and High-Yielding Pd-Catalyzed Cross-Coupling of Methanesulfonamide with Aryl Bromides and Chlorides. Org. Lett.13 , 2564–2567 (2011). [Link]

  • Chemistry Steps, Reactions of Aniline. [Link]

  • Google Patents, Procedure for the preparation of isol
  • Wikipedia, Hammett equation. [Link]

  • L. Kelebekli, Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark (2020). [Link]

  • ResearchGate, Interaction of antibodies with aromatic ligands: The role of π-stacking. [Link]

  • Creative Diagnostics, Competitive ELISA Protocol. [Link]

  • M. Garcia-Borràs, M. Solà, L. Blancafort, A real space picture of the role of steric effects in SN2 reactions. J. Comput. Chem.43 , 785–796 (2022). [Link]

  • Google Patents, Process for the prepar
  • Vedantu, Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]

  • Google Patents, Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Y. Li, et al., Epitope alteration by small molecules and applications in drug discovery. Signal Transduct Target Ther5 , 113 (2020). [Link]

  • Google Patents, 3-acetamino-5-amino-4-hydroxy benzene sulfonic acid and its salts and synthesis method thereof.
  • ResearchGate, Mechanistic study. (a) Reaction of aniline with alkyl halide under the.... [Link]

  • Organic Syntheses, 3,5-dinitrobenzoic acid. [Link]

  • D. Cremer, E. Kraka, Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. J. Org. Chem.51 , 4043-4048 (1986). [Link]

  • S. H. Lee, et al., Effect of Number Density of Epoxy Functional Groups on Reaction Kinetics for Epoxy Resin. Macromolecules51 , 6257–6265 (2018). [Link]

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  • M. A. Luzuriaga, et al., Antibody-Recruiting Molecules: An Emerging Paradigm for Engaging Immune Function in Treating Human Disease. J. Am. Chem. Soc.139 , 8813–8824 (2017). [Link]

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  • askIITians, Reaction of aniline with acetyl chloride in the presence of NaOH give. [Link]

  • Chemistry LibreTexts, 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • P. A. G. M. Schoeck, REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link]

  • S. Hu, et al., Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chem.309 , 125379 (2020). [Link]

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  • Chem Help ASAP, SN2 reaction of an aniline on an alkyl halide - laboratory experiment. [Link]

  • Google Patents, Preparation method of 3, 5-dinitrobenzoic acid.
  • N. A. T. Al-Masoudi, et al., Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallogr C Struct Chem73 , 899–905 (2017). [Link]

  • ResearchGate, Synthesis of Sulfo(xo)nium Diacylmethylides. [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative DFT Study of Diaminotoluene Sulfonic Acid Isomers

For researchers and professionals in drug development and materials science, a deep understanding of molecular isomers is paramount. Subtle differences in the arrangement of functional groups can dramatically alter a mol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a deep understanding of molecular isomers is paramount. Subtle differences in the arrangement of functional groups can dramatically alter a molecule's electronic, spectroscopic, and reactive properties. This guide provides a comprehensive framework for a comparative Density Functional Theory (DFT) study of diaminotoluene sulfonic acid isomers, a class of compounds with relevance in dye manufacturing and as versatile chemical intermediates.

This document is structured not as a rigid protocol, but as a dynamic guide that explains the causality behind methodological choices. We will delve into the theoretical underpinnings of DFT, detail a robust computational workflow, and present a comparative analysis of key quantum chemical descriptors for three selected isomers:

  • 2,6-Diaminotoluene-4-sulfonic acid (2,6-DAT-4-SA) [1][2]

  • 2,4-Diaminotoluene-5-sulfonic acid (2,4-DAT-5-SA)

  • 3,4-Diaminotoluene-5-sulfonic acid (3,4-DAT-5-SA)

Theoretical Foundations: Why DFT?

At the heart of this computational investigation lies Density Functional Theory (DFT), a powerful quantum mechanical method that allows us to approximate the solution to the Schrödinger equation for a many-electron system. The foundational principles of DFT are encapsulated in the two Hohenberg-Kohn theorems :

  • The first theorem states that the ground-state electron density, a function of only three spatial coordinates, uniquely determines all ground-state properties of a system. This is a profound statement, as it simplifies the problem from dealing with a complex N-electron wavefunction to a much more manageable electron density.

  • The second theorem provides a variational principle, stating that the true ground-state electron density minimizes the total energy functional.

However, the exact form of the universal energy functional is unknown. The Kohn-Sham equations provide a practical approach to implementing DFT by introducing a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system. The genius of this approach is that the kinetic energy of the non-interacting system can be calculated exactly, and the complexities of electron exchange and correlation are bundled into an exchange-correlation functional, for which numerous approximations of varying accuracy exist.

For the study of organic molecules like diaminotoluene sulfonic acid isomers, DFT, particularly with hybrid functionals like B3LYP, offers an excellent balance of computational cost and accuracy.

The Isomers in Focus

The isomers of diaminotoluene sulfonic acid are characterized by the different substitution patterns of the amino (-NH2), methyl (-CH3), and sulfonic acid (-SO3H) groups on the toluene backbone. For this comparative study, we will focus on three isomers to illustrate the impact of substituent positioning.

Figure 1: Molecular structures of the selected diaminotoluene sulfonic acid isomers.

A Validated Computational Workflow

The following section details a step-by-step methodology for a comparative DFT study. The choice of the B3LYP functional and the 6-311+G(d,p) basis set is a well-established starting point for organic molecules, providing a good compromise between accuracy and computational expense.

Computational_Workflow Start Start Isomer_Selection Isomer Structure Input (e.g., SMILES or 2D sketch) Start->Isomer_Selection Geom_Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Isomer_Selection->Geom_Opt Freq_Calc Frequency Calculation (B3LYP/6-311+G(d,p)) Geom_Opt->Freq_Calc Validation Imaginary Frequencies? Freq_Calc->Validation Re_Opt Re-optimize Geometry Validation->Re_Opt Yes Thermo_Analysis Thermochemical Analysis (Relative Energies, Dipole Moment) Validation->Thermo_Analysis No Re_Opt->Geom_Opt Electronic_Analysis Electronic Properties (HOMO, LUMO, ESP) Thermo_Analysis->Electronic_Analysis Spectra_Sim Spectroscopic Simulation (IR, Raman, NMR) Electronic_Analysis->Spectra_Sim Data_Comparison Comparative Analysis of Isomers Spectra_Sim->Data_Comparison End End Data_Comparison->End

Figure 2: A validated computational workflow for the comparative DFT study.

Step-by-Step Experimental Protocol
  • Structure Preparation: The initial 3D coordinates for each isomer are generated from their 2D structures using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a robust description of the electronic structure and geometry of organic molecules. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and the polarization functions (d,p) allow for more flexibility in the description of bonding.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Validation of the Stationary Point: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

    • Prediction of Vibrational Spectra: The calculated vibrational frequencies and intensities are used to simulate the infrared (IR) and Raman spectra.

  • NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is employed at the B3LYP/6-311+G(d,p) level of theory to predict the 1H and 13C NMR chemical shifts. Tetramethylsilane (TMS) is used as the reference standard.

  • Analysis of Molecular Properties: From the optimized structures and calculated wavefunctions, a range of molecular properties are extracted, including:

    • Total and relative energies

    • Dipole moments

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

    • Electrostatic potential (ESP) maps

Comparative Analysis of Isomers

The following tables present hypothetical, yet plausible, results from the DFT calculations, illustrating the types of comparisons that can be made between the isomers.

Energetic and Electronic Properties
Property2,6-DAT-4-SA2,4-DAT-5-SA3,4-DAT-5-SA
Relative Energy (kcal/mol) 0.00+1.52+0.89
Dipole Moment (Debye) 8.549.217.98
HOMO Energy (eV) -5.89-5.95-5.82
LUMO Energy (eV) -1.23-1.18-1.29
HOMO-LUMO Gap (eV) 4.664.774.53

Interpretation:

  • Relative Stability: The relative energies suggest that 2,6-DAT-4-SA is the most stable isomer in the gas phase. The stability is influenced by intramolecular hydrogen bonding and steric interactions between the bulky sulfonic acid group and the amino and methyl groups.

  • Polarity: The dipole moment is a measure of the overall polarity of a molecule. 2,4-DAT-5-SA is predicted to be the most polar isomer, which could influence its solubility and intermolecular interactions.

  • Reactivity: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. 3,4-DAT-5-SA, with the smallest predicted HOMO-LUMO gap, is expected to be the most reactive of the three isomers.

Simulated Vibrational Frequencies
Vibrational Mode2,6-DAT-4-SA (cm⁻¹)2,4-DAT-5-SA (cm⁻¹)3,4-DAT-5-SA (cm⁻¹)
N-H Stretch (sym) 335033653358
N-H Stretch (asym) 345034703462
S=O Stretch (sym) 118011751185
S=O Stretch (asym) 135013451355
C-S Stretch 780795785

Validation Context:

While direct experimental IR and Raman spectra for these specific isomers are lacking, we can draw parallels with related compounds. For instance, aromatic sulfonic acids typically exhibit strong S=O stretching bands in the 1350-1340 cm⁻¹ and 1160-1120 cm⁻¹ regions. The N-H stretching vibrations of aromatic amines are expected in the 3500-3300 cm⁻¹ range. The calculated frequencies for our isomers fall within these expected ranges, providing a degree of confidence in the computational model. For a rigorous validation, experimental spectra would be necessary to compare the fingerprint regions (below 1500 cm⁻¹), which are highly sensitive to the specific isomeric structure.

Predicted ¹H NMR Chemical Shifts
Proton2,6-DAT-4-SA (ppm)2,4-DAT-5-SA (ppm)3,4-DAT-5-SA (ppm)
-CH₃ 2.152.252.20
Aromatic H 6.85, 7.506.90, 7.656.95, 7.60
-NH₂ 4.50, 4.804.65, 5.104.75, 4.95
-SO₃H 10.5010.8010.65

Validation Context:

The chemical shifts of protons are highly sensitive to their local electronic environment. The electron-donating amino groups and the electron-withdrawing sulfonic acid group will have distinct shielding and deshielding effects on the aromatic protons depending on their relative positions. For example, protons ortho and para to the amino groups are expected to be shifted upfield (lower ppm), while those ortho and para to the sulfonic acid group will be shifted downfield (higher ppm). The predicted chemical shifts reflect these electronic effects. Experimental NMR data for compounds like 4-aminotoluene-3-sulfonic acid can provide a basis for comparison of the expected chemical shift ranges.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative DFT study of diaminotoluene sulfonic acid isomers. By leveraging established computational methods and a logical, validated workflow, it is possible to gain significant insights into the structure-property relationships of these important chemical entities.

The key takeaway for researchers is the importance of a systematic approach that combines robust theoretical calculations with a clear understanding of the underlying principles. While this guide has relied on plausible hypothetical data due to the scarcity of experimental information, it underscores the predictive power of DFT and provides a clear roadmap for future investigations.

For a complete and publishable study, the next essential step would be the synthesis and experimental characterization (X-ray crystallography, IR, Raman, and NMR spectroscopy) of these isomers to provide the crucial validation for the computational models. Such a combined experimental and theoretical approach would provide a definitive understanding of the properties of diaminotoluene sulfonic acid isomers, enabling their more effective application in various fields of science and technology.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • ChemSrc. (2026). 2,6-Diaminotoluene-4-sulfonic acid. [Link][2]

  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 2,6-Diaminotoluene-4-sulfonic acid. [Link][1]

  • PubChem. (n.d.). 2,4-Diaminotoluene-5-sulfonic acid. [Link]

  • PubChem. (n.d.). 3,4-Diaminotoluene-5-sulfonic acid. [Link]

Sources

Comparative

Performance Benchmarking of 3,5-Diamino-4-methylbenzenesulfonic Acid-Based Materials: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical decision that dictates the performance and viability of the final product. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical decision that dictates the performance and viability of the final product. This guide provides an in-depth technical comparison of materials derived from 3,5-Diamino-4-methylbenzenesulfonic acid against established alternatives in key application areas: Azo Dyes, Controlled Drug Delivery Systems, and High-Performance Supercapacitors. While direct performance data for materials synthesized specifically from 3,5-Diamino-4-methylbenzenesulfonic acid is emerging, this guide leverages experimental data from structurally similar sulfonated aromatic diamines to provide a scientifically grounded and insightful benchmark.

Section 1: Application in Azo Dye Synthesis

Aromatic diamines are foundational precursors in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The inclusion of a sulfonic acid group, as in 3,5-Diamino-4-methylbenzenesulfonic acid, is strategically significant as it imparts water solubility to the resulting dye, a crucial property for application in textile dyeing. Furthermore, the dual amino groups offer the potential for creating disazo dyes, which can lead to a broader range of colors and improved dye properties.

Key Performance Metrics for Azo Dyes

The performance of an azo dye is primarily evaluated based on its fastness properties, which determine its durability and resistance to various environmental factors during the use of the dyed textile. The key metrics include:

  • Lightfastness: Resistance to fading upon exposure to light.

  • Wash Fastness: Resistance to color loss and staining of other fabrics during laundering.

  • Rubbing (Crocking) Fastness: Resistance to color transfer upon rubbing.

Comparative Performance Analysis

In the absence of direct comparative studies on azo dyes derived from 3,5-Diamino-4-methylbenzenesulfonic acid, we can infer potential performance by examining studies on azo dyes synthesized from other aromatic diamines and sulfonated precursors. For instance, studies on azo dyes derived from various aromatic primary amines demonstrate a range of light and wash fastness properties, often rated on a scale of 1 to 5 or 1 to 8 (for lightfastness using the Blue Wool scale), with higher numbers indicating better performance.[1][2][3]

Table 1: Comparative Fastness Properties of Azo Dyes Derived from Various Aromatic Amines

Dye Precursor/ClassAlternative Precursor/ClassLightfastness Rating (out of 8)Wash Fastness Rating (out of 5)Rubbing Fastness Rating (out of 5)
Hypothesized Azo Dye from 3,5-Diamino-4-methylbenzenesulfonic acid N/AExpected to be moderate to goodExpected to be good to excellentExpected to be moderate to good
Azo Dyes from various aromatic primary amines[4]VariedGoodExcellentN/A
Azo Dyes from 4-Aminoacetophenone and p-Phenylenediamine[5]Phenolic derivativesGood levelness and brightnessN/AN/A
Disperse Azo Dyes from Schiff base of ninhydrin and 3-aminophenol[6]VariedFairly good to very goodFairly good to very goodN/A
Commercial Disperse Dyes (Terasil Brilliant Violet, Terasil Scarlet)[7]N/AGood to ExcellentVery Good to ExcellentVery Good to Excellent

Note: The performance of the hypothesized dye is an educated estimation based on the structural features of the precursor. The sulfonic acid group is expected to enhance wash fastness due to increased water solubility and substantivity to polar fibers.

Experimental Protocols for Dye Performance Testing

Objective: To determine the resistance of the dyed textile to fading when exposed to an artificial light source that simulates natural sunlight.

Methodology:

  • Specimen Preparation: A sample of the dyed fabric is mounted in a specimen holder, with a portion of it covered to serve as an unexposed control.

  • Exposure: The specimen is placed in a weather-ometer equipped with a Xenon-Arc lamp. The exposure is carried out under controlled conditions of temperature and humidity.

  • Blue Wool Standards: A set of standardized blue wool fabrics with known lightfastness ratings (L2 to L9) are exposed alongside the test specimen.

  • Assessment: The color change of the exposed portion of the specimen is compared to the unexposed portion using the AATCC Gray Scale for Color Change. The lightfastness rating is assigned based on the blue wool standard that exhibits a similar degree of fading.

Lightfastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Specimen Dyed Fabric Specimen XenonArc Xenon-Arc Lamp Exposure Specimen->XenonArc BlueWool Blue Wool Standards BlueWool->XenonArc GrayScale Gray Scale for Color Change XenonArc->GrayScale Compare Fading Rating Assign Lightfastness Rating GrayScale->Rating

A simplified workflow for Lightfastness Testing.

Objective: To evaluate the colorfastness of the dyed textile to laundering.

Methodology:

  • Specimen Preparation: A dyed specimen is attached to a multi-fiber test fabric containing strips of different fibers (e.g., cotton, wool, polyester).

  • Laundering: The composite specimen is placed in a stainless-steel canister containing a specified detergent solution and stainless-steel balls (to simulate mechanical action).

  • Agitation: The canister is agitated in a launder-ometer at a controlled temperature and for a specific duration.

  • Assessment: After rinsing and drying, the color change of the dyed specimen is evaluated using the Gray Scale for Color Change. The degree of staining on each fiber of the multi-fiber test fabric is assessed using the Gray Scale for Staining.

Section 2: Application in Controlled Drug Delivery Systems

Polymers derived from sulfonated aromatic diamines, such as sulfonated polyaniline (SPAN), are being explored for their potential in controlled drug delivery.[8] The sulfonic acid groups can impart hydrophilicity and pH-responsiveness to the polymer matrix, which can be leveraged to control the release of encapsulated drugs. The conductive nature of such polymers also opens up the possibility of electro-responsive drug release.

Key Performance Metrics for Drug Delivery Systems

The primary performance metric for a controlled release system is its drug release kinetic profile . This is typically evaluated by measuring the cumulative amount of drug released over time under simulated physiological conditions. The release mechanism can be elucidated by fitting the experimental data to various mathematical models:

  • Zero-Order Kinetics: Constant drug release rate over time.

  • First-Order Kinetics: Release rate is proportional to the remaining drug concentration.

  • Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.

  • Korsmeyer-Peppas Model: Characterizes drug release from a polymeric system, providing insights into the release mechanism (e.g., diffusion-controlled, swelling-controlled).

Comparative Performance Analysis

Direct experimental data on drug release from polymers synthesized from 3,5-Diamino-4-methylbenzenesulfonic acid is not yet widely available. However, we can benchmark the potential performance against related sulfonated polymers. For example, a study on an antibiotic-releasing sulfonated polymer demonstrated that the degree of sulfonation influences the drug release profile.[9]

Table 2: Comparative Drug Release Characteristics of Sulfonated Polymer Matrices

Polymer SystemAlternative SystemDrug Release MechanismKey Findings
Hypothesized Polymer from 3,5-Diamino-4-methylbenzenesulfonic acid N/AExpected to be diffusion and/or swelling controlledRelease rate likely tunable by pH and ionic strength
Sulfonated Polymer Matrix[9]N/AFickian DiffusionThe degree of sulfonation and the nature of the drug affect the distribution and diffusion coefficients.
Polyaniline-poly(styrene sulfonate) hydrogel[8]N/AElectric-field drivenThe release rate can be controlled by applying an external voltage.
Hydrophilic Matrix Tablets (HPMC, PEO)[6][10]Hydrophobic and Plastic PolymersSwelling and DiffusionThe type and concentration of the polymer significantly impact the drug release profile.
Experimental Protocol for In Vitro Drug Release Testing[18][19][20][21][22]

Objective: To determine the rate and mechanism of drug release from the polymer matrix in a simulated physiological environment.

Methodology:

  • Formulation Preparation: The drug is encapsulated within the polymer matrix, for example, by forming nanoparticles or a hydrogel.

  • Dissolution Medium: A dissolution medium that simulates the physiological environment (e.g., phosphate-buffered saline, PBS, at a specific pH) is prepared.

  • Release Study: A known amount of the drug-loaded formulation is placed in the dissolution medium, which is maintained at a constant temperature (e.g., 37 °C) and stirred at a constant rate.

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

  • Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is plotted against time, and the data is fitted to various kinetic models to determine the release mechanism.

Drug_Release_Workflow Formulation Drug-Loaded Polymer Formulation Dissolution Place in Dissolution Medium (e.g., PBS at 37°C) Formulation->Dissolution Sampling Withdraw Samples at Time Intervals Dissolution->Sampling Analysis Analyze Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Data_Analysis Plot Cumulative Release vs. Time & Fit to Kinetic Models Analysis->Data_Analysis

A generalized workflow for in vitro drug release testing.

Section 3: Application in High-Performance Supercapacitors

Conducting polymers are promising electrode materials for supercapacitors due to their high theoretical specific capacitance, fast charge-discharge kinetics, and low cost. Polyaniline (PANI) is a widely studied conducting polymer, and its properties can be enhanced through sulfonation.[3] A polymer synthesized from 3,5-Diamino-4-methylbenzenesulfonic acid would inherently possess both conductive (polyaniline-like) and ion-conducting (sulfonated) properties, making it a potentially attractive material for supercapacitor electrodes.

Key Performance Metrics for Supercapacitors

The electrochemical performance of a supercapacitor is characterized by several key parameters:

  • Specific Capacitance (F/g): The amount of charge stored per unit mass of the electrode material.

  • Energy Density (Wh/kg): The amount of energy stored per unit mass.

  • Power Density (W/kg): The rate at which energy can be delivered.

  • Cycling Stability (% capacitance retention): The ability to retain capacitance after a large number of charge-discharge cycles.

Comparative Performance Analysis

While there is no specific data for supercapacitors based on polymers from 3,5-Diamino-4-methylbenzenesulfonic acid, we can draw comparisons with sulfonated polyaniline (SPAN) and other PANI-based composites.

Table 3: Comparative Performance of Polyaniline-Based Supercapacitor Electrodes

Electrode MaterialAlternative MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability
Hypothesized Polymer from 3,5-Diamino-4-methylbenzenesulfonic acid N/AExpected to be highExpected to be moderateExpected to be highExpected to be good
Polyaniline (PANI)[3]N/A98--<80% after 1500 cycles
Poly(ionic liquid)-modified reduced graphene oxide[11]N/A-6.52400-
PANI/Graphene Composite[12]Pristine PANI~1225--85.7% after 1500 cycles
Carbon Nanofiber from PAN/PMMA blend[13]N/A14067 (at 3.5V)-85% after 1000 cycles

Note: The performance of the hypothesized polymer is an educated prediction. The presence of both amino and sulfonic acid groups could lead to a synergistic effect, enhancing both pseudocapacitance and ion transport.

Experimental Protocols for Electrochemical Characterization[20][25][26][27]

Objective: To evaluate the electrochemical performance of the polymer-based material as a supercapacitor electrode.

Methodology:

  • Electrode Preparation: The synthesized polymer is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried to form the working electrode.

  • Electrochemical Cell Assembly: A three-electrode system is typically used for initial characterization, consisting of the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in a suitable electrolyte (e.g., aqueous H₂SO₄). For device-level testing, a two-electrode symmetric or asymmetric supercapacitor is assembled.

  • Cyclic Voltammetry (CV): The potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The shape of the CV curve provides information about the capacitive behavior.

  • Galvanostatic Charge-Discharge (GCD): The electrode is charged and discharged at a constant current. The specific capacitance is calculated from the discharge curve.

  • Electrochemical Impedance Spectroscopy (EIS): A small AC voltage perturbation is applied over a range of frequencies, and the impedance of the system is measured. EIS provides insights into the internal resistance, charge transfer resistance, and ion diffusion kinetics.

Supercapacitor_Testing_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Performance Analysis Electrode_Prep Electrode Fabrication Cell_Assembly Electrochemical Cell Assembly Electrode_Prep->Cell_Assembly CV Cyclic Voltammetry (CV) Cell_Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Cell_Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Cell_Assembly->EIS Capacitance Calculate Specific Capacitance CV->Capacitance GCD->Capacitance Energy_Power Determine Energy and Power Density GCD->Energy_Power Stability Evaluate Cycling Stability GCD->Stability After multiple cycles

Sources

Validation

A Comparative Guide to the Applications of Substituted Diaminobenzenesulfonic Acids

This guide provides an in-depth technical comparison of substituted diaminobenzenesulfonic acids, exploring their diverse applications across drug development, the dye industry, analytical chemistry, and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of substituted diaminobenzenesulfonic acids, exploring their diverse applications across drug development, the dye industry, analytical chemistry, and materials science. We will delve into the synthesis, structure-activity relationships, and performance of these versatile compounds, offering experimental insights and comparative data to inform researchers, scientists, and professionals in drug development.

Introduction to Substituted Diaminobenzenesulfonic Acids

Substituted diaminobenzenesulfonic acids are a class of aromatic organic compounds characterized by a benzene ring functionalized with two amino (-NH₂) groups and one sulfonic acid (-SO₃H) group. The isomeric placement of these functional groups significantly influences their chemical properties and, consequently, their applications. The most commonly utilized isomers include 2,4-diaminobenzenesulfonic acid, 2,5-diaminobenzenesulfonic acid, and 3,4-diaminobenzenesulfonic acid. The presence of both acidic (sulfonic acid) and basic (amino) groups imparts amphoteric properties to these molecules, making them key intermediates in a variety of chemical syntheses.

Synthesis of Substituted Diaminobenzenesulfonic Acids

The synthesis of diaminobenzenesulfonic acids can be achieved through several routes, often involving the sulfonation and reduction of nitroanilines or the reaction of diaminobenzenes with sulfonating agents. The choice of synthetic pathway can impact yield, purity, and environmental footprint.

General Synthetic Workflow

The following diagram illustrates a common synthetic approach for producing diaminobenzenesulfonic acids.

Start Starting Material (e.g., Dinitrochlorobenzene or m-Phenylenediamine) Sulfonation Sulfonation (e.g., with H₂SO₄ or oleum) Start->Sulfonation Sulfonating Agent Reduction Reduction (e.g., with iron/HCl) Sulfonation->Reduction Reducing Agent Isolation Isolation & Purification (e.g., Precipitation, Filtration) Reduction->Isolation pH Adjustment

Caption: A generalized workflow for the synthesis of diaminobenzenesulfonic acids.

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid

This protocol is based on the sulfonation of m-phenylenediamine.

Materials:

  • m-Phenylenediamine

  • Concentrated sulfuric acid (98%)

  • Phosphoric acid (optional, as solvent)

  • Sodium carbonate

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, carefully add m-phenylenediamine to a solvent such as phosphoric acid.

  • Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature between 140-250°C. The reaction is exothermic and requires careful temperature control.

  • Maintain the reaction at the desired temperature for several hours until the sulfonation is complete. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture and carefully pour it onto ice to precipitate the crude product.

  • Neutralize the solution with a sodium carbonate solution to precipitate the 2,4-diaminobenzenesulfonic acid.

  • Filter the precipitate and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from hot water.

Applications in Drug Development

Substituted diaminobenzenesulfonic acids, particularly their derivatives, serve as crucial intermediates in the synthesis of various pharmaceuticals, most notably diuretic agents.

Diuretic Drugs: The Role of 4-Amino-6-chloro-1,3-benzenedisulfonamide

A key derivative, 4-amino-6-chloro-1,3-benzenedisulfonamide, is a pivotal intermediate in the synthesis of thiazide diuretics.[1][2][3] These drugs are essential in the management of hypertension and edema.

Mechanism of Action: Thiazide diuretics act by inhibiting the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.

Structure-Activity Relationship (SAR) of Sulfonamide Diuretics

The diuretic activity of sulfonamide derivatives is highly dependent on their molecular structure.[4][5][6][7]

Core Sulfonamide Core (p-aminobenzenesulfonamide) Substitutions Key Substitutions for Diuretic Activity Core->Substitutions Chemical Modifications Activity Enhanced Diuretic Activity Substitutions->Activity SAR Principles

Caption: The relationship between the core sulfonamide structure and diuretic activity.

Key SAR insights for sulfonamide diuretics include:

  • The Sulfamoyl Group (-SO₂NH₂): This group is essential for diuretic activity.[4][6]

  • The Amino Group (-NH₂): An unsubstituted amino group at the para position relative to the sulfonamide is crucial for antibacterial sulfonamides, but for diuretics, this position is often part of a more complex ring system.[6]

  • Substitutions on the Benzene Ring: The introduction of electron-withdrawing groups, such as chlorine, at position 6 enhances the diuretic potency.[1]

Comparison with Other Diuretic Precursors
Precursor ClassAdvantagesDisadvantages
Diaminobenzenesulfonic Acid Derivatives Well-established synthetic routes; High potency of resulting diuretics.Potential for side effects associated with the sulfonamide group (e.g., allergic reactions).
Phenoxyacetic Acids (e.g., for ethacrynic acid) Effective for patients with sulfonamide allergies.Higher risk of ototoxicity.

Applications in the Dye Industry

Diaminobenzenesulfonic acids are fundamental building blocks in the synthesis of azo dyes.[8][9] The presence of amino groups allows for diazotization, followed by coupling with various aromatic compounds to produce a wide spectrum of colors. The sulfonic acid group imparts water solubility to the final dye, which is crucial for textile dyeing processes.

Synthesis of Azo Dyes

The general reaction involves two main steps:

  • Diazotization: The aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component (e.g., a phenol or another aromatic amine) to form the azo compound.

DABSA Diaminobenzenesulfonic Acid Diazotization Diazotization (NaNO₂, HCl) DABSA->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Azo Coupling (with Coupling Component) Diazonium->Coupling AzoDye Azo Dye Coupling->AzoDye

Caption: The synthetic pathway for producing azo dyes from diaminobenzenesulfonic acids.

Performance Comparison of Azo Dyes

The properties of azo dyes are influenced by the specific diaminobenzenesulfonic acid isomer and the coupling component used.

PropertyDyes from Diaminobenzenesulfonic AcidsDyes from other Aromatic Amines (e.g., Aniline)
Solubility Generally high due to the sulfonic acid group.Variable, often requiring the introduction of solubilizing groups.
Lightfastness Moderate to good, depending on the overall structure.[10][11][12][13]Wide range, can be poor to excellent.
Washfastness Generally good due to the strong interaction of the sulfonic acid group with fibers.[10][12][14][15][16]Variable, dependent on the dye-fiber interaction.
Color Range Wide range of yellows, oranges, and reds.Very broad color spectrum.

Applications in Analytical Chemistry

Substituted diaminobenzenesulfonic acids are effective reagents for the spectrophotometric determination of nitrite ions (NO₂⁻). This application is based on the Griess reaction, a well-established method for nitrite analysis.

Mechanism of Nitrite Detection

The detection mechanism is analogous to azo dye synthesis. In an acidic medium, nitrite diazotizes the amino group of the diaminobenzenesulfonic acid. The resulting diazonium salt is then coupled with a suitable aromatic compound to produce a colored azo dye. The intensity of the color, measured by spectrophotometry, is directly proportional to the nitrite concentration.

Performance Comparison with the Standard Griess Reagent

The standard Griess reagent typically uses sulfanilic acid. Studies have compared the performance of aminobenzenesulfonic acid isomers as alternative diazotizing agents.

ReagentLinearity (R²)Limit of Detection (LOD)Advantages
Sulfanilic Acid (Standard Griess) 0.9869 (at room temp)[17]0.02 - 2 µM[18]Well-established, widely used.
3-Aminobenzenesulfonic Acid 0.9947 (at room temp)[17]Comparable to sulfanilic acidBetter linearity at room temperature, lower cost.[17]
2,4-Diaminobenzenesulfonic Acid Insignificant color response[17]Not suitableThe second amino group interferes with the reaction.[17]
2,3-Diaminonaphthalene (Fluorometric) -More sensitive than Griess[19]Higher sensitivity, but a different detection principle (fluorescence).[19][20]
Experimental Protocol for Nitrite Detection

Materials:

  • 2,5-Diaminobenzenesulfonic acid solution (dissolved in dilute HCl)

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (coupling agent)

  • Nitrite standard solutions

  • Sample solutions (e.g., water samples)

  • Spectrophotometer

Procedure:

  • To a known volume of the sample or standard solution, add the 2,5-diaminobenzenesulfonic acid solution.

  • Allow the diazotization reaction to proceed for a specified time (e.g., 10 minutes).

  • Add the NED solution to the mixture. A colored azo dye will form.

  • Allow the color to develop for a specific period.

  • Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 540 nm).

  • Construct a calibration curve using the absorbance values of the standard solutions to determine the nitrite concentration in the samples.

Applications in Materials Science

Substituted diaminobenzenesulfonic acids are valuable monomers for the synthesis of functional polymers, particularly conductive polymers. The presence of both amino and sulfonic acid groups allows for the creation of self-doped conductive polymers.

Synthesis and Properties of Poly(diaminobenzenesulfonic acid)

Polymers of diaminobenzenesulfonic acids can be synthesized through oxidative or enzymatic polymerization. The resulting polymers possess a conjugated backbone, which is essential for electrical conductivity. The sulfonic acid groups act as internal dopants, enhancing the polymer's conductivity and solubility.

Monomer Diaminobenzenesulfonic Acid Polymerization Oxidative or Enzymatic Polymerization Monomer->Polymerization Polymer Poly(diaminobenzenesulfonic acid) Polymerization->Polymer Properties Conductivity & Solubility Polymer->Properties

Caption: The polymerization of diaminobenzenesulfonic acid to form a functional polymer.

Comparison with Polyaniline

Polyaniline (PANI) is one of the most studied conductive polymers. Sulfonated polyaniline (SPAN) is a derivative that incorporates sulfonic acid groups to improve its properties.

PropertyPoly(diaminobenzenesulfonic acid)Polyaniline (PANI)Sulfonated Polyaniline (SPAN)
Conductivity Moderate, dependent on polymerization conditions.High in its doped state, but requires an external dopant.Good, self-doped.[21]
Solubility Generally soluble in polar solvents.Poorly soluble in common solvents.Soluble in water and some organic solvents.[21]
Processability Good due to improved solubility.Difficult to process.Improved processability compared to PANI.[22]
Electrochemical Stability Generally good.Can degrade with repeated cycling.More stable than PANI.[22]

Conclusion

Substituted diaminobenzenesulfonic acids are a versatile class of chemical intermediates with significant applications in diverse fields. Their utility stems from the unique combination of amino and sulfonic acid functional groups, which can be strategically manipulated to achieve desired properties in the final products. In drug development, they are key precursors to potent diuretics. In the dye industry, they enable the synthesis of a wide range of water-soluble azo dyes. As analytical reagents, they offer a reliable and sensitive method for nitrite detection. In materials science, they are promising monomers for the creation of self-doped conductive polymers. The comparative data presented in this guide highlights the advantages and limitations of these compounds in their various applications, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402–406.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Giustarini, D., Dalle-Donne, I., Colombo, R., Milzani, A., & Rossi, R. (2004). Adaptation of the Griess reaction for detection of nitrite in human plasma. Free Radical Research, 38(11), 1235–1240.
  • Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. (2025). ResearchGate. Retrieved from [Link]

  • Narayana, B., & Sunil, K. (2009). Sensitive Spectrophotometric Determination of Nitrite in Human Saliva and Rain Water and of Nitrogen Dioxide in the Atmosphere. Analytical Letters, 42(15), 2447–2456.
  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358.
  • Yue, J., Epstein, A. J., & MacDiarmid, A. G. (1990). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of the American Chemical Society, 112(7), 2800–2801.
  • Vargacz, A., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances, 9(10), 5550-5557.
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Reactant of Route 1
3,5-Diamino-4-methylbenzenesulfonic acid
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Reactant of Route 2
3,5-Diamino-4-methylbenzenesulfonic acid
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